molecular formula C17H22F3N3O7 B12420517 H-Ala-Ala-Tyr-OH TFA

H-Ala-Ala-Tyr-OH TFA

Cat. No.: B12420517
M. Wt: 437.4 g/mol
InChI Key: IPWSDGGZZDSIDC-ARHYHGMQSA-N
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Description

H-Ala-Ala-Tyr-OH TFA is a useful research compound. Its molecular formula is C17H22F3N3O7 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22F3N3O7

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H21N3O5.C2HF3O2/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10;3-2(4,5)1(6)7/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23);(H,6,7)/t8-,9-,12-;/m0./s1

InChI Key

IPWSDGGZZDSIDC-ARHYHGMQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the tripeptide H-Ala-Ala-Tyr-OH TFA (Alanyl-Alanyl-Tyrosine Trifluoroacetate). The information is curated for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Physicochemical Properties

The tripeptide H-Ala-Ala-Tyr-OH, in its trifluoroacetate salt form, possesses a unique combination of hydrophobic and hydrophilic characteristics conferred by its constituent amino acids. The two alanine residues contribute to its hydrophobicity, while the C-terminal tyrosine with its phenolic hydroxyl group, along with the terminal amino and carboxyl groups, imparts polarity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of H-Ala-Ala-Tyr-OH and its TFA salt.

PropertyValue (H-Ala-Ala-Tyr-OH Free Peptide)Value (this compound Salt)Source/Method
Molecular Formula C₁₅H₂₁N₃O₅C₁₇H₂₂F₃N₃O₇Calculated
Molecular Weight 323.34 g/mol 437.37 g/mol Calculated
Purity >95-98%>98%HPLC
Estimated pKa Values pK₁ (α-COOH): ~3.5pK₂ (α-NH₃⁺): ~8.0pK₃ (Tyr side chain): ~10.0pK₁ (α-COOH): ~3.5pK₂ (α-NH₃⁺): ~8.0pK₃ (Tyr side chain): ~10.0Estimated
Estimated Isoelectric Point (pI) ~5.75~5.75Estimated
Solubility Limited solubility in neutral water. Soluble in acidic or basic aqueous solutions and some organic solvents like DMSO.Generally enhanced solubility in aqueous solutions compared to the free peptide.Inferred

Disclaimer: The provided pKa and pI values are estimations based on the typical pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the tyrosine side chain in peptides. Experimental determination is recommended for precise values.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline standard methodologies that can be adapted for this specific tripeptide.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu solid-phase peptide synthesis strategy is recommended for the synthesis of H-Ala-Ala-Tyr-OH.

Materials:

  • Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ala-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Wang resin in DMF in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Activate Fmoc-Tyr(tBu)-OH with HBTU/HATU and DIPEA in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the coupling and deprotection steps with Fmoc-Ala-OH.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the coupling step with Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide is purified by reversed-phase HPLC (RP-HPLC).

Instrumentation and Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger preparative column).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30-60 minutes).

  • Flow Rate: 1 mL/min for analytical or scaled up for preparative.

  • Detection: UV absorbance at 220 nm and 280 nm (due to the tyrosine residue).

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient elution to separate the target peptide from impurities.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final this compound product.

Biological Context and Potential Applications

While specific biological activities of H-Ala-Ala-Tyr-OH are not extensively documented, its structure, particularly the C-terminal tyrosine, suggests potential bioactivities.

Predicted Antioxidant Activity

Peptides containing tyrosine residues are known to exhibit antioxidant properties. The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress.

A key mechanism by which cells respond to oxidative stress is through the Keap1-Nrf2-ARE signaling pathway. It is plausible that H-Ala-Ala-Tyr-OH, by acting as an antioxidant, could modulate this pathway.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Release & Nuclear Translocation Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidation of Cys residues Peptide H-Ala-Ala-Tyr-OH Peptide->ROS Scavenging Maf Maf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Resin_Prep Resin Preparation Coupling_1 1. Couple Fmoc-Tyr(tBu)-OH Resin_Prep->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_2 2. Couple Fmoc-Ala-OH Deprotection_1->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Coupling_3 3. Couple Fmoc-Ala-OH Deprotection_2->Coupling_3 Deprotection_3 Final Fmoc Deprotection Coupling_3->Deprotection_3 Cleavage Cleavage from Resin Deprotection_3->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation RP_HPLC RP-HPLC Purification Precipitation->RP_HPLC Purity_Check Purity Analysis (Analytical HPLC) RP_HPLC->Purity_Check Mass_Spec Mass Spectrometry (Identity Confirmation) Purity_Check->Mass_Spec Lyophilization Lyophilization Mass_Spec->Lyophilization Final_Product This compound (Pure Lyophilized Powder) Lyophilization->Final_Product Properties_Relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_applications Potential Applications Peptide This compound Sequence Ala-Ala-Tyr Sequence Peptide->Sequence Counterion TFA Counterion Peptide->Counterion Peptide_Synthesis Fragment for Peptide Synthesis Peptide->Peptide_Synthesis Termini N-terminus (NH₂) C-terminus (COOH) Sequence->Termini Side_Chains Ala (Methyl) Tyr (Phenolic) Sequence->Side_Chains MW Molecular Weight Sequence->MW pKa_pI pKa & pI Termini->pKa_pI Side_Chains->pKa_pI Hydrophobicity Hydrophobicity/Hydrophilicity Side_Chains->Hydrophobicity Antioxidant Antioxidant Research Side_Chains->Antioxidant Enzyme_Substrate Enzyme Substrate Assays Side_Chains->Enzyme_Substrate Solubility Solubility Counterion->Solubility pKa_pI->Solubility Hydrophobicity->Solubility

An In-depth Technical Guide to H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH, also known as L-Alanyl-L-alanyl-L-tyrosine, is a tripeptide composed of the amino acids alanine and tyrosine. In its common commercially available form, it is supplied as a trifluoroacetic acid (TFA) salt (H-Ala-Ala-Tyr-OH TFA). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications in research and drug development. The presence of the TFA counterion, a remnant of the purification process, can influence the peptide's solubility and behavior in biological assays.[1]

Chemical and Physical Properties

The properties of H-Ala-Ala-Tyr-OH and its TFA salt are summarized below. The TFA salt form has a higher molecular weight due to the presence of the trifluoroacetate counterion.

Table 1: Physicochemical Properties of H-Ala-Ala-Tyr-OH and its TFA Salt

PropertyH-Ala-Ala-Tyr-OH (Free Base)This compoundSource(s)
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acidNot ApplicablePubChem
Molecular Formula C₁₅H₂₁N₃O₅C₁₇H₂₂F₃N₃O₇[2]
Molecular Weight 323.34 g/mol 437.37 g/mol [2]
Purity (Typical) >95% (HPLC)>98% (HPLC)[2]
Appearance White to off-white solidWhite to off-white solidGeneric
Storage -20°C-20°C[2]
Stability ≥ 2 years at -20°C≥ 2 years at -20°C[2]

Note: Some properties like solubility are not well-documented and may vary between suppliers.

Synthesis of H-Ala-Ala-Tyr-OH

H-Ala-Ala-Tyr-OH is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Ala-OH

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection agent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether (cold)

  • HPLC for purification

Procedure:

  • Resin Swelling: The Fmoc-Tyr(tBu)-Wang resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the tyrosine residue using 20% piperidine in DMF.

  • First Coupling (Alanine): Fmoc-Ala-OH is activated with a coupling agent and coupled to the deprotected tyrosine on the resin.

  • Fmoc Deprotection: The Fmoc group is removed from the newly added alanine.

  • Second Coupling (Alanine): Another Fmoc-Ala-OH is coupled to the N-terminus of the growing peptide chain.

  • Final Fmoc Deprotection: The Fmoc group is removed from the terminal alanine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (tBu on tyrosine) is removed using a cleavage cocktail containing TFA.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC. The use of TFA in the mobile phase during HPLC results in the final product being the TFA salt.

Synthesis Workflow

G start Start: Fmoc-Tyr(tBu)-Wang Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Couple Fmoc-Ala-OH (HBTU/DIPEA) deprotect1->couple1 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) couple1->deprotect2 couple2 5. Couple Fmoc-Ala-OH (HBTU/DIPEA) deprotect2->couple2 final_deprotect 6. Final Fmoc Deprotection couple2->final_deprotect cleave 7. Cleave and Deprotect (TFA/TIS/H₂O) final_deprotect->cleave precipitate 8. Precipitate with Cold Ether cleave->precipitate purify 9. RP-HPLC Purification precipitate->purify end End: this compound purify->end

Caption: Solid-Phase Peptide Synthesis of this compound.

Applications in Research and Drug Development

Peptide Synthesis and Drug Discovery

H-Ala-Ala-Tyr-OH serves as a building block in the synthesis of more complex peptides and peptidomimetics.[2] Its constituent amino acids, particularly tyrosine, play a significant role in biological recognition and activity. The alanine residues can provide structural stability and appropriate spacing in peptide design.

Enzyme Substrate for Protease Assays

Hypothetical Experimental Protocol: Carboxypeptidase A Activity Assay

This protocol describes a general method for using a tripeptide like H-Ala-Ala-Tyr-OH to measure the activity of Carboxypeptidase A.

Principle:

Carboxypeptidase A will hydrolyze the peptide bond between alanine and tyrosine, releasing free tyrosine. The rate of tyrosine release can be monitored, for example, by HPLC.

Materials:

  • This compound

  • Carboxypeptidase A

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Stop solution (e.g., 1 M HCl)

  • HPLC system with a C18 column

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in the assay buffer.

  • Reaction Initiation: In a temperature-controlled environment, mix the substrate solution with the enzyme solution to start the reaction.

  • Time Points: At various time intervals, take aliquots of the reaction mixture and add them to a stop solution to quench the enzymatic reaction.

  • Analysis: Analyze the quenched samples by HPLC to quantify the amount of released tyrosine.

  • Data Analysis: Plot the concentration of released tyrosine versus time to determine the initial reaction velocity.

Enzyme Assay Workflow

G start Start: Prepare Reagents mix 1. Mix H-Ala-Ala-Tyr-OH and Carboxypeptidase A start->mix incubate 2. Incubate at 37°C mix->incubate quench 3. Quench Reaction at Time Points (e.g., with HCl) incubate->quench analyze 4. Analyze by HPLC quench->analyze quantify 5. Quantify Released Tyrosine analyze->quantify calculate 6. Calculate Enzyme Activity quantify->calculate end End: Determine Reaction Velocity calculate->end

Caption: Workflow for a Carboxypeptidase A Assay.

The Role of the TFA Counterion

Trifluoroacetic acid is a strong acid used in the cleavage and purification steps of peptide synthesis.[1] As a result, the final lyophilized peptide is often a TFA salt. The trifluoroacetate anion associates with positively charged groups on the peptide, such as the N-terminal amine and the side chains of basic amino acids.

Table 2: Implications of the TFA Counterion

AspectImplication
Solubility TFA salts of peptides are often more soluble in aqueous solutions compared to their free base or other salt forms.
Biological Assays TFA can be toxic to cells at certain concentrations and may interfere with biological assays. For sensitive applications, it may be necessary to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride.
Quantification The presence of TFA contributes to the total mass of the peptide sample. It is important to account for the weight of the counterion when preparing solutions of a specific molar concentration.

Conclusion

This compound is a valuable research peptide with applications in peptide synthesis and potentially as a substrate in protease assays. Its synthesis is achievable through standard solid-phase peptide synthesis protocols. Researchers and drug development professionals should be aware of the physicochemical properties of both the peptide and its TFA salt form to ensure accurate and reproducible experimental results. Further investigation into its specific enzymatic cleavage kinetics and its utility in targeted drug design could expand its applications in the future.

References

The Enigmatic Ala-Ala-Tyr Tripeptide: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the existing scientific literature reveals a surprising scarcity of information on the specific biological role of the Ala-Ala-Tyr tripeptide. While the constituent amino acids, Alanine and Tyrosine, are fundamental building blocks of proteins with well-defined functions, their specific arrangement in this tripeptide has not been the subject of extensive research. This technical guide summarizes the current understanding, highlighting the potential, yet unconfirmed, roles of Ala-Ala-Tyr and providing a framework for future investigation.

Postulated Roles Based on Constituent Amino Acids

The biological potential of the Ala-Ala-Tyr tripeptide can be hypothesized based on the known functions of its constituent amino acids.

  • Alanine (Ala): A non-polar, non-aromatic amino acid, alanine is crucial for protein structure and metabolism.[6] It plays a significant role in the hydrophobic core of proteins, contributing to their stability.[7]

  • Tyrosine (Tyr): As a polar, aromatic amino acid, tyrosine is a key player in numerous signaling pathways.[7] Its hydroxyl group can be phosphorylated by tyrosine kinases, a fundamental mechanism in cellular signal transduction that regulates processes like cell growth, differentiation, and metabolism.[7][8][9][10]

The presence of a tyrosine residue in the Ala-Ala-Tyr tripeptide strongly suggests a potential for interaction with tyrosine kinases and phosphatases, thereby modulating their associated signaling cascades.

Hypothetical Signaling Pathway Involvement

Given the central role of tyrosine phosphorylation in cell signaling, a hypothetical involvement of Ala-Ala-Tyr in a generic receptor tyrosine kinase (RTK) pathway can be conceptualized. In such a pathway, the binding of a ligand to an RTK triggers receptor dimerization and autophosphorylation of specific tyrosine residues. These phosphorylated sites then serve as docking points for downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of events that lead to a cellular response.[9][11][12] The Ala-Ala-Tyr tripeptide could potentially act as a competitive inhibitor or an allosteric modulator of the RTK or its associated phosphatases.

To visualize this hypothetical interaction, a diagram of a generic RTK signaling pathway is presented below.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK_inactive Binding RTK_active Receptor Tyrosine Kinase (Active Dimer) RTK_inactive->RTK_active P P RTK_active->P Autophosphorylation ATP ATP ADP ADP Downstream_Proteins Downstream Signaling Proteins (e.g., Grb2, SOS) P->Downstream_Proteins Recruitment & Activation Ras Ras Downstream_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) ERK->Cellular_Response AAT Ala-Ala-Tyr (Hypothetical Modulator) AAT->RTK_active Potential Inhibition

Caption: Hypothetical modulation of a generic RTK signaling pathway by Ala-Ala-Tyr.

Framework for Future Experimental Investigation

To elucidate the biological role of the Ala-Ala-Tyr tripeptide, a structured experimental approach is necessary. The following workflow outlines key experiments that could be performed.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Function Synthesis Peptide Synthesis & Purification (Ala-Ala-Tyr) Biochemical_Assays In Vitro Biochemical Assays Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Kinase_Assay Tyrosine Kinase Inhibition/Activation Assay Binding_Assay Receptor Binding Assay (e.g., SPR, MST) In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Cell_Viability Cell Viability/Proliferation (e.g., MTT, BrdU) Signaling_Analysis Western Blot for Phosphorylated Proteins Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) In_Vivo_Studies->Data_Analysis

Caption: Proposed experimental workflow to investigate the biological role of Ala-Ala-Tyr.

Conclusion

The Ala-Ala-Tyr tripeptide represents an unexplored area in peptide research. While its specific biological role remains to be determined, its composition suggests a potential for interaction with key cellular signaling pathways, particularly those regulated by tyrosine phosphorylation. The lack of current data underscores the need for foundational research to synthesize and characterize this peptide, followed by systematic in vitro and in vivo studies to uncover its physiological significance. Such investigations could reveal novel therapeutic or research applications for this simple yet potentially potent tripeptide.

References

Technical Guide: H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Ala-Ala-Tyr-OH, focusing on its physicochemical properties, synthesis, and purification. This document is intended to serve as a valuable resource for researchers utilizing this and similar peptides in their work.

Quantitative Data Summary

The following table summarizes the key quantitative data for H-Ala-Ala-Tyr-OH and its common trifluoroacetic acid (TFA) salt form. The TFA salt is frequently the result of purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

PropertyH-Ala-Ala-Tyr-OH (Free Peptide)H-Ala-Ala-Tyr-OH TFA
Molecular Weight 323.34 g/mol 437.37 g/mol
Molecular Formula C₁₅H₂₁N₃O₅C₁₇H₂₂F₃N₃O₇

Experimental Protocols

The synthesis of H-Ala-Ala-Tyr-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This methodology allows for the efficient and stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH

This protocol is a representative example for the manual synthesis of H-Ala-Ala-Tyr-OH on a 0.1 mmol scale using a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid.

Materials and Reagents:

  • 2-chlorotrityl chloride resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Methanol (MeOH)

  • 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling and First Amino Acid Loading (Fmoc-Tyr(tBu)-OH):

    • Swell the 2-chlorotrityl chloride resin (0.1 mmol) in DCM in a reaction vessel for 30 minutes.

    • Drain the DCM.

    • Dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol) and DIPEA (0.6 mmol) in DCM.

    • Add the amino acid solution to the resin and agitate for 2 hours.

    • To cap any unreacted sites, add methanol and agitate for 30 minutes.

    • Filter and wash the resin sequentially with DCM, DMF, and MeOH. Dry the resin under vacuum.

  • Fmoc Deprotection (Cycle 1):

    • Swell the resin in DMF for 20 minutes.

    • Drain the DMF and add a 20% solution of piperidine in DMF.

    • Agitate for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Filter and wash the resin thoroughly with DMF and then DCM.

  • Coupling of the Second Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, pre-activate Fmoc-Ala-OH (0.5 mmol) with HATU (0.5 mmol), HOAt (0.5 mmol), and DIPEA (1.0 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Filter and wash the resin with DMF and DCM.

  • Fmoc Deprotection (Cycle 2):

    • Repeat the deprotection procedure as described in step 2.

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH):

    • Repeat the coupling procedure as described in step 3 with Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure as described in step 2 to expose the N-terminal amine of the final alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from Tyrosine.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the crude H-Ala-Ala-Tyr-OH as a TFA salt.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to obtain a high-purity product.

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the dissolved peptide onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes. The optimal gradient may need to be determined empirically.

  • Monitor the elution profile at 220 nm and 280 nm (due to the tyrosine residue).

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>98%).

  • Lyophilize the pooled fractions to obtain the final this compound as a white, fluffy powder.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Swell Resin Load_Tyr Load Fmoc-Tyr(tBu)-OH Resin->Load_Tyr Deprotect1 Fmoc Deprotection Load_Tyr->Deprotect1 Couple_Ala1 Couple Fmoc-Ala-OH Deprotect1->Couple_Ala1 Deprotect2 Fmoc Deprotection Couple_Ala1->Deprotect2 Couple_Ala2 Couple Fmoc-Ala-OH Deprotect2->Couple_Ala2 Final_Deprotect Final Fmoc Deprotection Couple_Ala2->Final_Deprotect Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final_Product Lyophilization->Final_Product This compound

Caption: Workflow for the synthesis and purification of H-Ala-Ala-Tyr-OH.

General Peptide-Mediated Signaling Pathway

While the specific signaling pathway for H-Ala-Ala-Tyr-OH is not well-defined in the literature, the following diagram illustrates a general mechanism by which a peptide ligand can initiate a cellular response.

Signaling_Pathway Peptide H-Ala-Ala-Tyr-OH Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulation

Caption: A general model for a peptide-initiated cell signaling cascade.

Biological Context and Potential Applications

The specific biological function of the tripeptide H-Ala-Ala-Tyr-OH is not extensively documented. However, insights into its potential roles can be inferred from its constituent amino acids and related smaller peptides.

  • Alanine (Ala): A non-essential amino acid involved in glucose metabolism and a building block for proteins.

  • Tyrosine (Tyr): A precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] The phenolic side chain of tyrosine is also crucial for many protein-protein interactions.[1]

  • Ala-Tyr Dipeptide: The dipeptide L-Alanyl-L-tyrosine has been studied for its potential to promote melanin synthesis.[2] It is also used in research related to neurotransmitter function and as a component in nutritional supplements to enhance cognitive function.

Given its composition, H-Ala-Ala-Tyr-OH could serve as a research tool in studies related to:

  • Nutrient transport and metabolism: Tripeptides can be transported into cells by peptide transporters.[3]

  • Enzyme substrate studies: It could be investigated as a potential substrate or inhibitor for various peptidases.

  • Drug delivery: Peptides are explored as carriers for targeted drug delivery.

  • Biomaterials: Self-assembling properties of short peptides are of interest in the development of novel biomaterials.

Further research is required to elucidate the specific biological activities and signaling pathways associated with H-Ala-Ala-Tyr-OH.

References

H-Ala-Ala-Tyr-OH TFA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-Ala-Ala-Tyr-OH TFA is the trifluoroacetate salt of the tripeptide L-Alanyl-L-Alanyl-L-Tyrosine. This peptide is composed of two alanine residues and one tyrosine residue. While specific research on this particular tripeptide is not extensively documented in publicly available literature, its structure suggests potential applications in various fields of biochemical and pharmaceutical research. This guide provides a detailed overview of its chemical properties, a representative synthesis and purification protocol, analytical characterization methods, and potential areas of biological investigation. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

H-Ala-Ala-Tyr-OH, in its free base form, has the CAS number 67131-52-6.[1] The trifluoroacetate (TFA) salt is a common form for synthetic peptides, often resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[2][3] The presence of the TFA counterion can affect the peptide's net weight and solubility.[2][3]

PropertyH-Ala-Ala-Tyr-OH (Free Base)This compound
CAS Number 67131-52-6Not explicitly assigned
Molecular Formula C15H21N3O5C17H22F3N3O7
Molecular Weight 323.34 g/mol [1]437.37 g/mol
Appearance Typically a white powderTypically a white, fluffy powder
Purity (Typical) >95% (HPLC)>95% (HPLC)
Solubility Soluble in aqueous solutionsGenerally enhanced solubility in aqueous solutions[2][3]
Storage Recommended at -20°C[2][3]Recommended at -20°C[2][3]

Synthesis and Purification

The synthesis of H-Ala-Ala-Tyr-OH is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a representative method adapted from standard Fmoc-SPPS procedures for similar tripeptides.[4]

1. Resin Preparation and First Amino Acid Loading:

  • Swell Wang resin in N,N-Dimethylformamide (DMF).

  • Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt).

  • Couple the activated Fmoc-Tyr(tBu)-OH to the swollen resin.

  • Cap any unreacted hydroxyl groups on the resin using an acetylating agent.

2. Iterative Deprotection and Coupling Cycles:

  • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound tyrosine with a solution of piperidine in DMF.

  • Coupling: Activate the carboxyl group of the next amino acid, Fmoc-Ala-OH, with DIC/HOBt and couple it to the deprotected N-terminus of the resin-bound peptide.

  • Repeat the deprotection and coupling steps for the final Fmoc-Ala-OH.

3. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove the tert-butyl (tBu) side-chain protecting group from tyrosine. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) to scavenge reactive cations.[4]

4. Precipitation and Isolation:

  • Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

  • Dry the crude peptide under vacuum.

spss_workflow Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Load Load Fmoc-Tyr(tBu)-OH Swell->Load Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-Ala-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Fmoc-Ala-OH Deprotect2->Couple2 Cleave Cleave from Resin & Deprotect Side Chain (TFA Cocktail) Couple2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify

A representative workflow for the solid-phase synthesis of H-Ala-Ala-Tyr-OH.
Experimental Protocol: Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile in water is employed, with 0.1% TFA as an ion-pairing agent to improve peak shape and resolution.[5]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the peptide. The specific gradient is optimized to achieve the best separation.

  • Detection: The peptide is detected by its absorbance at 220 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection: Fractions containing the purified peptide are collected.

  • Lyophilization: The collected fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-65% B over 30 min (Example)15-45% B over 40 min (Example)
Detection Wavelength 220 nm, 280 nm220 nm, 280 nm
Purity after Purification >98%>98%

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed by a combination of analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the final product. The retention time is characteristic of the peptide under specific chromatographic conditions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common technique used for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the structure of the peptide by analyzing the chemical shifts and coupling constants of the constituent amino acid residues.

Potential Biological Activity and Research Applications

While the specific biological functions of H-Ala-Ala-Tyr-OH have not been extensively reported, the properties of its constituent amino acids and related peptides provide a basis for hypothesizing its potential roles and guiding future research.

The dipeptide L-Alanyl-L-Tyrosine has been shown to promote the production of melanin in B16-F10 mouse melanoma cells, suggesting a potential role in melanogenesis.[6] It is plausible that the tripeptide H-Ala-Ala-Tyr-OH could have similar or related activities. Tyrosine is a direct precursor to melanin, and peptides containing tyrosine may influence the enzymatic pathways of melanin synthesis.

Hypothetical Signaling Pathway: Modulation of Melanogenesis

H-Ala-Ala-Tyr-OH could potentially influence melanin synthesis by acting on key enzymes or signaling pathways within melanocytes. For instance, it might modulate the activity of tyrosinase, the rate-limiting enzyme in melanin production, or affect the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.

melanogenesis_pathway cluster_cell Melanocyte MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyr_gene Tyrosinase Gene MITF->Tyr_gene Tyrosinase Tyrosinase Tyr_gene->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Melanin Melanin DOPA->Melanin Peptide H-Ala-Ala-Tyr-OH Peptide->MITF ? Peptide->Tyrosinase ? Extracellular Extracellular Signal (e.g., α-MSH) Extracellular->MC1R

References

H-Ala-Ala-Tyr-OH TFA: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the tripeptide H-Ala-Ala-Tyr-OH as a trifluoroacetic acid (TFA) salt. Understanding the solubility of this peptide is critical for its application in research and development, ensuring accurate and reproducible experimental outcomes. This document outlines the factors influencing its solubility, presents available solubility data, details experimental protocols for solubility determination, and explores a potential biological context for its application.

Core Concepts in Peptide Solubility

The solubility of a peptide is a complex interplay of its amino acid composition, sequence, and the physicochemical properties of the solvent. Several key factors govern the dissolution of peptides like H-Ala-Ala-Tyr-OH:

  • Amino Acid Composition: The nature of the amino acid side chains plays a pivotal role. The two alanine residues in H-Ala-Ala-Tyr-OH are nonpolar, while the tyrosine residue is aromatic with a polar hydroxyl group. This combination gives the peptide a somewhat amphipathic character.

  • Net Charge and pH: The overall charge of a peptide, which is dependent on the pH of the solution, significantly impacts its solubility. Peptides are generally least soluble at their isoelectric point (pI), the pH at which their net charge is zero. The free amino terminus and the carboxyl terminus, along with the phenolic hydroxyl group of tyrosine, contribute to the overall charge of H-Ala-Ala-Tyr-OH.

  • Counterion: H-Ala-Ala-Tyr-OH is supplied as a TFA salt. Trifluoroacetic acid is a strong acid commonly used as a counterion in peptide purification. TFA salts generally enhance the solubility of peptides in aqueous solutions.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are crucial. Polar solvents like water and dimethyl sulfoxide (DMSO) are often suitable for dissolving peptides.

Solubility Profile of H-Ala-Ala-Tyr-OH TFA

Solvent SystemEstimated SolubilityRemarks
Water Moderately SolubleThe presence of the polar tyrosine and the TFA counterion should facilitate solubility in water. For a similar dipeptide, H-Tyr-Ala-OH, a solubility of 125 mg/mL in water has been reported, suggesting that this compound is also likely to have good aqueous solubility.
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of peptides.
Ethanol Sparingly Soluble to InsolubleAs a less polar solvent compared to water and DMSO, ethanol is generally not the primary choice for dissolving polar peptides.
Phosphate-Buffered Saline (PBS) (pH 7.4) Moderately SolubleSolubility in buffered solutions is pH-dependent. At physiological pH, the peptide will have a net charge, which should aid its solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol is recommended:

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound peptide powder

  • Solvents: Deionized water, DMSO, Ethanol, PBS (pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the peptide in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.

  • Equilibration: Add an excess amount of this compound powder to a known volume of each test solvent in a microcentrifuge tube.

  • Saturation: Vortex the tubes vigorously for 1-2 minutes. Incubate the tubes at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved peptide.

  • Sample Preparation for Analysis: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

  • Quantification by HPLC: Inject the diluted supernatant onto the HPLC system. The concentration of the dissolved peptide is determined by comparing the peak area to a standard curve generated from the stock solution.

  • Calculation of Solubility: The solubility is calculated based on the concentration determined by HPLC and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Potential Biological Context and Signaling Pathway

While the specific biological function of H-Ala-Ala-Tyr-OH is not extensively documented, peptides containing alanine and tyrosine are known to have biological activities. For instance, the dipeptide L-Alanyl-L-tyrosine has been shown to promote melanin synthesis. Furthermore, tyrosine is a key amino acid in many signaling pathways, as it can be phosphorylated by tyrosine kinases.

Given this, a hypothetical signaling pathway where H-Ala-Ala-Tyr-OH could play a role is in the modulation of cellular processes regulated by tyrosine phosphorylation. The peptide could potentially act as a competitive inhibitor or an allosteric modulator of a tyrosine kinase or phosphatase, or it could be a substrate itself.

Below is a conceptual workflow for investigating the biological activity of H-Ala-Ala-Tyr-OH.

G Investigation of H-Ala-Ala-Tyr-OH Biological Activity A This compound Solubilization B In vitro Kinase Assay (Tyrosine Kinase Panel) A->B Screen for kinase modulation C Cell-Based Assays (e.g., Proliferation, Migration) A->C Assess cellular phenotype D Identification of Target Kinase/Pathway B->D Hit identification E Western Blot Analysis (Phospho-protein levels) C->E Validate target engagement F Elucidation of Mechanism of Action D->F E->F

Caption: A workflow for exploring the biological activity of H-Ala-Ala-Tyr-OH.

In a hypothetical signaling pathway, H-Ala-Ala-Tyr-OH could interfere with a receptor tyrosine kinase (RTK) signaling cascade.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Downstream\nSignaling Downstream Signaling P-RTK->Downstream\nSignaling Cellular\nResponse Cellular Response Downstream\nSignaling->Cellular\nResponse Peptide H-Ala-Ala-Tyr-OH Peptide->RTK Potential Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by H-Ala-Ala-Tyr-OH.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is limited, the provided information on solubility principles, a detailed experimental protocol, and a potential biological context will aid in the effective use of this peptide in scientific investigations. Further empirical studies are necessary to fully elucidate its precise solubility profile and biological functions.

An In-depth Technical Guide on the Stability of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of the tripeptide H-Ala-Ala-Tyr-OH TFA (Alanyl-Alanyl-Tyrosine Trifluoroacetate). While specific quantitative stability data for this particular peptide is limited in publicly available literature, this document synthesizes general principles of peptide stability, the role of the trifluoroacetic acid (TFA) counterion, and recommended handling and analysis protocols to ensure the integrity of the peptide during research and development.

Introduction to H-Ala-Ala-Tyr-OH and the TFA Counterion

H-Ala-Ala-Tyr-OH is a tripeptide composed of alanine and tyrosine residues. In synthetic peptides, trifluoroacetic acid (TFA) is commonly used as a counterion. It is introduced during the solid-phase peptide synthesis (SPPS) cleavage and purification steps, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC) where it acts as an ion-pairing agent.[1] While essential for purification, residual TFA can form salts with the peptide, influencing its physicochemical properties and stability.[1][2]

Stability Data for this compound

Direct, detailed quantitative stability studies on this compound are not extensively reported. However, supplier information provides a general guideline for its stability.

Table 1: Summary of this compound Stability

ParameterValueStorage ConditionsSource
Shelf-Life ≥ 2 years-20°C[3]
Form Lyophilized Powder-[4]
Purity (HPLC) >98%-[3]

It is crucial to note that this represents the stability of the lyophilized powder. Once in solution, the stability can be significantly reduced.

Potential Degradation Pathways

Peptides are susceptible to various chemical and physical degradation pathways. For H-Ala-Ala-Tyr-OH, the primary concerns would be hydrolysis of the peptide bonds and modification of the tyrosine side chain. The acidic nature of the TFA counterion in unbuffered solutions can contribute to a lower pH, which may accelerate hydrolysis over time.[5]

Potential Chemical Degradation Pathways:

  • Hydrolysis: Cleavage of the peptide bonds (Ala-Ala and Ala-Tyr) can occur, especially at extreme pH values and elevated temperatures.

  • Oxidation: The tyrosine residue is susceptible to oxidation, particularly in the presence of trace metal ions, oxygen, and light.

  • Asparagine and Glutamine Degradation: While not present in this tripeptide, deamidation of asparagine and glutamine residues is a common degradation pathway in other peptides.

  • Racemization: The chiral centers of the amino acids can undergo racemization under certain conditions.

A potential degradation pathway for a tyrosine-containing peptide is illustrated below.

G Potential Degradation Pathway of a Tyrosine-Containing Peptide Peptide H-Ala-Ala-Tyr-OH Oxidized_Peptide Oxidized Peptide (e.g., Dityrosine) Peptide->Oxidized_Peptide Oxidation Hydrolyzed_Fragments Hydrolyzed Fragments (e.g., H-Ala-OH, H-Ala-Tyr-OH) Peptide->Hydrolyzed_Fragments Hydrolysis Oxidizing_Agents Oxidizing Agents (e.g., O2, metal ions, light) Oxidizing_Agents->Oxidized_Peptide Hydrolysis_Conditions Hydrolysis Conditions (e.g., acidic/basic pH, heat) Hydrolysis_Conditions->Hydrolyzed_Fragments

A diagram illustrating potential degradation pathways for a tyrosine-containing peptide.

Experimental Protocols

To ensure the long-term stability of this compound, the lyophilized powder should be stored at or below -20°C in a tightly sealed container to protect it from moisture.[4] For repeated use, it is advisable to aliquot the powder into smaller quantities to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

RP-HPLC is a primary technique for assessing peptide purity and stability. A stability-indicating method should be able to separate the intact peptide from its potential degradation products.

Protocol: Stability Assessment by RP-HPLC

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 1 mg/mL).

    • For a stability study, aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • HPLC System and Conditions (General Example):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and/or 280 nm (due to the tyrosine residue).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a sample from each storage condition at predetermined time points (e.g., t=0, 24h, 48h, 1 week, etc.).

    • Monitor the chromatograms for a decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining parent peptide to determine the stability profile under each condition.

Residual TFA can interfere with biological assays and certain spectroscopic analyses.[1][6] Therefore, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as chloride.

Protocol: TFA Removal by HCl Exchange

This method utilizes a stronger acid (HCl) to displace the weaker TFA, which is subsequently removed by lyophilization.[1][7]

  • Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[7]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been shown to be effective.[1][7]

  • Incubation: Allow the solution to stand at room temperature for at least 5 minutes.[1]

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[1]

  • Lyophilization: Lyophilize the frozen solution overnight to remove the water and volatile TFA-H.[7]

  • Repeat: For complete removal of TFA, it is recommended to repeat the cycle of dissolution in dilute HCl, freezing, and lyophilization 2-3 times.[1][7]

  • Final Product: The final product will be the peptide-HCl salt.

The following diagram illustrates the workflow for TFA removal.

G Workflow for TFA Counterion Exchange Start Start: Peptide-TFA Salt Dissolve Dissolve Peptide-TFA in dH2O (1 mg/mL) Start->Dissolve Add_HCl Add 100 mM HCl to a final concentration of 10 mM Dissolve->Add_HCl Incubate Incubate at RT for >5 min Add_HCl->Incubate Flash_Freeze Flash Freeze (e.g., Liquid Nitrogen) Incubate->Flash_Freeze Lyophilize Lyophilize Overnight Flash_Freeze->Lyophilize Repeat_Check Repeat Cycle 2-3x? Lyophilize->Repeat_Check Repeat_Check->Dissolve Yes Final_Product Final Product: Peptide-HCl salt Repeat_Check->Final_Product No

A diagram illustrating the experimental workflow for TFA removal from a peptide sample.

Conclusion

While this compound is reported to be stable as a lyophilized powder for at least two years when stored at -20°C, its stability in solution is less certain and depends on various factors including pH, temperature, and exposure to light and oxygen.[3] For critical applications, it is highly recommended to perform stability studies using methods like RP-HPLC. Furthermore, for biological assays, the removal of the TFA counterion may be necessary to avoid potential artifacts. The protocols and information provided in this guide offer a framework for the proper handling, storage, and analysis of this compound to ensure its integrity and the reliability of experimental results.

References

Unraveling the Functional Landscape of H-Ala-Ala-Tyr-OH: Acknowledging a Gap in Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific mechanism of action for the tripeptide H-Ala-Ala-Tyr-OH, particularly when associated with a trifluoroacetic acid (TFA) salt. While the constituent amino acids—Alanine and Tyrosine—are fundamental components of numerous biological processes, the unique biological activity and molecular targets of this specific tripeptide sequence remain largely uncharacterized.

At present, there is no specific quantitative data, such as IC50 or EC50 values, binding affinities, or pharmacokinetic profiles, associated with H-Ala-Ala-Tyr-OH TFA. Furthermore, no defined signaling pathways or direct molecular interactions have been elucidated for this molecule. This absence of specific data precludes the creation of a detailed technical guide with experimental protocols and pathway diagrams as requested.

Insights from Constituent Amino Acids

While a direct mechanism for H-Ala-Ala-Tyr-OH is unknown, the properties of its amino acid building blocks can offer hypothetical avenues for future investigation:

  • Alanine (Ala): As a nonpolar amino acid, alanine is a common component of proteins and peptides, contributing to their overall structure.[1][2][3] It is generally considered to be biochemically neutral in terms of direct signaling initiation. The presence of two alanine residues in the peptide may influence its hydrophobic properties.[4]

  • Tyrosine (Tyr): Tyrosine is a crucial amino acid with a polar, uncharged side chain containing a hydroxyl group.[2] This hydroxyl group is a key substrate for phosphorylation by tyrosine kinases, a fundamental mechanism in cellular signal transduction that regulates a vast array of processes including cell growth, differentiation, and metabolism.[1][3][5] Tyrosine is also a precursor for the synthesis of important catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3][6]

Hypothetical Avenues for Investigation

Given the current lack of data, a foundational approach to studying the mechanism of action of H-Ala-Ala-Tyr-OH would be required. The following represents a logical workflow for future research endeavors.

A potential research workflow for characterizing H-Ala-Ala-Tyr-OH.

Conclusion

References

H-Ala-Ala-Tyr-OH TFA: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Ala-Ala-Tyr-OH, or L-Alanyl-L-alanyl-L-tyrosine, is a short-chain peptide of interest in various fields of biochemical and pharmaceutical research. Its structure, comprising two alanine residues and a C-terminal tyrosine, suggests potential biological activities stemming from the phenolic hydroxyl group of tyrosine and the overall physicochemical properties of the peptide. This technical guide provides a comprehensive review of the available literature on H-Ala-Ala-Tyr-OH, with a focus on its synthesis, purification, and known biological context. The trifluoroacetic acid (TFA) salt is the common form of this peptide following standard solid-phase synthesis and purification protocols.

While specific quantitative data on the biological activity of H-Ala-Ala-Tyr-OH is limited in publicly available literature, this document consolidates information on related peptides and provides detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties

The fundamental properties of the H-Ala-Ala-Tyr-OH peptide are summarized below. These values are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₂₁N₃O₅PubChem
Molecular Weight (Free Peptide) 323.35 g/mol PubChem
CAS Number (Free Peptide) 67131-52-6CymitQuimica[1]
Appearance White PowderCymitQuimica[1]
Purity (Typical) >98% (HPLC)CymitQuimica[1]
Solubility Soluble in water. The TFA salt form generally enhances solubility in aqueous solutions.NovoPro Bioscience Inc.[2]

Biological Activity and Context

The C-terminal tyrosine residue, with its phenolic hydroxyl group, is a strong indicator of potential antioxidant and anti-inflammatory properties. Tyrosine-containing peptides are known to act as electron donors, a key mechanism for neutralizing free radicals.

Data on Related Peptides
PeptideAssayCell LineResultReference
H-Ala-Tyr-OHCellular EffectMDCKEC50: 0.06 mMMedchemExpress.com[3]
L-Alanyl-L-tyrosineMelanin SynthesisB16-F10 mouse melanomaPromotes melanin production. No toxic effect observed in the 100-800 µmol·L⁻¹ range.PubMed[4]
H-Gly-Ala-Tyr-OHAntioxidant Potential(Predicted)Predicted to have high activity due to C-terminal tyrosine.Benchchem
The AAY Sequence in Immunology

The Ala-Ala-Tyr (AAY) sequence has been utilized as a linker in the design of multi-epitope vaccines.[5] It is proposed to function as a proteasomal cleavage site, facilitating the processing and presentation of the linked epitopes by Major Histocompatibility Complex (MHC) class I molecules.[6][7] This suggests a role for the AAY sequence in modulating immune responses in the context of vaccine design.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of H-Ala-Ala-Tyr-OH are provided below. These protocols are based on standard procedures for solid-phase peptide synthesis (SPPS) and are adaptable for this specific tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH

This protocol outlines the manual synthesis of H-Ala-Ala-Tyr-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Swell Fmoc-Tyr(tBu)-Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (1:1 v/v) for 1-2 hours in a reaction vessel.

  • Wash the resin with DMF (3 times) and DCM (3 times).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

3. Amino Acid Coupling (Alanine):

  • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid mixture to activate it.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Perform a ninhydrin test to monitor the completion of the coupling reaction.

  • After complete coupling, wash the resin with DMF (5 times) and DCM (5 times).

4. Repeat Deprotection and Coupling for the Second Alanine:

  • Repeat the Fmoc deprotection step as described in step 2.

  • Couple the second Fmoc-Ala-OH residue as described in step 3.

5. Final Fmoc Deprotection:

  • Remove the N-terminal Fmoc group from the final alanine residue as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/H₂O/TIPS (triisopropylsilane) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin (TFA/H2O/TIPS) Final_Deprotection->Cleavage Crude_Peptide Crude H-Ala-Ala-Tyr-OH Cleavage->Crude_Peptide

Figure 1: Workflow for the solid-phase synthesis of H-Ala-Ala-Tyr-OH.
Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to obtain a high-purity product.

ParameterCondition
Column Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical starting point. This should be optimized based on analytical HPLC of the crude product.
Flow Rate ~20 mL/min
Detection UV at 220 nm and 280 nm (for the tyrosine residue)
Sample Preparation Dissolve the crude peptide in Mobile Phase A and filter through a 0.45 µm filter.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the crude peptide solution.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>98%).

  • Lyophilize the pooled fractions to obtain the purified H-Ala-Ala-Tyr-OH TFA as a white, fluffy powder.

Analytical Characterization

Analytical RP-HPLC:

  • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Gradient: A faster gradient, such as 5% to 65% Mobile Phase B over 20 minutes.

  • Flow Rate: ~1 mL/min.

  • Used to assess the purity of the crude and purified peptide.

Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. The expected [M+H]⁺ ion for H-Ala-Ala-Tyr-OH is m/z 324.15.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tripeptide and assess its conformational properties in solution.

G Crude_Peptide Crude Peptide Solution HPLC_System Preparative RP-HPLC System (C18 Column) Crude_Peptide->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Purity > 98% Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified this compound Lyophilization->Purified_Peptide

Figure 2: General workflow for the purification of H-Ala-Ala-Tyr-OH.

Potential Signaling Pathway Involvement

While no specific signaling pathway has been directly attributed to H-Ala-Ala-Tyr-OH, the presence of a tyrosine residue suggests potential interactions with pathways involving tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues in their intracellular domains. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, differentiation, and survival.

It is conceivable that H-Ala-Ala-Tyr-OH or its metabolites could act as competitive inhibitors or modulators of enzymes involved in these pathways, such as protein tyrosine kinases or phosphatases. However, this remains speculative and requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK->Adaptor Recruitment Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector Downstream Downstream Signaling (e.g., MAPK, Akt pathways) Effector->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Ligand Ligand Ligand->RTK Binding & Dimerization Peptide H-Ala-Ala-Tyr-OH (Hypothetical Interaction) Peptide->RTK Modulation?

Figure 3: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway. The potential modulatory role of H-Ala-Ala-Tyr-OH is hypothetical.

Conclusion

This compound is a tripeptide with potential biological relevance, primarily inferred from its C-terminal tyrosine residue and the use of the AAY sequence as a functional linker in immunological constructs. While direct quantitative data on its bioactivity is currently lacking in the scientific literature, this guide provides a solid foundation for researchers wishing to investigate this molecule. The detailed protocols for its synthesis, purification, and analysis, along with the contextual information on related peptides, should empower further exploration of its therapeutic and research potential. Future studies should focus on systematic in vitro and in vivo screening to elucidate the specific biological functions of this intriguing tripeptide.

References

The Ala-Ala-Tyr Peptide Sequence: A Technical Guide to Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The tripeptide sequence L-Alanyl-L-Alanyl-L-Tyrosine (Ala-Ala-Tyr) is not extensively characterized in publicly available scientific literature as an isolated entity. This guide, therefore, provides a comprehensive framework for its synthesis, purification, and characterization based on established principles of peptide chemistry. Potential biological activities are extrapolated from the known functions of its constituent amino acids and related peptides.

Introduction

Short-chain peptides are of significant interest in biochemical and pharmaceutical research due to their potential for high specificity and biological activity. The tripeptide Ala-Ala-Tyr combines the small, nonpolar amino acid Alanine with the aromatic, polar amino acid Tyrosine. While the dipeptide L-Alanyl-L-Tyrosine (Ala-Tyr) has been studied for its ability to promote melanin synthesis, the specific biological role of the Ala-Ala-Tyr tripeptide remains an area for future investigation.[1] This document serves as a technical resource for researchers aiming to synthesize, purify, and characterize Ala-Ala-Tyr for further study.

Physicochemical Properties

The fundamental properties of Ala-Ala-Tyr are derived from its constituent amino acids. A summary of these properties is provided below.

Properties of Constituent Amino Acids
Amino AcidAbbreviationStructureMolecular Weight ( g/mol )Key Characteristics
L-AlanineAla, ACH₃-CH(NH₂)-COOH89.09Nonpolar, aliphatic. Contributes to hydrophobic interactions.
L-TyrosineTyr, YC₉H₁₁NO₃181.19Aromatic, polar. Contains a phenol group which can be phosphorylated in signaling pathways. Precursor to neurotransmitters and hormones.[2][3]
Theoretical Properties of Ala-Ala-Tyr
PropertyValue
Molecular Formula C₁₅H₂₁N₃O₅
Molecular Weight 339.35 g/mol
Theoretical pI ~5.5
Extinction Coefficient 1490 M⁻¹cm⁻¹ at 280 nm (due to Tyrosine)

Synthesis of Ala-Ala-Tyr

The synthesis of Ala-Ala-Tyr can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

3.1.1 Materials and Reagents:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether, cold

  • HPLC-grade acetonitrile and water

3.1.2 Synthesis Workflow:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • First Alanine Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (5 times).

  • Second Alanine Coupling:

    • Repeat the Fmoc deprotection step as described in 3.1.2.2.

    • Repeat the coupling step with Fmoc-Ala-OH as described in 3.1.2.3.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in 3.1.2.2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT.

    • Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Couple1 Couple Fmoc-Ala-OH (DIC, Oxyma) Wash1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple2 Couple Fmoc-Ala-OH (DIC, Oxyma) Wash3->Couple2 Wash4 Wash (DMF) Couple2->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Wash5 Wash (DCM) & Dry Final_Deprotect->Wash5 Cleave Cleave from Resin (TFA Cocktail) Wash5->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude_Peptide Crude Ala-Ala-Tyr Precipitate->Crude_Peptide Deprotegict1 Deprotegict1 Deprotegict1->Wash1

Fig. 1: Solid-Phase Synthesis Workflow for Ala-Ala-Tyr.

Purification and Characterization

The crude peptide requires purification to remove truncated sequences and by-products from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this.

Experimental Protocol: RP-HPLC Purification
  • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 22 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a typical starting point for a short, relatively polar peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the solution onto the equilibrated preparative HPLC column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

4.2.1 Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.

ParameterExpected Value
Monoisotopic Mass 339.1481 Da
[M+H]⁺ 340.1559 Da
[M+Na]⁺ 362.1379 Da

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the peptide. The spectra will show characteristic peaks for the alanine methyl groups, the alpha-protons of each amino acid, the beta-protons of tyrosine, and the aromatic protons of the tyrosine side chain.

Potential Biological Functions and Signaling Pathways

While no specific biological activity has been attributed to the Ala-Ala-Tyr tripeptide, its structure suggests potential areas of investigation. The C-terminal tyrosine is particularly significant as it is a key substrate for tyrosine kinases, enzymes that play a critical role in cellular signaling.

Hypothetical Signaling Pathway Involvement

A peptide containing a C-terminal tyrosine could potentially act as a competitive inhibitor or a substrate for tyrosine kinases, thereby modulating signaling pathways involved in cell growth, differentiation, and metabolism. For example, it could interfere with the phosphorylation of receptor tyrosine kinases (RTKs).

Hypothetical_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Ligand Growth Factor Ligand->RTK Binds AAT Ala-Ala-Tyr (Hypothetical Inhibitor) AAT->RTK Competes/ Inhibits Downstream Downstream Signaling (e.g., MAPK Pathway) P_RTK->Downstream Activates Response Cellular Response (Growth, Proliferation) Downstream->Response

Fig. 2: Hypothetical Inhibition of RTK Signaling by Ala-Ala-Tyr.

This diagram illustrates a potential mechanism where Ala-Ala-Tyr could compete with endogenous substrates for the active site of a receptor tyrosine kinase, thus inhibiting downstream signaling. This remains a speculative pathway that would require experimental validation.

Conclusion

The tripeptide Ala-Ala-Tyr represents an uncharacterized molecule with potential for biological activity, primarily inferred from its C-terminal tyrosine residue. This guide provides a robust and detailed framework for its chemical synthesis, purification, and characterization, laying the groundwork for future investigations into its functional role in biological systems. Researchers and drug development professionals can use these protocols as a starting point to produce high-purity Ala-Ala-Tyr for use in biochemical and cellular assays.

References

H-Ala-Ala-Tyr-OH TFA: A Tripeptide Poised for Innovative Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Ala-Ala-Tyr-OH, commonly available as its trifluoroacetate (TFA) salt, represents a versatile molecular tool with significant, yet largely untapped, potential across several key areas of biomedical research. Its simple, defined structure, composed of two alanine residues and a C-terminal tyrosine, makes it an attractive candidate for investigating fundamental biological processes and for the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core research areas where H-Ala-Ala-Tyr-OH TFA can be strategically employed, complete with detailed experimental protocols and data presentation to facilitate its integration into drug discovery and development pipelines.

Potential Research Areas

The unique sequence of H-Ala-Ala-Tyr-OH positions it as a valuable substrate and modulator for several classes of enzymes, opening up research avenues in oncology, dermatology, and neurobiology.

Substrate for Proteolytic Enzymes

The structure of H-Ala-Ala-Tyr-OH, a tripeptide with a C-terminal aromatic residue, makes it a prime candidate for a substrate for various proteases, particularly exopeptidases that cleave tripeptides from the N-terminus of proteins and peptides. One such enzyme of significant interest is Tripeptidyl-peptidase I (TPP I).

Tripeptidyl-peptidase I (TPP I) is a lysosomal serine exopeptidase that sequentially removes tripeptides from the N-terminus of its substrates. Mutations in the gene encoding TPP I lead to the fatal neurodegenerative disorder, classical late-infantile neuronal ceroid lipofuscinosis. A well-characterized synthetic substrate for TPP I is Ala-Ala-Phe-7-amino-4-methylcoumarin (AMC), which upon cleavage releases the fluorescent AMC group. Given the structural similarity between Phenylalanine and Tyrosine, it is highly probable that H-Ala-Ala-Tyr-OH is also a substrate for TPP I.

Potential Research Applications:

  • High-Throughput Screening (HTS) for TPP I Inhibitors: H-Ala-Ala-Tyr-OH can be modified with a fluorophore or a chromophore at the C-terminus of the tyrosine residue to create a substrate for HTS assays aimed at discovering TPP I inhibitors.

  • Diagnostic Tool: A labeled version of H-Ala-Ala-Tyr-OH could be used to measure TPP I activity in biological samples, potentially aiding in the diagnosis of lysosomal storage diseases.

  • Investigating TPP I Substrate Specificity: By comparing the kinetic parameters of TPP I for H-Ala-Ala-Tyr-OH with other tripeptide substrates, researchers can gain deeper insights into the substrate specificity of this enzyme.

Quantitative Data for Analogous TPP I Substrates

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Ala-Ala-Phe-AMCTPP I1501.28.0 x 103

Experimental Protocol: Determination of TPP I Kinetic Parameters with H-Ala-Ala-Tyr-OH

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters for the cleavage of H-Ala-Ala-Tyr-OH by TPP I.

  • Reagents and Materials:

    • Recombinant human TPP I

    • This compound

    • Assay Buffer: 50 mM sodium acetate, pH 4.5, 150 mM NaCl, 0.1% Triton X-100

    • Fluorescamine

    • 96-well microplate, fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of H-Ala-Ala-Tyr-OH in the assay buffer.

    • Perform serial dilutions of the peptide stock solution in the assay buffer to create a range of substrate concentrations (e.g., 0-1000 µM).

    • Add a fixed concentration of TPP I to each well of the microplate.

    • Initiate the reaction by adding the different concentrations of the H-Ala-Ala-Tyr-OH substrate to the wells.

    • Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a solution of fluorescamine. Fluorescamine reacts with the newly formed N-terminal amine of the tyrosine residue after cleavage, generating a fluorescent product.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescamine-amine adduct.

    • Convert fluorescence units to the concentration of the product using a standard curve.

    • Plot the initial reaction velocity (V0) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow for TPP I Kinetic Analysis

TPP1_Kinetics_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Dilutions Create Substrate Serial Dilutions Reagents->Dilutions Add_Substrate Add Substrate to Initiate Reaction Dilutions->Add_Substrate Add_Enzyme Add TPP I to Microplate Wells Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction & Add Fluorescamine Incubate->Stop_Reaction Read_Fluorescence Measure Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Calculate V0 and Plot Michaelis-Menten Curve Read_Fluorescence->Data_Analysis Determine_Kinetics Determine Km and Vmax Data_Analysis->Determine_Kinetics

TPP I Kinetic Analysis Workflow
Modulator of Melanogenesis via Tyrosinase

The C-terminal tyrosine residue of H-Ala-Ala-Tyr-OH makes it a potential substrate or modulator of tyrosinase, the key enzyme in melanin biosynthesis. The dipeptide Ala-Tyr has been shown to promote melanin synthesis in B16-F10 melanoma cells, likely by increasing the intracellular supply of tyrosine. H-Ala-Ala-Tyr-OH could act similarly or exhibit different modulatory effects.

Potential Research Applications:

  • Cosmeceutical and Dermatological Research: Investigate the potential of H-Ala-Ala-Tyr-OH to modulate skin pigmentation. It could be explored as an agent for treating hypopigmentation disorders or as a component in sunless tanning products.

  • Melanoma Research: Study the effects of H-Ala-Ala-Tyr-OH on melanoma cell proliferation and differentiation.

Experimental Protocol: In Vitro Melanogenesis Assay

This protocol describes a cell-based assay to evaluate the effect of H-Ala-Ala-Tyr-OH on melanin production in B16-F10 mouse melanoma cells.

  • Reagents and Materials:

    • B16-F10 mouse melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound

    • L-DOPA

    • Phosphate Buffered Saline (PBS)

    • 1 M NaOH

    • 96-well cell culture plate

  • Procedure:

    • Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of H-Ala-Ala-Tyr-OH for a specified period (e.g., 72 hours). Include a positive control (e.g., α-MSH) and a negative control (untreated cells).

    • After treatment, wash the cells with PBS and lyse them.

    • Measure the melanin content by dissolving the melanin pellet in 1 M NaOH and measuring the absorbance at 405 nm.

    • Determine the cell viability using an MTT assay to ensure the observed effects on melanin content are not due to cytotoxicity.

    • To assess tyrosinase activity, lyse the treated cells and measure the rate of L-DOPA oxidation to dopachrome by monitoring the absorbance at 475 nm.

Melanin Synthesis Signaling Pathway

Melanin_Synthesis cluster_pathway Melanin Biosynthesis Pathway Tyrosine Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Spontaneous Polymerization Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Reaction with Cysteine Tyrosinase1->DOPA Tyrosinase2->Dopaquinone AAY H-Ala-Ala-Tyr-OH AAY->Tyrosine Potential Precursor AAY->Tyrosinase1 Potential Modulator

Simplified Melanin Synthesis Pathway
Tool for Studying Protein-Tyrosine Phosphatases (PTPs)

The tyrosine residue is a critical site for phosphorylation, a key post-translational modification that regulates numerous signaling pathways. Protein-tyrosine phosphatases (PTPs) are enzymes that remove phosphate groups from tyrosine residues. Short peptides containing tyrosine are widely used to study the substrate specificity and kinetics of PTPs. H-Ala-Ala-Tyr-OH, in its phosphorylated form (H-Ala-Ala-pTyr-OH), can serve as a substrate for various PTPs. In its non-phosphorylated form, it could be investigated as a potential competitive inhibitor.

Potential Research Applications:

  • Substrate for PTPs: Use H-Ala-Ala-pTyr-OH to characterize the activity and substrate specificity of different PTPs.

  • Screening for PTP Inhibitors: Develop an assay using H-Ala-Ala-pTyr-OH to screen for inhibitors of specific PTPs, which are important drug targets in cancer and metabolic diseases.

  • Investigating Competitive Inhibition: Assess the ability of H-Ala-Ala-Tyr-OH to act as a competitive inhibitor for PTPs.

Quantitative Data for a PTP1B Peptide Substrate

The following table provides kinetic data for the dephosphorylation of a similar peptide by PTP1B.

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Ac-Asp-Ala-Asp-Glu-pTyr-Leu-NH2PTP1B4.50.235.1 x 104

Experimental Protocol: PTP Activity Assay

This protocol details a method to measure the activity of a PTP, such as PTP1B, using a phosphorylated version of the tripeptide.

  • Reagents and Materials:

    • Recombinant human PTP1B

    • Synthesized H-Ala-Ala-pTyr-OH

    • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Malachite Green Phosphate Assay Kit

    • 96-well microplate

  • Procedure:

    • Prepare a stock solution of H-Ala-Ala-pTyr-OH in the assay buffer.

    • Add a fixed concentration of PTP1B to the wells of a microplate.

    • Initiate the reaction by adding the H-Ala-Ala-pTyr-OH substrate.

    • Incubate at 30°C for a specific time.

    • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically around 620 nm).

    • Calculate the amount of phosphate released using a phosphate standard curve.

    • Determine the initial reaction velocity and use this data for kinetic analysis or inhibitor screening.

Role of PTP in a Generic Signaling Pathway

PTP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (Inactive) Receptor_Active Receptor Tyrosine Kinase (Active, Phosphorylated) Receptor->Receptor_Active Autophosphorylation Substrate_P Phosphorylated Substrate Receptor_Active->Substrate_P Phosphorylates Substrate Ligand Ligand Ligand->Receptor PTP Protein Tyrosine Phosphatase (PTP) Substrate Dephosphorylated Substrate PTP->Substrate Dephosphorylates Substrate_P->PTP Downstream_Signaling Downstream Signaling Cascade Substrate_P->Downstream_Signaling Activates Substrate->Downstream_Signaling Inactivates

Generic PTP Signaling Pathway

Synthesis and Characterization of H-Ala-Ala-Tyr-OH

The synthesis of H-Ala-Ala-Tyr-OH is readily achievable through standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Fmoc-Tyr(tBu)-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the next amino acid, Fmoc-Ala-OH, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the resin to form the dipeptide.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the final alanine residue.

  • Cleavage and Deprotection: Cleave the tripeptide from the resin and remove the side-chain protecting group (tBu from tyrosine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Table of Reagents for SPPS

ReagentAbbreviationMolar Mass ( g/mol )Purpose
Fmoc-Tyr(tBu)-OH-459.56C-terminal amino acid
Fmoc-Ala-OH-311.34Alanine residue
Piperidine-85.15Fmoc deprotection
HBTUHBTU379.25Coupling reagent
HOBtHOBt135.12Coupling additive
DIEADIEA129.24Base for coupling
Trifluoroacetic AcidTFA114.02Cleavage from resin and deprotection
TriisopropylsilaneTIS158.36Scavenger in cleavage
N,N-DimethylformamideDMF73.09Solvent

Conclusion

This compound is a tripeptide with a simple structure that belies its broad research potential. While direct studies on this specific peptide are limited, strong evidence from analogous peptides suggests its utility as a substrate for proteases like TPP I, a modulator of melanogenesis through its interaction with tyrosinase, and a tool for investigating protein-tyrosine phosphatases. The straightforward synthesis of this peptide using established SPPS protocols further enhances its accessibility for a wide range of research applications. For scientists and drug development professionals, this compound represents a valuable and versatile tool for exploring fundamental enzymatic processes and for the development of novel therapeutic and diagnostic strategies.

H-Ala-Ala-Tyr-OH TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tripeptide H-Ala-Ala-Tyr-OH TFA offers a versatile tool for a range of applications, from fundamental biochemical assays to the development of novel therapeutics. This technical guide provides an in-depth overview of its properties, potential applications, and experimental considerations.

Supplier Information and Physicochemical Properties

This compound is commercially available from various suppliers. The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, often resulting from the purification process using high-performance liquid chromatography (HPLC). The presence of TFA can influence the peptide's net weight and solubility.

A summary of the key physicochemical properties of H-Ala-Ala-Tyr-OH and its TFA salt, as reported by various suppliers, is presented below.

PropertyH-Ala-Ala-Tyr-OH (Free Base)This compoundSupplier(s)
Molecular Formula C₁₅H₂₁N₃O₅C₁₇H₂₂F₃N₃O₇MOLNOVA
Molecular Weight 323.34 g/mol 437.37 g/mol MOLNOVA
Purity (by HPLC) Not specified>98%MOLNOVA[1]
CAS Number (Free Base) 67131-52-6Not availableMOLNOVA[1]
Appearance Not specifiedLyophilized powderGeneral peptide characteristic
Solubility Not specifiedTFA salts generally enhance aqueous solubility[2]General knowledge
Storage Not specifiedStore at -20°C for long-term stability[1]MOLNOVA[1]

Potential Research Applications

While specific literature on the biological activity of H-Ala-Ala-Tyr-OH is limited, its constituent amino acids and similar peptide structures suggest several promising areas of investigation:

  • Enzyme Substrate: Peptides containing tyrosine are often substrates for protein kinases, which play crucial roles in cellular signaling. H-Ala-Ala-Tyr-OH could be utilized in high-throughput screening assays to identify novel kinase inhibitors or to characterize the substrate specificity of known kinases.

  • Neuroscience Research: The presence of tyrosine, a precursor to neurotransmitters like dopamine and norepinephrine, suggests a potential role in neurological processes.[3] Related dipeptides have been explored for their applications in neuroscience studies.[4]

  • Antioxidant Studies: The phenolic hydroxyl group of tyrosine can act as a scavenger of reactive oxygen species.[5] Therefore, H-Ala-Ala-Tyr-OH could be investigated for its potential antioxidant properties in various biological systems.

  • Peptide Synthesis: This tripeptide can serve as a building block for the synthesis of longer, more complex peptides with potential therapeutic applications.[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in a research setting.

General Peptide Handling and Reconstitution

For optimal results, it is crucial to handle and store the peptide correctly.

Peptide_Handling_Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_use Use & Storage of Stock Storage Store lyophilized peptide at -20°C or colder Equilibrate Equilibrate vial to room temperature before opening Storage->Equilibrate 1. Solvent Reconstitute in an appropriate sterile buffer (e.g., PBS, Tris) Equilibrate->Solvent 2. Vortex Gently vortex or sonicate to ensure complete dissolution Solvent->Vortex 3. Use Use freshly prepared solution Vortex->Use 4. Aliquot Aliquot stock solution to avoid repeated freeze-thaw cycles Use->Aliquot 5. Store_Stock Store aliquots at -20°C or -80°C Aliquot->Store_Stock 6.

Caption: General workflow for handling and reconstituting lyophilized peptides.

In Vitro Kinase Assay

This protocol outlines a basic workflow for screening the effect of H-Ala-Ala-Tyr-OH as a potential kinase substrate or inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Peptide_Prep Prepare serial dilutions of this compound Incubate Incubate peptide with kinase and ATP Peptide_Prep->Incubate Enzyme_Prep Prepare kinase and substrate (if not the peptide) solutions Enzyme_Prep->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detect_Signal Analyze Analyze data to determine IC50 or kinetic parameters Detect_Signal->Analyze

Caption: A generalized workflow for an in vitro kinase assay using a peptide.

Signaling Pathway Considerations

While the specific signaling pathways involving H-Ala-Ala-Tyr-OH are not yet elucidated, its structure suggests potential involvement in pathways regulated by tyrosine phosphorylation. Tyrosine kinases are key components of numerous signaling cascades that control cell growth, proliferation, differentiation, and survival.

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK 2. Autophosphorylation Substrate H-Ala-Ala-Tyr-OH (Potential Substrate) RTK->Substrate 3. Phosphorylation Downstream Downstream Signaling Proteins (e.g., Grb2, SOS) RTK->Downstream 4. Recruitment Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Pathway Signaling Cascade (e.g., MAPK pathway) Downstream->Pathway Transcription Gene Transcription Pathway->Transcription Response Cellular Response Transcription->Response

References

H-Ala-Ala-Tyr-OH TFA safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of H-Ala-Ala-Tyr-OH TFA

Introduction

H-Ala-Ala-Tyr-OH, or L-Alanyl-L-alanyl-L-tyrosine, is a tripeptide. In the form of its trifluoroacetate (TFA) salt, it is typically supplied as a lyophilized powder for research and development purposes, particularly in the fields of biochemistry and drug discovery. Understanding the safety profile of this compound is crucial for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the potential hazards, handling procedures, and emergency measures related to this compound, based on the properties of its components.

Hazard Identification and Classification

The overall hazard profile of this compound is a composite of the characteristics of the peptide itself and the trifluoroacetate counter-ion.

  • L-Alanyl-L-alanyl-L-tyrosine (Peptide Moiety): Peptides are generally considered to have low toxicity. L-alanine and L-tyrosine are naturally occurring amino acids. However, some peptides can exhibit biological activity that may warrant caution. L-tyrosine, as a precursor to catecholamines, may have physiological effects if absorbed in significant quantities.[1][2]

  • Trifluoroacetic Acid (TFA Salt): TFA is a strong acid and can be corrosive.[3] While the TFA salt of a peptide is less hazardous than the free acid, it can still pose risks, particularly upon exposure to moisture, which may lead to the release of TFA. The primary hazards associated with TFA are skin and eye irritation or burns, and respiratory tract irritation if inhaled.[3][4]

GHS Classification (Predicted): Based on the components, a precautionary classification would be:

  • Skin Irritation/Corrosion: Category 2 (Warning)

  • Eye Damage/Irritation: Category 2A (Warning)

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation: Category 3 (Warning)

Composition and Physical/Chemical Properties

A summary of the available data for the components is presented below.

Table 1: Physical and Chemical Properties of Components

PropertyL-AlanineL-TyrosineTrifluoroacetic Acid (TFA)
Appearance White crystalline powderWhite to off-white powderColorless liquid
Molecular Formula C3H7NO2C9H11NO3C2HF3O2
Molecular Weight 89.09 g/mol 181.19 g/mol 114.02 g/mol
Melting Point 297 °C (decomposes)332-335 °C (decomposes)-15.4 °C
Boiling Point N/AN/A72.4 °C
Solubility Soluble in waterSparingly soluble in waterMiscible with water

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on its components.

Table 2: Toxicological Data of Components

ComponentAcute Toxicity (Oral)Skin Corrosion/IrritationSerious Eye Damage/Irritation
L-Alanine No data availableNot expected to be an irritantNot expected to be an irritant
L-Tyrosine Generally Recognized as Safe (GRAS).[1] Doses ≤150 mg/kg or ≤12 g per day for up to three months are generally safe.[1]Not expected to be an irritant. Local injection site reactions have been observed.[5]Not expected to be an irritant
Trifluoroacetic Acid (TFA) LD50 (rat, oral): 200-400 mg/kgCauses severe skin burnsCauses serious eye damage

Experimental Protocols and Handling Procedures

General Handling and Personal Protective Equipment (PPE)

A general workflow for safely handling this compound in a laboratory setting is outlined below.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Review Safety Information (e.g., this guide) a->b c Don appropriate PPE: - Safety glasses/goggles - Lab coat - Nitrile gloves b->c d Work in a well-ventilated area (e.g., chemical fume hood) c->d e Weigh the required amount carefully to avoid dust generation d->e f Dissolve in appropriate solvent e->f g Clean work area thoroughly f->g h Dispose of waste according to institutional guidelines g->h i Remove PPE and wash hands h->i

Caption: General workflow for handling this compound.

First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

The following diagram illustrates a general procedure for handling a small spill of this compound powder.

G Small Spill Cleanup Procedure a Evacuate immediate area b Ensure proper PPE is worn a->b c Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) b->c d Carefully sweep up the material c->d e Place in a sealed container for disposal d->e f Clean the spill area with soap and water e->f g Dispose of waste according to institutional guidelines f->g

Caption: Procedure for cleaning up a small chemical spill.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents and moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Logical Relationship for Hazard Assessment

The following diagram illustrates the logical relationship in assessing the potential hazards of this compound based on its components.

G Hazard Assessment Logic cluster_components Components cluster_peptide_hazards Peptide Hazards cluster_tfa_hazards TFA Hazards substance This compound peptide H-Ala-Ala-Tyr-OH (Peptide) substance->peptide tfa Trifluoroacetate (TFA) (Counter-ion) substance->tfa peptide_hazards Generally low toxicity Potential biological activity peptide->peptide_hazards tfa_hazards Skin/eye irritant Respiratory irritant Corrosive (as free acid) tfa->tfa_hazards overall_hazard Overall Hazard Profile (Precautionary Approach) peptide_hazards->overall_hazard tfa_hazards->overall_hazard

Caption: Logical flow for assessing the hazards of this compound.

Conclusion

While a specific Safety Data Sheet for this compound is not available, a thorough assessment of its components allows for a precautionary approach to its safe handling. The primary concerns stem from the trifluoroacetate counter-ion, which imparts potential irritant qualities to the compound. By adhering to standard laboratory safety practices, including the use of appropriate personal protective equipment, working in well-ventilated areas, and following established protocols for handling and disposal, researchers can minimize the risks associated with this and other similar research chemicals. It is imperative that all users familiarize themselves with this information and their institution's safety guidelines before commencing any work with this substance.

References

H-Ala-Ala-Tyr-OH TFA handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Handling and Storage of H-Ala-Ala-Tyr-OH TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information and best practices for the handling and storage of the synthetic peptide this compound. Adherence to these guidelines is crucial for maintaining the integrity, stability, and safety of the compound.

Introduction

H-Ala-Ala-Tyr-OH is a tripeptide composed of alanine, alanine, and tyrosine. It is typically supplied as a trifluoroacetate (TFA) salt, which is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC). The presence of TFA can influence the peptide's net weight and solubility characteristics.[1] This document outlines the essential procedures for the safe handling and optimal storage of this peptide to ensure its stability and suitability for research and development applications.

Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C17H22F3N3O7[2]
Molecular Weight 437.37 g/mol [2]
Purity (HPLC) >98%[2]
Form Lyophilized Powder[1]
Appearance White solidGeneral Knowledge

Storage and Stability

Proper storage is critical to prevent the degradation of this compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleSource
Temperature -20°CMinimizes degradation and preserves peptide integrity.[1][2]
Light Exposure Store in the darkProtects from light-induced degradation.[3]
Moisture Store in a desiccated environmentThe compound is hygroscopic and moisture can lead to degradation.[3]
Container Tightly sealed containerPrevents contamination and moisture ingress.[4][5]

Under these conditions, this compound has a stability of at least two years.[2]

Handling Procedures

Due to the presence of residual TFA, appropriate safety measures should be taken during handling.

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

ProcedureGuidelineSource
Personal Protective Equipment Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]
Ventilation Handle in a well-ventilated area. For weighing and preparing solutions, use a chemical fume hood.[4][5]
Weighing To avoid inhalation of the lyophilized powder, weigh the compound in a fume hood.[6]
Spill Cleanup In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.[3]
Disposal Dispose of waste in accordance with all applicable local, state, and federal regulations.

Experimental Protocols

Reconstitution of Lyophilized Peptide
  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.

  • Solvent Selection: The TFA salt of H-Ala-Ala-Tyr-OH generally enhances its solubility in aqueous solutions.[1] For most biological applications, sterile, nuclease-free water or a suitable buffer (e.g., PBS) is recommended.

  • Dissolution: Add the desired volume of solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Storage of Stock Solution: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualized Workflows

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage a Don Personal Protective Equipment (PPE) b Equilibrate peptide vial to room temperature a->b c Carefully open vial b->c d Weigh the required amount of peptide c->d e Add appropriate solvent d->e f Gently vortex or sonicate to dissolve e->f g Aliquot into single-use tubes f->g h Store at -20°C or -80°C g->h

Caption: Workflow for safe handling and reconstitution of this compound.

Storage Decision Tree

G start Peptide Form? lyophilized Store at -20°C in a desiccator start->lyophilized Lyophilized Powder solution Aliquot and store at -20°C or -80°C start->solution In Solution

Caption: Decision tree for the appropriate storage of this compound.

Potential Degradation Pathways

G cluster_degradation Degradation Factors peptide This compound (Stable) moisture Moisture peptide->moisture light Light peptide->light temp High Temperature peptide->temp freeze_thaw Repeated Freeze-Thaw peptide->freeze_thaw degraded Degraded Peptide Fragments moisture->degraded light->degraded temp->degraded freeze_thaw->degraded

Caption: Factors leading to the degradation of this compound.

Safety Information

While H-Ala-Ala-Tyr-OH itself is not classified as a hazardous substance, the TFA salt imparts acidic and potentially corrosive properties.

  • Eye Contact: May cause eye irritation. In case of contact, rinse immediately with plenty of water.[6]

  • Skin Contact: May cause skin irritation. In case of contact, wash off with soap and water.[6]

  • Inhalation: Avoid inhaling the powder. May cause respiratory tract irritation. Move to fresh air if inhaled.[6]

  • Ingestion: Harmful if swallowed.[8] Rinse mouth with water and seek medical advice.[8]

Always consult the material safety data sheet (MSDS) for the specific product you are using for complete safety information. The handling of pure trifluoroacetic acid requires stringent safety precautions, including working in a fume hood with appropriate personal protective equipment, as it is highly corrosive and can cause severe burns.[3][4][5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of the tripeptide H-Ala-Ala-Tyr-OH as a trifluoroacetate (TFA) salt. The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) using the widely adopted Fmoc/tBu strategy, which offers a robust and efficient route for obtaining high-purity peptides.[1]

Introduction

The tripeptide H-Ala-Ala-Tyr-OH is a fundamental building block in various research applications, including its use as a substrate for enzymatic assays and as a fragment in the synthesis of larger, more complex peptides. Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, provides a streamlined and efficient method for the chemical synthesis of peptides.[2][3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][4] This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away by filtration.[4] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus, which is labile under mild basic conditions, in conjunction with acid-labile side-chain protecting groups (the tBu strategy), is a popular and versatile approach in modern peptide synthesis.[5]

Following the complete assembly of the peptide sequence on the resin, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).[2][6] The crude peptide is then purified to a high degree of purity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The final product is typically obtained as a TFA salt after lyophilization of the pure HPLC fractions.[7]

Comparative Data of Synthesis Methods

The selection of a synthesis method is contingent upon the desired scale, required purity, and available resources. Below is a comparative summary of key quantitative metrics for different peptide synthesis approaches, with data extrapolated from typical results for the synthesis of short peptides.[8]

MetricSolid-Phase Peptide Synthesis (Fmoc/tBu)Solution-Phase Peptide SynthesisEnzymatic Synthesis
Overall Yield 60-80%50-70%>85%[8]
Crude Purity >70%[8]Variable, requires purification at each step>95%[8]
Final Purity (after purification) >98%>98%>99%[8]
Synthesis Time (for tripeptide) 1-2 days3-5 days1 day
Scalability Milligram to gramGram to kilogramPotentially large scale
Stereochemical Purity High (some risk of racemization)Higher risk of racemization during couplingsExcellent (highly stereospecific)
Key Advantage Speed and ease of automation[8]Scalability and suitability for large quantitiesHigh yield, purity, and stereospecificity

Experimental Protocol: Solid-Phase Synthesis of H-Ala-Ala-Tyr-OH

This protocol details the manual synthesis of H-Ala-Ala-Tyr-OH on a 0.1 mmol scale using Fmoc/tBu chemistry.

Materials and Reagents
Reagent/MaterialGrade
Wang Resin (pre-loaded with Fmoc-Tyr(tBu)-OH)100-200 mesh, 0.5-1.0 mmol/g
Fmoc-Ala-OHSynthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis grade
1-Hydroxybenzotriazole (HOBt)Synthesis grade
N,N-Diisopropylethylamine (DIPEA)Synthesis grade
PiperidineSynthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Water (H₂O)HPLC grade
Diethyl etherACS grade
Acetonitrile (ACN)HPLC grade
Step 1: Resin Preparation
  • Place the Fmoc-Tyr(tBu)-Wang resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.[5]

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 3: Coupling of the Second Amino Acid (Fmoc-Ala-OH)
  • In a separate vial, dissolve Fmoc-Ala-OH (0.3 mmol, 3 eq) and HOBt (0.3 mmol, 3 eq) in a minimal amount of DMF.

  • Add DIC (0.3 mmol, 3 eq) to the amino acid solution and let it activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2 hours.

  • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 4: Coupling of the Third Amino Acid (Fmoc-Ala-OH)
  • Repeat Step 2 (Fmoc Deprotection).

  • Repeat Step 3 (Coupling) with Fmoc-Ala-OH.

Step 5: Final Fmoc Deprotection
  • After the final coupling, repeat Step 2 to remove the N-terminal Fmoc group.

Step 6: Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[5]

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5]

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin.[5]

  • Agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate containing the peptide.[6]

  • Wash the resin with a small amount of fresh TFA.[5][6]

Step 7: Peptide Precipitation and Isolation
  • Precipitate the crude peptide by adding the combined filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.[5][6]

  • Centrifuge the mixture to pellet the peptide.[5][6]

  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[6]

  • Dry the crude peptide pellet under vacuum.[5][6]

Purification and Characterization

Purification by Preparative RP-HPLC
ParameterCondition
System Preparative RP-HPLC
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-35% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.[6] A small amount of acetonitrile can be added if there are solubility issues.[6]

  • Filter the sample solution through a 0.45 µm filter.[6]

  • Equilibrate the C18 column with Mobile Phase A.[6]

  • Inject the sample and run the gradient.

  • Collect fractions corresponding to the major peak.

  • Analyze the fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder (TFA salt).

Characterization
MethodExpected Result
Analytical RP-HPLC Single major peak with >98% purity
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 338.15 g/mol , Observed: ~338.2 g/mol
¹H NMR Spectrum consistent with the tripeptide structure

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (x2) cluster_final_steps Final Steps Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Ala-OH (DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) FinalDeprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct H-Ala-Ala-Tyr-OH TFA Lyophilization->FinalProduct Characterization_Logic cluster_purification Purification cluster_analysis Analysis & Characterization CrudePeptide Crude Peptide HPLC Preparative RP-HPLC CrudePeptide->HPLC Purity Purity Check (Analytical RP-HPLC) HPLC->Purity Identity Identity Confirmation (Mass Spectrometry) HPLC->Identity Structure Structural Verification (NMR Spectroscopy) HPLC->Structure FinalProduct Pure this compound Purity->FinalProduct >98% Pure Identity->FinalProduct Structure->FinalProduct

References

Application Note: Solid-Phase Synthesis of Ala-Ala-Tyr Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, offering a streamlined and efficient methodology compared to solution-phase synthesis. The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. This application note provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Ala-Ala-Tyr using Fmoc/tBu chemistry on a pre-loaded Wang resin. The tyrosine side chain is protected with a tBu group to prevent side reactions during synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Ala-Ala-Tyr on a 0.1 mmol scale.

Table 1: Materials and Reagents for 0.1 mmol Scale Synthesis

ReagentMolecular Weight ( g/mol )Amount (mg)Equivalents
Fmoc-Tyr(tBu)-Wang Resin(Loading: 0.4 mmol/g)2501.0
Fmoc-Ala-OH311.3155.75.0
Fmoc-Ala-OH311.3155.75.0
HBTU379.2189.65.0
DIPEA129.25174 µL10.0
Piperidine85.152 mL in 8 mL DMF20% (v/v)
Cleavage Cocktail (TFA/TIS/H₂O)-10 mL-

Table 2: Protocol Parameters for a Single Deprotection/Coupling Cycle

StepReagent/SolventVolumeDuration
SwellingDMF5 mL30 min
Fmoc Deprotection (x2)20% Piperidine in DMF5 mL5 min, then 15 min
WashingDMF5 mL x 51 min each
Amino Acid CouplingFmoc-Ala-OH, HBTU, DIPEA in DMF2.5 mL2 hours
WashingDMF5 mL x 31 min each
WashingDCM5 mL x 31 min each

Experimental Protocols

Resin Preparation and Swelling
  • Weigh 250 mg of Fmoc-Tyr(tBu)-Wang resin (0.1 mmol based on 0.4 mmol/g loading) and place it into a solid-phase synthesis vessel equipped with a frit.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 15 minutes at room temperature to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step five times to remove residual piperidine.

Amino Acid Coupling (Ala-Tyr)
  • In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol, 5 eq) and HBTU (189.6 mg, 0.5 mmol, 5 eq) in 2.5 mL of DMF.

  • Add DIPEA (174 µL, 1.0 mmol, 10 eq) to the amino acid solution and vortex briefly. This is the activated amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To monitor the completion of the reaction, a Kaiser test can be performed.

  • Once the coupling is complete, drain the coupling solution.

  • Wash the resin with 5 mL of DMF three times, followed by 5 mL of dichloromethane (DCM) three times.

Synthesis of the Full Tripeptide (Ala-Ala-Tyr)

Repeat the Fmoc Deprotection and Amino Acid Coupling steps with another equivalent of Fmoc-Ala-OH to obtain the fully protected Ala-Ala-Tyr sequence on the resin. After the final coupling, perform a final Fmoc deprotection to yield the N-terminally free peptide on the resin.

Cleavage and Deprotection
  • After the final deprotection and washing steps, dry the resin under a stream of nitrogen for 15 minutes.

  • Prepare the cleavage cocktail in a fume hood by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare 10 mL of the cocktail.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution containing the peptide into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • In a separate centrifuge tube, add 30-40 mL of cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold diethyl ether while gently swirling. A white precipitate of the crude peptide will form.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% acetonitrile in water with 0.1% TFA over 30 minutes.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity of the purified peptide by mass spectrometry. The expected molecular weight for Ala-Ala-Tyr is approximately 323.35 g/mol .

  • Lyophilize the pure fractions to obtain the final Ala-Ala-Tyr peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin_Prep Resin Swelling (Fmoc-Tyr(tBu)-Wang) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection1 Coupling1 Coupling (Fmoc-Ala-OH/HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Coupling (Fmoc-Ala-OH/HBTU/DIPEA) Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & Lyophilization Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of Ala-Ala-Tyr.

signaling_pathway cluster_cycle SPPS Cycle Start Resin-Bound Peptide (N-Fmoc protected) Deprotection Fmoc Removal (Piperidine) Start->Deprotection 1 Washing1 DMF Wash Deprotection->Washing1 2 Coupling Peptide Bond Formation Washing1->Coupling 3 Activation Amino Acid Activation (HBTU/DIPEA) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 4 End Elongated Peptide (N-Fmoc protected) Washing2->End 5 End->Deprotection Repeat for next amino acid

Caption: Logical relationship of a single SPPS cycle for amino acid addition.

Application Notes and Protocols for the Purification of H-Ala-Ala-Tyr-OH TFA by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Ala-Ala-Tyr-OH (Alanine-Alanine-Tyrosine) is a short peptide sequence that may find applications in various areas of biochemical and pharmaceutical research. Following solid-phase peptide synthesis (SPPS), the crude product is typically a complex mixture containing the desired peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. For use in sensitive biological assays or as a precursor for further drug development, a high degree of purity is essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most effective method for the purification of synthetic peptides. This technique separates molecules based on their hydrophobicity. This application note provides a detailed protocol for the purification of H-Ala-Ala-Tyr-OH using a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. TFA helps to improve peak shape and resolution by forming ion pairs with the peptide.

The physicochemical properties of the constituent amino acids in H-Ala-Ala-Tyr-OH are crucial for developing an effective purification strategy. The tyrosine residue, with its aromatic side chain, is the most hydrophobic component and will largely dictate the retention behavior of the tripeptide on a reversed-phase column. The two alanine residues are non-polar but less hydrophobic.

Data Presentation

The following table summarizes the expected quantitative data for the analytical and preparative HPLC purification of H-Ala-Ala-Tyr-OH. These values are based on typical results for the purification of similar short peptides and should be used as a general guideline.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-55% B over 30 min15-45% B over 40 min
Detection Wavelength 220 nm & 280 nm220 nm & 280 nm
Expected Retention Time ~18-25 min~28-35 min
Crude Purity (Typical) 60-85%60-85%
Purity after Purification >98%>98%
Typical Sample Load 0.1 mg50-100 mg
Expected Recovery N/A70-90%

Experimental Protocols

Materials and Equipment
  • Preparative and Analytical HPLC system with UV detector

  • C18 reversed-phase columns (analytical and preparative)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Crude H-Ala-Ala-Tyr-OH, lyophilized

  • 0.22 µm syringe filters

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Sonicator

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas by sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly and degas by sonication or vacuum filtration.

Sample Preparation
  • Accurately weigh the crude, lyophilized H-Ala-Ala-Tyr-OH peptide.

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A to a concentration of approximately 10-20 mg/mL for preparative runs and 1 mg/mL for analytical runs.

  • Vortex the solution until the peptide is fully dissolved. If solubility is an issue, sonication may be used.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method

This method is used to determine the purity of the crude peptide and the collected fractions.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue)

  • Injection Volume: 10-20 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 55% B (linear gradient)

    • 35-40 min: 55% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

Preparative HPLC Purification
  • Column: C18, 21.2 x 250 mm, 10 µm particle size

  • Flow Rate: 20.0 mL/min

  • Detection: 220 nm and 280 nm

  • Injection Volume: 1-5 mL (corresponding to 10-100 mg of crude peptide)

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-45 min: 15% to 45% B (linear gradient)

    • 45-50 min: 45% to 95% B (column wash)

    • 50-55 min: 95% B

    • 55-60 min: 95% to 15% B (re-equilibration)

  • Collect fractions of 10-15 mL throughout the elution of the main peak.

Post-Purification Processing
  • Analyze the collected fractions using the analytical HPLC method described in section 3.4 to determine their purity.

  • Pool the fractions that show a purity of >98%.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified H-Ala-Ala-Tyr-OH as a white, fluffy powder.

  • Determine the final purity by analytical HPLC and calculate the overall yield.

TFA Removal (Optional but Recommended)

For many biological applications, the presence of TFA can be detrimental. The following protocol describes a common method for TFA removal by exchanging it for a more biocompatible counter-ion like acetate or chloride.

  • Dissolution: Dissolve the purified, lyophilized peptide in distilled water at a concentration of 1-2 mg/mL.

  • Acidification: Add 100 mM hydrochloric acid (HCl) to the peptide solution to a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Visualizations

The following diagrams illustrate the key workflows described in this application note.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude H-Ala-Ala-Tyr-OH Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep HPLC_System Preparative HPLC Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified H-Ala-Ala-Tyr-OH Lyophilization->Purified_Peptide

Caption: Experimental workflow for the HPLC purification of H-Ala-Ala-Tyr-OH.

TFA_Removal_Workflow Start Purified Peptide (TFA Salt) Dissolve Dissolve in Water Start->Dissolve Add_HCl Add Dilute HCl Dissolve->Add_HCl Incubate Incubate at RT Add_HCl->Incubate Freeze Freeze (Liquid N2) Incubate->Freeze Lyophilize Lyophilize Freeze->Lyophilize Repeat Repeat Cycle 2-3x Lyophilize->Repeat Repeat->Dissolve if not complete Final_Product Peptide (HCl Salt) Repeat->Final_Product if complete

Caption: Workflow for the post-purification removal of TFA by lyophilization with HCl.

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions cluster_outcome Outcome center HPLC Purification (H-Ala-Ala-Tyr-OH) Column Column (C18) center->Column MobilePhase Mobile Phase (Water/ACN + 0.1% TFA) center->MobilePhase Gradient Gradient center->Gradient FlowRate Flow Rate center->FlowRate Detection Detection (220/280 nm) center->Detection Retention Retention Time Column->Retention MobilePhase->Retention Gradient->Retention FlowRate->Retention Purity Purity (>98%) Recovery Recovery (70-90%) Retention->Purity Retention->Recovery

Caption: Interrelationship of key parameters in the HPLC purification of H-Ala-Ala-Tyr-OH.

H-Ala-Ala-Tyr-OH TFA mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of H-Ala-Ala-Tyr-OH TFA

For: Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH is a tripeptide of interest in various research areas. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and quantitative studies. Synthetic peptides are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[1] Consequently, the final lyophilized peptide is often a TFA salt. While beneficial for purification, TFA can act as a signal suppressor in electrospray ionization mass spectrometry (ESI-MS) by forming strong ion pairs with the peptide, which can hinder efficient ionization and reduce sensitivity.[1] This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS parameters, and expected fragmentation data. The use of a more MS-friendly acid, such as formic acid (FA), in the mobile phase is recommended to mitigate the ion-suppressing effects of the TFA counterion.[1]

Quantitative Data Summary

The theoretical mass and expected fragmentation ions for H-Ala-Ala-Tyr-OH are summarized below. These values are essential for the identification and characterization of the peptide by mass spectrometry.

Table 1: Theoretical Mass and Precursor Ion Data for H-Ala-Ala-Tyr-OH

PropertyValue
Chemical FormulaC₁₅H₂₁N₃O₅
Monoisotopic Mass323.1481 Da
Average Mass323.34 g/mol
Protonated Precursor Ion ([M+H]⁺) m/z324.1554

Table 2: Theoretical m/z Values for Major Fragment Ions of H-Ala-Ala-Tyr-OH

Ion TypeSequenceTheoretical m/z
b₁Ala72.0444
b₂Ala-Ala143.0815
y₁Tyr182.0812
y₂Ala-Tyr253.1183

Experimental Protocols

Materials and Reagents
  • This compound salt

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), 0.1% (v/v) solution in water

  • Formic acid (FA), 0.1% (v/v) solution in acetonitrile

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.

  • From the stock solution, prepare a working solution at a concentration of 10 µg/mL in a solvent mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. This solvent composition ensures compatibility with the initial LC conditions and ESI.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is designed for a standard reverse-phase LC-MS/MS system.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • LC Gradient:

Time (min)% Mobile Phase B
0.05
5.095
7.095
7.15
10.05
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan Range: m/z 100-500.

  • Data-Dependent Acquisition (DDA):

    • Select the most intense precursor ions for fragmentation.

    • Precursor Ion for H-Ala-Ala-Tyr-OH: m/z 324.16 (with an isolation window of ±1 Da).

  • Collision-Induced Dissociation (CID):

    • Collision Energy: 15-30 eV (optimization may be required).

  • MS2 Scan Range: m/z 50-350.

Visualizations

Experimental Workflow

The overall process for the LC-MS/MS analysis of H-Ala-Ala-Tyr-OH is illustrated below.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Stock 1. Prepare Stock Solution (1 mg/mL in H2O) Working 2. Prepare Working Solution (10 µg/mL in 95:5 H2O:ACN + 0.1% FA) Stock->Working LC_Sep 3. LC Separation (C18 Column) Working->LC_Sep ESI 4. Electrospray Ionization (ESI+) LC_Sep->ESI MS1 5. MS1 Scan (Precursor Ion Selection m/z 324.16) ESI->MS1 CID 6. Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 7. MS2 Scan (Fragment Ion Analysis) CID->MS2 Data_Analysis 8. Data Analysis MS2->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Fragmentation Pathway

In low-energy CID, peptides typically fragment along the peptide backbone, primarily generating b and y ions.[2] The expected fragmentation pattern for H-Ala-Ala-Tyr-OH is shown below.

G cluster_peptide H-Ala-Ala-Tyr-OH Fragmentation start H- Ala1 Ala Ala2 Ala Tyr1 Tyr y2 y₂ m/z = 253.12 Ala2->y2 end -OH y1 y₁ m/z = 182.08 Tyr1->y1 b1 b₁ m/z = 72.04 b1->Ala1 b2 b₂ m/z = 143.08 b2->Ala2

Caption: Expected fragmentation of H-Ala-Ala-Tyr-OH in CID.

References

Application Note: NMR Spectroscopic Characterization of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of peptide and protein chemistry. It provides detailed information about the primary structure, conformation, and dynamics of peptides at an atomic level. For drug development professionals, confirming the identity, purity, and structural integrity of synthetic peptides like H-Ala-Ala-Tyr-OH is a critical step in the quality control process. The presence of a trifluoroacetic acid (TFA) counter-ion, often a remnant from reverse-phase HPLC purification, can influence the chemical shifts of nearby protons and carbons, making accurate characterization essential.

This application note provides a detailed protocol for the comprehensive NMR spectroscopic characterization of the tripeptide H-Ala-Ala-Tyr-OH TFA salt. The methodologies described herein will enable researchers to verify the amino acid sequence, assess purity, and gain insights into the peptide's solution-state conformation.

Experimental Protocols

A systematic approach involving a series of one- and two-dimensional NMR experiments is recommended for the complete characterization of this compound.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Peptide Sample: Accurately weigh approximately 1.5-7.5 mg of this compound.[1][2]

  • Solvent: Dissolve the peptide in 500 µL of a deuterated solvent. Deuterated methanol (CD3OD) or a mixture of 90% H2O and 10% D2O are common choices. The D2O provides the deuterium lock signal for the NMR spectrometer.[3] For observing exchangeable amide protons, H2O/D2O is preferred.

  • Concentration: Aim for a final peptide concentration between 1-5 mM.[1][2] Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[3]

  • 1D ¹H NMR: This is the foundational experiment to observe all proton signals.

    • Purpose: To identify the types of protons present and their relative integrations.

    • Key Parameters:

      • Sufficient number of scans for good signal-to-noise.

      • Spectral width covering the entire proton chemical shift range (typically 0-12 ppm).

      • A relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR: Provides information on the carbon backbone and side chains.

    • Purpose: To identify the number and types of carbon environments.

    • Key Parameters:

      • Proton decoupling to simplify the spectrum to single lines for each carbon.

      • A wider spectral width (typically 0-180 ppm).

      • Longer acquisition time may be required due to the low natural abundance of ¹³C.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

    • Purpose: To establish proton-proton connectivities within each amino acid residue (e.g., NH-CαH-CβH).

    • Key Parameters:

      • Acquire a sufficient number of increments in the indirect dimension for good resolution.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • Purpose: To assign carbon resonances based on their attached proton's chemical shift.

    • Key Parameters:

      • Set the ¹J C-H coupling constant to an average value of ~145 Hz.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

    • Purpose: To establish connectivities between amino acid residues by observing correlations between, for example, the C' of one residue and the NH of the next. This is crucial for sequence confirmation.

    • Key Parameters:

      • Set the long-range coupling constant (nJ C-H) to an average value of ~8 Hz.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space.

    • Purpose: To gain information about the peptide's three-dimensional structure and conformation. ROESY is often preferred over NOESY for small molecules like tripeptides to avoid zero-crossing issues.[4]

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for H-Ala-Ala-Tyr-OH in a polar solvent. These values are based on typical chemical shifts of the constituent amino acids in peptides and may vary slightly depending on the solvent, pH, and concentration.[5][6]

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for H-Ala-Ala-Tyr-OH

Amino Acid ResidueNHCαHCβHOther
Ala-1 ~8.2~4.3~1.4 (d)-
Ala-2 ~8.4~4.4~1.4 (d)-
Tyr-3 ~8.1~4.6~3.0 (m)~7.1 (d, CδH), ~6.8 (d, CεH), ~9.3 (s, OH)

d = doublet, m = multiplet, s = singlet. Chemical shifts for aromatic protons of Tyrosine are approximate.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for H-Ala-Ala-Tyr-OH

Amino Acid ResidueC'Other
Ala-1 ~175~51~19-
Ala-2 ~174~52~19-
Tyr-3 ~173~56~38~156 (Cζ), ~131 (Cδ), ~128 (Cγ), ~116 (Cε)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR characterization process.

experimental_workflow Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Peptide dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer oneD_H 1D ¹H transfer->oneD_H Begin Acquisition oneD_C 1D ¹³C oneD_H->oneD_C twoD_COSY 2D COSY oneD_C->twoD_COSY twoD_HSQC 2D HSQC twoD_COSY->twoD_HSQC twoD_HMBC 2D HMBC twoD_HSQC->twoD_HMBC twoD_ROESY 2D ROESY twoD_HMBC->twoD_ROESY assign_intra Intra-residue Assignment (COSY, HSQC) twoD_ROESY->assign_intra Proceed to Analysis assign_inter Inter-residue Assignment (HMBC) assign_intra->assign_inter structure_elucidate Structural Elucidation (ROESY) assign_inter->structure_elucidate

Caption: Experimental workflow for the NMR characterization of this compound.

signaling_pathway Logical Relationships in NMR Data Interpretation oneD_H 1D ¹H Spectrum (Proton Signals) COSY 2D COSY (¹H-¹H Spin Systems) oneD_H->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlation) oneD_H->HSQC oneD_C 1D ¹³C Spectrum (Carbon Signals) oneD_C->HSQC COSY->HSQC Aids Assignment HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns Carbons Sequence Sequence Confirmation HMBC->Sequence ROESY 2D ROESY (Through-Space Correlations) Structure 3D Structure Information ROESY->Structure Sequence->Structure Prerequisite for

Caption: Logical relationships in the interpretation of multi-dimensional NMR data.

Conclusion

The comprehensive suite of NMR experiments detailed in this application note provides a robust framework for the characterization of the tripeptide this compound. By following these protocols, researchers and drug development professionals can confidently verify the primary sequence, assess purity, and gain valuable insights into the conformational properties of this and similar synthetic peptides. The systematic application of 1D and 2D NMR techniques is fundamental for ensuring the quality and integrity of peptide-based therapeutics and research tools.

References

Application Notes and Protocols for H-Ala-Ala-Tyr-OH TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH is a tripeptide composed of alanine and tyrosine. As a trifluoroacetate (TFA) salt, it is typically supplied as a lyophilized powder resulting from purification by high-performance liquid chromatography (HPLC). While specific biological activities of H-Ala-Ala-Tyr-OH are not extensively documented in publicly available literature, its constituent amino acids suggest potential applications in cell culture research, particularly in the areas of antioxidant and anti-inflammatory studies. The presence of a C-terminal tyrosine residue is significant, as the phenolic hydroxyl group of tyrosine can act as a hydrogen donor to scavenge free radicals, a key mechanism of antioxidant activity. Furthermore, short-chain peptides are known to modulate various cellular processes, including signaling pathways involved in inflammation and oxidative stress.

These application notes provide a comprehensive guide for researchers interested in investigating the potential biological effects of H-Ala-Ala-Tyr-OH TFA in cell culture. The protocols detailed below are designed to be adaptable for screening and characterizing the peptide's activity in various cell lines.

Important Considerations for this compound:

  • TFA Salt: Trifluoroacetic acid is a common counterion from the HPLC purification process. It is important to be aware that TFA itself can influence cellular behavior, in some cases reducing cell proliferation at higher concentrations. Therefore, it is crucial to include a vehicle control (cell culture medium with a corresponding concentration of TFA, if possible) in all experiments to distinguish the effects of the peptide from those of the TFA salt.

  • Peptide Solubility and Stability: Peptides are generally soluble in aqueous solutions, and the TFA salt can enhance this solubility. However, it is recommended to prepare fresh stock solutions and to sterile-filter them before adding to cell culture media.

  • Concentration Range: The optimal concentration of the peptide should be determined experimentally for each cell type and assay. A typical starting range for screening bioactive peptides is between 1 µM and 100 µM.

Potential Applications and Supporting Data

Based on the structural components of H-Ala-Ala-Tyr-OH, its potential applications in cell culture include:

  • Antioxidant Activity: The tyrosine residue suggests that the peptide may possess antioxidant properties by scavenging reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Bioactive peptides have been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory signaling pathways.

The following tables are provided as templates for researchers to systematically record and present their experimental data when investigating H-Ala-Ala-Tyr-OH.

Table 1: Cellular Antioxidant Activity of H-Ala-Ala-Tyr-OH

Cell LineTreatmentConcentration (µM)Cellular Antioxidant Activity (% of Control)
e.g., HaCaTUntreated Control0100
H-Ala-Ala-Tyr-OH1Enter Data
H-Ala-Ala-Tyr-OH10Enter Data
H-Ala-Ala-Tyr-OH50Enter Data
H-Ala-Ala-Tyr-OH100Enter Data
Positive Control (e.g., Quercetin)10Enter Data

Table 2: Effect of H-Ala-Ala-Tyr-OH on Pro-inflammatory Cytokine Secretion

Cell LineTreatmentConcentration (µM)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
e.g., RAW 264.7Untreated Control0Enter DataEnter Data
LPS (1 µg/mL)-Enter DataEnter Data
LPS + H-Ala-Ala-Tyr-OH1Enter DataEnter Data
LPS + H-Ala-Ala-Tyr-OH10Enter DataEnter Data
LPS + H-Ala-Ala-Tyr-OH50Enter DataEnter Data
LPS + H-Ala-Ala-Tyr-OH100Enter DataEnter Data
Positive Control (e.g., Dexamethasone)1Enter DataEnter Data

Experimental Protocols

Protocol 1: Preparation of H-Ala-Ala-Tyr-OH Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the lyophilized this compound to room temperature before opening the vial.

  • Calculate the volume of solvent required to achieve a desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of sterile water or PBS to the vial.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from standard CAA assay procedures and can be used to assess the intracellular antioxidant activity of H-Ala-Ala-Tyr-OH.

Materials:

  • Human hepatocarcinoma (HepG2) cells or another suitable cell line

  • 96-well black, clear-bottom microplate

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (peroxyl radical generator)

  • H-Ala-Ala-Tyr-OH stock solution

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and allow them to attach and reach confluence (typically 24 hours).

  • Peptide Treatment: Remove the cell culture medium and wash the cells with PBS. Add 100 µL of medium containing various concentrations of H-Ala-Ala-Tyr-OH (e.g., 1, 10, 50, 100 µM) or the positive control to the respective wells. Incubate for 1 hour.

  • DCFH-DA Staining: Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to all wells except for the negative control wells (add medium only).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value can be calculated using the following formula: CAA (%) = (1 - (AUCsample / AUCcontrol)) x 100

G cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A Seed Cells in 96-well Plate B Treat with H-Ala-Ala-Tyr-OH A->B 24h C Incubate with DCFH-DA B->C 1h D Induce Oxidative Stress with AAPH C->D 1h E Measure Fluorescence D->E Real-time

CAA Assay Workflow
Protocol 3: Measurement of Pro-inflammatory Cytokine Secretion

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of H-Ala-Ala-Tyr-OH on the secretion of pro-inflammatory cytokines like IL-6 and TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or similar

  • 24-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • H-Ala-Ala-Tyr-OH stock solution

  • Positive control (e.g., Dexamethasone)

  • Commercially available ELISA kits for IL-6 and TNF-α

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Peptide Pre-treatment: Pre-treat the cells with various concentrations of H-Ala-Ala-Tyr-OH (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of IL-6 and TNF-α in the collected supernatants.

G cluster_protocol Cytokine Secretion Measurement Protocol A Seed Macrophages B Pre-treat with H-Ala-Ala-Tyr-OH A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform ELISA E->F

Cytokine Secretion Protocol

Potential Signaling Pathways for Investigation

The antioxidant and anti-inflammatory effects of peptides are often mediated through the modulation of key signaling pathways. Based on the potential activities of H-Ala-Ala-Tyr-OH, the following pathways are relevant for further investigation.

MAPK and NF-κB Signaling in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Many anti-inflammatory compounds act by inhibiting these pathways.

G cluster_pathway Potential Inhibition of Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus AP-1 NFkB NF-κB IKK->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Peptide H-Ala-Ala-Tyr-OH Peptide->MAPK Inhibition? Peptide->IKK Inhibition?

Inflammatory Signaling Inhibition

This diagram illustrates how H-Ala-Ala-Tyr-OH could potentially exert anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines.

Disclaimer: The information provided in these application notes is for research purposes only. The proposed applications and protocols are based on the chemical structure of H-Ala-Ala-Tyr-OH and the known activities of similar peptides. The actual biological activity of this specific tripeptide must be confirmed through rigorous experimentation.

Application Notes and Protocols: H-Ala-Ala-Tyr-OH TFA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH, a tripeptide composed of alanine and tyrosine, is a valuable tool for in vitro studies targeting enzymatic pathways and cellular processes regulated by tyrosine residues. The presence of a terminal tyrosine makes this peptide a potential substrate or modulator for several key enzyme families, including tyrosinases, protein tyrosine kinases (PTKs), and protein tyrosine phosphatases (PTPs). The trifluoroacetic acid (TFA) salt is a common counterion for synthetically produced peptides, ensuring stability and solubility in aqueous solutions. For most standard in vitro assays, the residual TFA levels are not expected to cause interference.[1]

These application notes provide detailed protocols for utilizing H-Ala-Ala-Tyr-OH TFA in a range of in vitro assays to investigate its biological activity. The methodologies are designed to be adaptable to specific research needs and can serve as a foundation for screening and characterization studies.

Physicochemical Properties

PropertyValue
Molecular Formula C15H21N3O5 (Peptide)
Molecular Weight 323.35 g/mol (Peptide)
Amino Acid Sequence Ala-Ala-Tyr
Appearance White to off-white lyophilized powder
Solubility Soluble in water and dilute aqueous buffers

I. Tyrosinase Activity Assay

Application: To evaluate H-Ala-Ala-Tyr-OH as a potential substrate for tyrosinase, a key enzyme in melanin biosynthesis. The assay measures the enzymatic conversion of the tyrosine residue to dopaquinone, which can be monitored spectrophotometrically.

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in Assay Buffer. Dilute to the desired working concentration (e.g., 100 U/mL) immediately before use.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in Assay Buffer.

    • Positive Control: Prepare a 10 mM stock solution of L-Tyrosine in Assay Buffer.

  • Assay Procedure:

    • Pipette 150 µL of Assay Buffer into the wells of a 96-well microplate.

    • Add 20 µL of the this compound stock solution or L-Tyrosine (positive control) to the respective wells. For blank wells, add 20 µL of Assay Buffer.

    • Initiate the reaction by adding 30 µL of the tyrosinase working solution to all wells except the blanks (add 30 µL of Assay Buffer to blanks).

    • Immediately place the microplate in a plate reader and measure the absorbance at 475 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Plot the reaction rate against the substrate concentration to determine kinetic parameters such as Km and Vmax.

Sample Data
SubstrateConcentration (mM)Reaction Rate (mAU/min)
H-Ala-Ala-Tyr-OH0.515.2
1.028.9
2.555.4
5.085.1
L-Tyrosine1.045.3

Tyrosinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (0.1M Sodium Phosphate, pH 6.8) A1 Add Assay Buffer to 96-well plate P1->A1 P2 Prepare Tyrosinase Solution A3 Initiate reaction with Tyrosinase Solution P2->A3 P3 Prepare H-Ala-Ala-Tyr-OH Stock Solution A2 Add Substrate (H-Ala-Ala-Tyr-OH or L-Tyrosine) P3->A2 A1->A2 A2->A3 A4 Measure Absorbance at 475 nm (Kinetic Read) A3->A4 D1 Calculate Reaction Rate (ΔAbs/min) A4->D1 D2 Determine Kinetic Parameters (Km, Vmax) D1->D2 caption Workflow for Tyrosinase Activity Assay.

II. Protein Tyrosine Kinase (PTK) Assay

Application: To determine if H-Ala-Ala-Tyr-OH can be phosphorylated by a specific protein tyrosine kinase. This assay is fundamental in studying signaling pathways where tyrosine phosphorylation is a key event.[2] A generic receptor tyrosine kinase signaling pathway could potentially be influenced by a tyrosine-containing peptide.[2]

Experimental Protocol
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: 10 mM ATP in deionized water.

    • PTK Enzyme Solution: Recombinant tyrosine kinase (e.g., Src, EGFR) diluted in Kinase Buffer to a working concentration.

    • Substrate Stock Solution: 10 mM this compound in deionized water.

    • Detection Reagent: A commercially available ADP-Glo™ or similar luminescent kinase assay kit.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of Kinase Buffer.

    • Add 2.5 µL of the this compound stock solution.

    • Add 2.5 µL of the PTK enzyme solution.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure light output via a luciferase reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity.

    • Compare the signal from reactions containing H-Ala-Ala-Tyr-OH to a no-substrate control to determine if the peptide is a substrate.

Sample Data
ComponentLuminescence (RLU)Fold Change (vs. No Substrate)
No Substrate5,2301.0
H-Ala-Ala-Tyr-OH (1 mM)85,64016.4
Positive Control Peptide (1 mM)150,21028.7

PTK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RTK->RTK 2. Autophosphorylation Substrate Substrate Protein RTK->Substrate 3. Phosphorylation Ligand Ligand Ligand->RTK 1. Binding & Dimerization AAT_OH H-Ala-Ala-Tyr-OH AAT_OH->RTK Potential competitive substrate ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate P Response Cellular Response pSubstrate->Response 4. Downstream Signaling caption Generic Receptor Tyrosine Kinase Pathway.

III. Protein Tyrosine Phosphatase (PTP) Assay

Application: To assess H-Ala-Ala-Tyr-OH as a potential inhibitor of protein tyrosine phosphatases. This involves a phosphorylated version of the peptide, p-H-Ala-Ala-Tyr-OH, as the substrate. The assay measures the dephosphorylation of the substrate by a PTP.

Experimental Protocol
  • Reagent Preparation:

    • PTP Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT.

    • Substrate: Phosphorylated peptide (p-H-Ala-Ala-Tyr-OH) at a stock concentration of 1 mM in PTP Assay Buffer.

    • Inhibitor: this compound at various concentrations in PTP Assay Buffer.

    • PTP Enzyme Solution: Recombinant PTP (e.g., PTP1B, SHP-2) diluted in PTP Assay Buffer.

    • Detection Reagent: Malachite Green Phosphate Assay Kit to detect the release of inorganic phosphate.

  • Assay Procedure:

    • Add 50 µL of PTP Assay Buffer to the wells of a 96-well plate.

    • Add 10 µL of the this compound inhibitor solution at different concentrations. For the no-inhibitor control, add 10 µL of PTP Assay Buffer.

    • Add 20 µL of the PTP enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the phosphorylated substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and measure the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

    • Measure the absorbance at 620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standards.

    • Calculate the concentration of phosphate released in each well.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Sample Data
H-Ala-Ala-Tyr-OH (µM)Phosphate Released (µM)% Inhibition
0 (Control)2.50
12.212
101.828
501.348
1000.964
5000.484

PTP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare PTP Assay Buffer A1 Add Buffer and Inhibitor to 96-well plate P1->A1 P2 Prepare Phosphorylated Substrate A3 Initiate reaction with Phosphorylated Substrate P2->A3 P3 Prepare H-Ala-Ala-Tyr-OH (Inhibitor) P3->A1 P4 Prepare PTP Enzyme A2 Add PTP Enzyme and Incubate P4->A2 A1->A2 A2->A3 A4 Incubate and Stop Reaction A3->A4 D1 Add Malachite Green Reagent A4->D1 D2 Measure Absorbance at 620 nm D1->D2 D3 Calculate % Inhibition and IC50 D2->D3 caption Workflow for PTP Inhibition Assay.

IV. Cell Viability/Cytotoxicity Assay

Application: To assess the effect of this compound on the viability and proliferation of cultured cells. This is a crucial preliminary step to ensure that any observed biological activity is not due to cytotoxic effects.

Experimental Protocol
  • Cell Culture:

    • Culture a relevant cell line (e.g., HeLa, HEK293, or a cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in sterile cell culture medium.

    • Perform serial dilutions to obtain a range of treatment concentrations.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium only).

    • Incubate the cells for 24, 48, or 72 hours.

  • Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the peptide concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Sample Data
H-Ala-Ala-Tyr-OH (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
101.2297.6
501.1995.2
1001.1592.0
5001.0886.4
10000.9576.0

Conclusion

This compound is a versatile peptide for probing various enzymatic and cellular systems in vitro. The protocols outlined above provide a framework for investigating its potential as an enzyme substrate or inhibitor and for assessing its impact on cell viability. Researchers are encouraged to adapt these methodologies to their specific experimental systems and to explore the broader applications of this tripeptide in their research endeavors.

References

Application Notes and Protocols for H-Ala-Ala-Tyr-OH TFA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH, available as a trifluoroacetate (TFA) salt, is a synthetic tripeptide that serves as a valuable substrate for studying the activity of specific proteases. Its structure, featuring a C-terminal tyrosine residue, makes it a prime candidate for cleavage by enzymes such as chymotrypsin and carboxypeptidases. This document provides detailed application notes and experimental protocols for utilizing H-Ala-Ala-Tyr-OH TFA in enzyme assays, designed to facilitate research in enzymology, drug discovery, and diagnostics.

Chymotrypsin, a serine endopeptidase, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[1][2] Carboxypeptidase Y, a serine carboxypeptidase, removes C-terminal amino acids from peptides and proteins with broad specificity.[3][4] The Ala-Ala-Tyr sequence provides a specific recognition and cleavage site for these types of enzymes, enabling the quantification of their catalytic activity.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is crucial for accurate and reproducible assay design.

PropertyValueSource
Full Name L-Alanyl-L-alanyl-L-tyrosine trifluoroacetateN/A
Molecular Formula C₁₅H₂₁N₃O₅ (free base)N/A
Molecular Weight 339.35 g/mol (free base)N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in aqueous buffers. The TFA salt form generally enhances solubility.N/A

Data Presentation: Illustrative Kinetic Parameters

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Bovine α-ChymotrypsinH-Ala-Ala-Tyr-OHValueValueValueValue
Yeast Carboxypeptidase YH-Ala-Ala-Tyr-OHValueValueValueValue
Values are placeholders and must be determined experimentally.

Experimental Protocols

The following are detailed protocols for using this compound as a substrate in enzyme assays for chymotrypsin and carboxypeptidase Y. These protocols are adapted from established methods for similar peptide substrates.

Protocol 1: Chymotrypsin Activity Assay using HPLC-Based Detection

This protocol describes a discontinuous kinetic assay to measure chymotrypsin activity by quantifying the formation of the product H-Ala-Ala-OH and Tyrosine over time using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • This compound substrate

  • Bovine α-Chymotrypsin

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards: H-Ala-Ala-Tyr-OH, H-Ala-Ala-OH, and L-Tyrosine

Procedure:

  • Prepare a stock solution of this compound in the Assay Buffer. The concentration should be determined based on the expected K_m_ value (typically a 10x stock is prepared).

  • Prepare a stock solution of bovine α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The final enzyme concentration in the assay will depend on its specific activity.

  • Set up the reaction mixture: In a microcentrifuge tube, add the appropriate volume of Assay Buffer and this compound stock solution. Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the chymotrypsin solution to the reaction mixture. Final volume should be standardized (e.g., 100 µL).

  • Incubate the reaction at the chosen temperature.

  • At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of Quenching Solution to stop the reaction.

  • Analyze the samples by HPLC:

    • Inject the quenched samples onto a C18 column.

    • Separate the substrate and products using a gradient of Mobile Phase B (e.g., 5-60% over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for tyrosine).

  • Quantify the product formation: Create a standard curve for the product (H-Ala-Ala-OH or Tyrosine) and use it to determine the concentration of product formed at each time point.

  • Calculate the initial velocity (v₀) of the reaction from the linear portion of the product concentration versus time plot.

  • Determine kinetic parameters (K_m_ and V_max_) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Carboxypeptidase Y Activity Assay using a Spectrophotometric Method

This protocol utilizes o-phthaldialdehyde (OPA) to detect the primary amine of the released tyrosine, resulting in a product that can be measured spectrophotometrically at 340 nm. This is a discontinuous assay.

Materials and Reagents:

  • This compound substrate

  • Yeast Carboxypeptidase Y

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M HCl

  • OPA Reagent:

    • Dissolve OPA in methanol.

    • Add 2-mercaptoethanol.

    • Mix with a borate buffer (pH ~9.5).

  • L-Tyrosine standard solutions

Procedure:

  • Prepare a stock solution of this compound in the Assay Buffer.

  • Prepare a stock solution of Carboxypeptidase Y in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Set up the reaction mixture: In separate tubes for each time point, add the Assay Buffer and this compound stock solution. Pre-incubate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the Carboxypeptidase Y solution.

  • At defined time intervals , stop the reaction in each tube by adding the Quenching Solution.

  • Prepare a tyrosine standard curve: Create a series of L-Tyrosine solutions of known concentrations in the Assay Buffer.

  • Derivatization with OPA:

    • To an aliquot of each quenched sample and each tyrosine standard, add the OPA reagent.

    • Incubate at room temperature for a short period (e.g., 2 minutes) to allow for the reaction to complete.

  • Measure the absorbance of all samples and standards at 340 nm using a spectrophotometer.

  • Calculate the amount of tyrosine released in each sample by comparing its absorbance to the tyrosine standard curve.

  • Determine the initial velocity and kinetic parameters as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) ReactionMix Set up Reaction Mixture Reagents->ReactionMix Standards Prepare Standards Detection Detection Method (e.g., HPLC, Spectrophotometry) Standards->Detection Standard Curve Incubation Incubate at Controlled Temperature ReactionMix->Incubation TimePoints Take Aliquots at Time Points Incubation->TimePoints Quench Stop Reaction (Quench) TimePoints->Quench Quench->Detection Quantification Quantify Product Detection->Quantification Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: General workflow for an enzyme kinetic assay.

Chymotrypsin_Mechanism cluster_enzyme Chymotrypsin Active Site Ser195 Ser195-OH AcylEnzyme Acyl-Enzyme Intermediate (H-Ala-Ala-Tyr covalently bonded to Ser195) Ser195->AcylEnzyme His57 His57 His57->Ser195 activates Asp102 Asp102 Asp102->His57 stabilizes Substrate H-Ala-Ala-Tyr-OH Substrate->Ser195 Nucleophilic attack Product1 H-OH (from Tyr) AcylEnzyme->Product1 Release of C-terminal fragment Water H₂O AcylEnzyme->Water Hydrolysis Product2 H-Ala-Ala-Tyr-OH Water->Product2 Release of N-terminal fragment Enzyme_Regen Regenerated Enzyme Product2->Enzyme_Regen Enzyme regeneration

Caption: Simplified catalytic mechanism of chymotrypsin.

CarboxypeptidaseY_Mechanism cluster_enzyme Carboxypeptidase Y Active Site Ser146 Ser146-OH Tetrahedral_Intermediate Tetrahedral Intermediate Ser146->Tetrahedral_Intermediate His397 His397 His397->Ser146 activates Asp338 Asp338 Asp338->His397 stabilizes Substrate H-Ala-Ala-Tyr-OH Substrate->Ser146 Nucleophilic attack AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->AcylEnzyme Formation Product1 L-Tyrosine AcylEnzyme->Product1 Release of C-terminal amino acid Water H₂O AcylEnzyme->Water Hydrolysis Product2 H-Ala-Ala-OH Water->Product2 Release of dipeptide Enzyme_Regen Regenerated Enzyme Product2->Enzyme_Regen Enzyme regeneration

Caption: Simplified catalytic mechanism of Carboxypeptidase Y.

References

Application Notes and Protocols for H-Ala-Ala-Tyr-OH TFA in Peptide-Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Ala-Ala-Tyr-OH TFA

The tripeptide H-Ala-Ala-Tyr-OH, provided as its trifluoroacetate (TFA) salt, is a valuable tool in the study of peptide-protein interactions. Comprising two alanine residues and a C-terminal tyrosine, this peptide offers a simple yet informative model for investigating the fundamental principles of molecular recognition. The alanine residues provide a neutral, hydrophobic backbone, while the tyrosine residue introduces an aromatic ring and a hydroxyl group, capable of participating in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. Understanding how this tripeptide binds to protein targets can provide insights into the mechanisms of larger, more complex biological interactions, and can serve as a foundational step in drug discovery and development.

The TFA counter-ion is a common feature of synthetically produced peptides, resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid in the mobile phase. While generally not interfering with binding studies, it is important to consider potential pH changes when preparing stock solutions and to ensure proper buffering in experimental assays.

Key Characteristics

PropertyValue
Full Name L-Alanyl-L-alanyl-L-tyrosine trifluoroacetate
Molecular Formula C₁₅H₂₁N₃O₅ · C₂HF₃O₂
Molecular Weight 437.39 g/mol
Amino Acid Sequence Ala-Ala-Tyr
Storage Store at -20°C for long-term stability.
Solubility Soluble in water and aqueous buffers.

Applications in Peptide-Protein Binding Studies

This compound can be employed in a variety of applications to elucidate the nature of peptide-protein interactions:

  • Binding Affinity and Kinetics: Determine the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) of the peptide to a target protein.

  • Structural Analysis: Serve as a ligand for co-crystallization with a target protein to solve the three-dimensional structure of the complex, revealing the precise binding mode.

  • Fragment-Based Drug Discovery: Act as a starting fragment for the development of more potent and selective inhibitors or modulators of protein function.

  • Competitive Binding Assays: Be used as a known binder to screen for other molecules that compete for the same binding site on a target protein.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the interaction of H-Ala-Ala-Tyr-OH with a putative protein target, "Protein X," as determined by various biophysical techniques. This data is for illustrative purposes to demonstrate how results from such studies would be presented.

Table 1: Thermodynamic and Kinetic Parameters of H-Ala-Ala-Tyr-OH Binding to Protein X

TechniqueParameterValueUnits
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)50µM
Stoichiometry (n)1.1-
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)5.2cal/mol·K
Surface Plasmon Resonance (SPR) Association Rate (kon)1.2 x 10³M⁻¹s⁻¹
Dissociation Rate (koff)6.0 x 10⁻²s⁻¹
Dissociation Constant (Kd)50µM
Fluorescence Polarization (FP) Dissociation Constant (Kd)55µM

Table 2: Comparative Binding Affinities of Alanine-Scanned Analogs

Peptide SequenceTechniqueDissociation Constant (Kd)Fold Change vs. Wild-Type
Ala-Ala-Tyr (Wild-Type) SPR 50 µM -
Gly-Ala-TyrSPR75 µM1.5
Ala-Gly-TyrSPR60 µM1.2
Ala-Ala-PheSPR250 µM5.0
Ala-Ala-AlaSPR> 1 mM> 20

Experimental Protocols

Protocol 1: Characterization of Peptide-Protein Binding using Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kon and koff) and the dissociation constant (Kd) of the interaction between H-Ala-Ala-Tyr-OH and a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (ligand)

  • This compound (analyte)

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

  • System Preparation:

    • Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • Perform a pH scouting experiment to determine the optimal pH for protein immobilization.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate at the optimal pH) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

  • Analyte Interaction Analysis:

    • Prepare a dilution series of H-Ala-Ala-Tyr-OH in running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the peptide solutions over the immobilized protein surface, starting with the lowest concentration. Use a sufficient association time (e.g., 180 seconds) and dissociation time (e.g., 300 seconds) to observe the binding and unbinding events.

    • Inject running buffer as a blank for double referencing.

  • Surface Regeneration:

    • After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference surface and blank injection data from the active surface data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the peptide-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • This compound

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and peptide against the same batch of dialysis buffer overnight at 4°C to ensure buffer matching.

    • Determine the accurate concentrations of the protein and peptide solutions spectrophotometrically.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell (e.g., at a concentration of 20 µM).

    • Load the H-Ala-Ala-Tyr-OH solution into the injection syringe (e.g., at a concentration of 200 µM).

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20 injections of 2 µL) of the peptide into the protein solution.

  • Control Experiment:

    • Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

Visualizations

G cluster_prep Sample Preparation cluster_analysis Data Analysis Peptide This compound Stock Solution Dilution Prepare Dilution Series and Final Concentrations Peptide->Dilution Protein Target Protein Stock Solution Protein->Dilution Buffer Assay Buffer (e.g., PBS, HEPES) Buffer->Dilution SPR Surface Plasmon Resonance (SPR) Dilution->SPR ITC Isothermal Titration Calorimetry (ITC) Dilution->ITC FP Fluorescence Polarization (FP) Dilution->FP Kinetics Kinetic Parameters (kon, koff) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo FP->Affinity

Caption: Experimental workflow for peptide-protein binding studies.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Gene Target Gene Expression TF->Gene induces Response Cellular Response Gene->Response Peptide H-Ala-Ala-Tyr-OH Peptide->Receptor binds & inhibits

Caption: Hypothetical signaling pathway inhibited by H-Ala-Ala-Tyr-OH.

Application Notes and Protocols for H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the dissolution of the tripeptide H-Ala-Ala-Tyr-OH TFA salt. The information is intended to assist researchers in preparing this peptide for a variety of experimental applications.

Peptide Characteristics

H-Ala-Ala-Tyr-OH is a tripeptide with the sequence Alanine-Alanine-Tyrosine. The presence of the tyrosine residue, with its phenolic side chain, and the trifluoroacetate (TFA) counterion from purification can influence its solubility. Peptides are often supplied as TFA salts, which generally enhances their solubility in aqueous solutions.[1] However, the TFA counterion can be detrimental in certain biological assays.[2]

Amino Acid Composition and Properties:

Amino AcidOne-Letter CodeThree-Letter CodeProperties of Side Chain
AlanineAAlaNonpolar, hydrophobic[3]
AlanineAAlaNonpolar, hydrophobic[3]
TyrosineYTyrPolar, aromatic, weakly acidic[3]

Solubility Guidelines

The solubility of a peptide is dependent on its amino acid sequence and the presence of any modifications or counterions.[4] For H-Ala-Ala-Tyr-OH, the two nonpolar alanine residues and the polar, aromatic tyrosine residue will dictate its behavior in different solvents. The free carboxylic acid at the C-terminus and the free amino group at the N-terminus will also contribute to its overall charge and solubility.

A general approach to dissolving peptides is to first assess their overall charge.[4]

  • Acidic amino acids (Asp, Glu, and C-terminal -COOH): -1

  • Basic amino acids (Arg, Lys, His, and N-terminal -NH2): +1

  • Neutral amino acids: 0

For H-Ala-Ala-Tyr-OH:

  • N-terminal -NH2: +1

  • Alanine (x2): 0

  • Tyrosine: 0

  • C-terminal -COOH: -1

  • Overall Charge: 0

Since the overall charge is neutral, the peptide may have limited solubility in neutral aqueous solutions.[4][5] The presence of the hydrophobic alanine residues can also contribute to poor solubility in water.[5] The tyrosine residue has low solubility at neutral pH.[6][7]

Recommended Solvents for Initial Testing:

SolventRationale
Deionized WaterA starting point for most peptides.[4]
0.1% Acetic Acid in WaterFor peptides with a net positive charge or for neutral peptides to aid in solubilization.[4]
0.1% Ammonium Hydroxide in WaterFor peptides with a net negative charge. May help with the weakly acidic tyrosine side chain.[4]
Dimethyl Sulfoxide (DMSO)A good solvent for hydrophobic and neutral peptides.[4][5]
Acetonitrile (ACN) or MethanolCan be used for hydrophobic peptides, often followed by dilution with water.[4][5]

Experimental Protocol for Dissolving this compound

This protocol outlines a stepwise approach to dissolving the peptide. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire batch.[4]

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water

  • 0.1% (v/v) Acetic Acid in sterile, deionized water

  • 0.1% (v/v) Ammonium Hydroxide in sterile, deionized water

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Attempt with Water:

    • To a small, weighed amount of the peptide, add a small volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1-10 mg/mL).

    • Vortex the solution for 30-60 seconds.

    • If the peptide does not dissolve, proceed to the next step.

  • Acidic or Basic Conditions:

    • If the peptide did not dissolve in water, try adding 0.1% acetic acid. The acidic environment may help protonate the C-terminus and the tyrosine hydroxyl group, potentially increasing solubility.

    • Alternatively, try 0.1% ammonium hydroxide. The basic environment will deprotonate the N-terminus and may aid solubility.

    • Vortex thoroughly. If solubility is not achieved, sonication for a few minutes may help.

  • Organic Solvents:

    • If the peptide remains insoluble in aqueous solutions, attempt to dissolve it in a small amount of DMSO.[4][5]

    • Once fully dissolved in DMSO, slowly add the desired aqueous buffer to the DMSO solution while vortexing to reach the final concentration. Be cautious as the peptide may precipitate out of solution if the final concentration of the organic solvent is too low.

Protocol for TFA Removal (Optional)

Trifluoroacetic acid (TFA) is a remnant of the peptide synthesis and purification process.[2] For sensitive cell-based assays or in vivo studies, removal of TFA may be necessary. The most common method for TFA removal is to exchange it with a different counterion, such as hydrochloride (HCl) or acetate.[2][8][9][10]

TFA/HCl Exchange Protocol:

  • Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[11][12]

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[11][12]

  • Incubation: Let the solution stand at room temperature for at least one minute.[11]

  • Freezing: Freeze the solution, preferably in liquid nitrogen.[11]

  • Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[8][9][11]

  • Repeat (Optional but Recommended): To ensure complete removal of TFA, it is often necessary to repeat this process several times.[8][11]

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving this compound.

DissolutionWorkflow Start Start: this compound (Lyophilized Powder) TryWater Attempt to Dissolve in Sterile Deionized Water Start->TryWater IsSoluble1 Is the Peptide Soluble? TryWater->IsSoluble1 Success Peptide is Dissolved. Proceed with Experiment. IsSoluble1->Success Yes TryAcidBase Try 0.1% Acetic Acid or 0.1% NH4OH IsSoluble1->TryAcidBase No IsSoluble2 Is the Peptide Soluble? TryAcidBase->IsSoluble2 IsSoluble2->Success Yes TryOrganic Dissolve in minimal DMSO, then dilute with buffer IsSoluble2->TryOrganic No IsSoluble3 Is the Peptide Soluble? TryOrganic->IsSoluble3 IsSoluble3->Success Yes Failure Consider alternative solvents or peptide modification. IsSoluble3->Failure No

Caption: Decision tree for dissolving this compound.

Signaling Pathway and Experimental Workflow Diagrams

For more complex experimental setups involving this peptide, visual representations of signaling pathways or experimental workflows can be invaluable. Below is an example of a simple experimental workflow.

ExperimentalWorkflow PeptidePrep Prepare H-Ala-Ala-Tyr-OH Stock (following dissolution protocol) Treatment Treat Cells with Peptide Solution PeptidePrep->Treatment CellCulture Culture Cells to Desired Confluency CellCulture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Downstream Assay (e.g., Western Blot, qPCR) Incubation->Assay DataAnalysis Analyze and Interpret Results Assay->DataAnalysis

Caption: A generalized experimental workflow using the peptide.

References

H-Ala-Ala-Tyr-OH TFA solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Preparation of H-Ala-Ala-Tyr-OH TFA Solution for Experimental Use

Introduction

The tripeptide H-Ala-Ala-Tyr-OH is a compound of interest in various biochemical and pharmaceutical research areas. It is often supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from its synthesis and purification via high-performance liquid chromatography (HPLC).[1][2] Trifluoroacetic acid acts as an ion-pairing reagent that improves peptide solubility and peak separation during chromatography.[1][3] However, residual TFA can influence experimental results by altering pH, introducing a non-biological ion, or affecting cell viability in sensitive assays.[2][3]

Proper preparation of H-Ala-Ala-Tyr-OH solutions is therefore a critical first step for obtaining reliable and reproducible experimental data. This application note provides a detailed protocol for the solubilization, quantification, and storage of this compound salt. It also addresses safety precautions for handling TFA and offers guidance on considering the impact of the TFA counterion on experimental design.

Physicochemical Data and Properties

Understanding the basic properties of H-Ala-Ala-Tyr-OH is essential for its proper handling and use. The key physicochemical data are summarized in the table below.

PropertyValueSource
Full Name L-Alanyl-L-alanyl-L-tyrosineN/A
Molecular Formula C₁₅H₂₁N₃O₅[4]
Molecular Weight 323.34 g/mol [4]
Appearance White to off-white lyophilized powder[5]
Amino Acid Sequence Ala-Ala-Tyr (AAY)[4]

Note: The provided molecular weight is for the free peptide. The actual weight of the lyophilized powder will be higher due to the presence of the TFA counterion (CF₃COOH, MW = 114.02 g/mol ) and bound water.

Materials and Equipment

Materials
  • This compound salt (lyophilized powder)

  • Sterile, deionized (DI) water (18 MΩ·cm)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Acetonitrile (ACN), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas supply (optional, for drying)

  • 0.22 µm sterile syringe filters

Equipment
  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or vials

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves (nitrile for low volumes), lab coat.[6][7]

Safety Precautions

Trifluoroacetic acid is a corrosive and toxic substance that requires careful handling.[6][8]

  • Handling TFA: Always handle concentrated TFA and solutions containing TFA within a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a fully buttoned lab coat, and acid-resistant gloves.[7]

  • Spill Procedure: In case of a spill, neutralize with a suitable agent like sodium bicarbonate. Absorb the spill with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous waste.[7][9]

  • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]

Experimental Protocol: Preparation of Peptide Stock Solution

This protocol outlines a systematic approach to solubilizing the this compound peptide. The general workflow is to start with the most benign solvent (water) and proceed to organic solvents only if necessary.

Pre-dissolution Steps
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Mass Calculation: Calculate the required mass of the peptide to achieve the desired stock solution concentration. Remember to account for the peptide purity and the mass of the TFA counterion if the net peptide content is provided by the manufacturer. If not, the molarity will be an approximation.

    Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

Solubilization Workflow

The following workflow provides a logical sequence for selecting a solvent.

G Diagram 1: H-Ala-Ala-Tyr-OH Solubilization Workflow start Start: Weigh Lyophilized Peptide Powder solvent1 Add small volume of Sterile Deionized Water start->solvent1 vortex1 Vortex Gently (1-2 minutes) solvent1->vortex1 check1 Is peptide fully dissolved? vortex1->check1 solvent2 If not dissolved, add a few drops of Acetonitrile or 0.1% TFA(aq) to aid solubility check1->solvent2 No success Solution Prepared: - Sterile filter (0.22 µm) if aqueous - Aliquot into cryovials - Store at -20°C or -80°C check1->success Yes vortex2 Vortex and/or Sonicate (5-10 minutes) solvent2->vortex2 check2 Is peptide fully dissolved? vortex2->check2 solvent3 If still not dissolved, prepare a new sample and use 100% DMSO check2->solvent3 No check2->success Yes vortex3 Vortex and/or Sonicate (5-10 minutes) solvent3->vortex3 vortex3->success G Diagram 2: Decision Flow for TFA Counterion start Start: Peptide is a TFA Salt check_assay Is the experiment highly sensitive? (e.g., live cell assays, structural studies, in vivo experiments) start->check_assay consider_tfa Potential TFA Interference: - Lowering of pH - Cellular toxicity - Alteration of peptide conformation - Artifacts in IR/CD spectroscopy check_assay->consider_tfa Yes proceed Proceed with TFA Salt Solution. Note: TFA may enhance solubility and stability. For most in vitro biochemical assays, residual TFA is often tolerated. check_assay->proceed No exchange Action: Perform Counterion Exchange - Lyophilize from HCl solution - Anion exchange chromatography consider_tfa->exchange G Diagram 3: General Protease Activity Pathway substrate H-Ala-Ala-Tyr-OH (Peptide Substrate) enzyme Protease (e.g., Neutrophil Elastase) substrate->enzyme Binds to active site products Cleaved Peptide Fragments (e.g., H-Ala-Ala-OH + Tyr-OH) enzyme->products Catalyzes cleavage signal Detectable Signal (e.g., Change in fluorescence or absorbance) products->signal Generates

References

Application Notes and Protocols for H-Ala-Ala-Tyr-OH TFA in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-Tyr-OH, a tripeptide composed of L-alanine, L-alanine, and L-tyrosine, is a valuable tool in biochemical research. Supplied as a trifluoroacetic acid (TFA) salt, a common counterion from HPLC purification, this peptide is primarily utilized as a substrate for various peptidases, particularly exopeptidases that cleave C-terminal amino acids. Its well-defined structure, featuring a C-terminal aromatic residue, makes it an excellent candidate for studying enzyme kinetics, inhibitor screening, and understanding protease substrate specificity.

The presence of the C-terminal tyrosine residue is a key feature, as many carboxypeptidases exhibit a strong preference for substrates with aromatic or bulky hydrophobic residues at the C-terminus. The cleavage of the peptide bond releases L-tyrosine, which can be detected and quantified using various analytical methods, forming the basis of several assay protocols.

Physicochemical Properties

PropertyValue
Molecular Formula C15H21N3O5
Molecular Weight 323.35 g/mol (free base)
Amino Acid Sequence Ala-Ala-Tyr (AAY)
Appearance White to off-white powder
Solubility Soluble in water and aqueous buffers.

Note on TFA Salt: The trifluoroacetic acid (TFA) salt form may affect the net weight and pH of the solution. It is advisable to consider the contribution of the TFA counterion when preparing stock solutions of precise concentrations. For highly sensitive assays, removal of TFA may be necessary.

Applications in Biochemical Assays

The primary application of H-Ala-Ala-Tyr-OH TFA is as a substrate for monitoring the activity of exopeptidases, most notably Carboxypeptidase A (CPA).

Enzyme Kinetics and Characterization

H-Ala-Ala-Tyr-OH can be employed to determine the kinetic parameters (Km and Vmax) of carboxypeptidases and other proteases that recognize and cleave C-terminal tyrosine residues. Understanding these parameters is fundamental to characterizing enzyme function and efficiency.

Inhibitor Screening

The enzymatic assay using H-Ala-Ala-Tyr-OH as a substrate provides a robust platform for high-throughput screening of potential enzyme inhibitors. A decrease in the rate of tyrosine release in the presence of a test compound indicates inhibitory activity. This is a critical step in the early stages of drug discovery for diseases where specific proteases are implicated.

Substrate Specificity Studies

By comparing the cleavage efficiency of H-Ala-Ala-Tyr-OH with other peptide substrates containing different C-terminal residues, researchers can elucidate the substrate specificity profile of a given protease.

Experimental Protocols

The following are detailed protocols for using this compound in biochemical assays. The choice of detection method will depend on the available instrumentation and the required sensitivity.

Protocol 1: Carboxypeptidase A Activity Assay with HPLC-Based Detection

This protocol provides a highly specific and accurate method for measuring the enzymatic cleavage of H-Ala-Ala-Tyr-OH by quantifying the released L-tyrosine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Carboxypeptidase A (from bovine pancreas)

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Quenching Solution: 10% Trichloroacetic Acid (TCA)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • L-tyrosine standard solutions

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.

  • Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold 10% LiCl. Further dilute the enzyme in the Assay Buffer to the desired working concentration (e.g., 10 µg/mL).

  • Set up the enzymatic reaction: In a microcentrifuge tube, combine 50 µL of the H-Ala-Ala-Tyr-OH solution with 40 µL of Assay Buffer. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the diluted Carboxypeptidase A solution. Mix gently.

  • Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Stop the reaction by immediately adding the 20 µL aliquot to 20 µL of Quenching Solution (10% TCA). Vortex to mix.

  • Centrifuge the quenched samples at high speed for 5 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC: Inject a defined volume (e.g., 10 µL) of the supernatant onto the C18 column.

  • Elute the products using a suitable gradient of Mobile Phase B (e.g., 5-60% over 15 minutes). Monitor the absorbance at a wavelength suitable for detecting tyrosine (e.g., 275 nm).

  • Quantify the L-tyrosine peak: Create a standard curve using known concentrations of L-tyrosine to determine the amount of product formed in each sample.

  • Calculate the initial reaction velocity from the linear portion of the product formation versus time plot.

HPLC_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare H-Ala-Ala-Tyr-OH Stock Solution mix Mix Substrate and Buffer prep_substrate->mix prep_enzyme Prepare Carboxypeptidase A Working Solution add_enzyme Add Enzyme to Initiate prep_enzyme->add_enzyme incubate_pre Pre-incubate at 37°C mix->incubate_pre incubate_pre->add_enzyme incubate_reaction Incubate at 37°C add_enzyme->incubate_reaction quench Quench with TCA incubate_reaction->quench centrifuge Centrifuge quench->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify Tyrosine hplc->quantify

Figure 1. Workflow for Carboxypeptidase A assay with HPLC-based detection.

Protocol 2: Spectrophotometric Assay using o-Phthaldialdehyde (OPA)

This protocol offers a more rapid, though less specific, method for detecting the released L-tyrosine through derivatization with o-phthaldialdehyde (OPA), which reacts with the primary amine of the amino acid to produce a fluorescent product.

Materials:

  • This compound

  • Carboxypeptidase A

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • OPA Reagent: Prepare fresh by dissolving OPA in a suitable buffer containing a reducing agent like 2-mercaptoethanol.

  • L-tyrosine standard solutions

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 455 nm)

Procedure:

  • Follow steps 1-5 from Protocol 1 to set up and run the enzymatic reaction.

  • At desired time points, take a 10 µL aliquot of the reaction and add it to a well of the 96-well plate containing 190 µL of OPA Reagent.

  • Incubate at room temperature for 1-2 minutes to allow for the derivatization reaction to complete.

  • Measure the fluorescence in the microplate reader.

  • Create a standard curve by reacting known concentrations of L-tyrosine with the OPA reagent.

  • Determine the concentration of released tyrosine in your samples from the standard curve and calculate the reaction velocity.

Quantitative Data

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hippuryl-L-phenylalanine Carboxypeptidase A~0.5 - 1.0~100~1-2 x 10⁵
Dansyl-(Gly)n-Trp Carboxypeptidase AVaries with nVaries with nVaries with n
FA-Phe-Phe Carboxypeptidase A4--High
FA-Phe-Trp Carboxypeptidase A4HighHighLower than FA-Phe-Phe

Data is compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence these values.

Potential Role in Cell Signaling

Direct evidence for a role of the tripeptide H-Ala-Ala-Tyr-OH in cell signaling is currently lacking. However, the constituent amino acids and the tyrosine residue itself are deeply involved in cellular communication.

  • Tyrosine Phosphorylation: The hydroxyl group of the tyrosine residue is a key site for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction pathways regulating cell growth, differentiation, and metabolism. While it is unlikely that this small peptide would be a direct substrate for intracellular kinases, its presence or generation could potentially influence signaling cascades.

Tyrosine_Phosphorylation cluster_pathway Tyrosine Kinase Signaling RTK Receptor Tyrosine Kinase P_Tyr Phosphorylated Tyrosine RTK->P_Tyr Ligand Binding & Autophosphorylation SH2 SH2 Domain Protein P_Tyr->SH2 Recruitment Downstream Downstream Signaling SH2->Downstream Signal Propagation

Figure 2. Simplified tyrosine kinase signaling pathway.

  • Precursor for Bioactive Molecules: A recent study has shown that the related dipeptide, L-Alanyl-L-tyrosine, can promote melanin synthesis in B16-F10 mouse melanoma cells. This suggests that small peptides containing tyrosine may have biological activities beyond being simple metabolic intermediates. It is plausible that H-Ala-Ala-Tyr-OH, upon enzymatic cleavage, could serve as a source of L-tyrosine for various biosynthetic pathways.

Summary and Conclusion

This compound is a versatile substrate for the in vitro characterization of proteases, particularly carboxypeptidases. The provided protocols offer robust methods for its use in enzyme kinetics and inhibitor screening assays. While direct involvement in cell signaling is not established, the nature of its constituent amino acids suggests potential for further investigation into its broader biological roles. Researchers using this peptide should carefully consider the influence of the TFA counterion and select the most appropriate detection method for their experimental needs.

Application Notes and Protocols: H-Ala-Ala-Tyr-OH TFA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the neurophysiological roles of the constituent amino acids (L-Alanine and L-Tyrosine) and general methodologies for studying short peptides in neuroscience. As of the date of this document, specific research on H-Ala-Ala-Tyr-OH TFA is limited. These notes, therefore, provide a scientifically-grounded but hypothetical framework for investigating its potential applications.

Introduction and Potential Applications

The tripeptide H-Ala-Ala-Tyr-OH is composed of two alanine residues and one tyrosine residue. Its potential applications in neuroscience research are predicated on the known functions of these amino acids.

  • L-Alanine: Alanine is a non-essential amino acid that serves as a source of energy for the brain and central nervous system.[1] It is involved in the metabolism of tryptophan and vitamin B-6.[1] Some studies suggest that certain forms of alanine may act as co-agonists at NMDA receptors, influencing synaptic plasticity.[2]

  • L-Tyrosine: Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[3][4][5][6] Supplementation with L-tyrosine has been shown to support cognitive performance, particularly working memory and attention, under conditions of stress.[3][4][7][[“]][9][10] This is thought to be due to the replenishment of catecholamine levels that are depleted during stressful situations.[3][9][11]

Based on these properties, this compound could be investigated for the following potential applications in neuroscience:

  • Neuroprotection: Investigating its ability to protect neurons from excitotoxicity and oxidative stress, given the energetic role of alanine and the antioxidant potential of tyrosine-containing peptides.

  • Cognitive Enhancement: Assessing its potential to improve cognitive functions like memory and executive function, particularly under stressful conditions, by acting as a source of tyrosine for neurotransmitter synthesis.

  • Modulation of Neurotransmitter Systems: Studying its effects on the synthesis, release, and metabolism of dopamine and norepinephrine in various brain regions.

  • Neurodegenerative Disease Research: Exploring its potential therapeutic effects in models of neurodegenerative diseases where catecholaminergic systems are compromised, such as Parkinson's disease, or where synaptic function is impaired, as in Alzheimer's disease.[12][13][14][15]

A Note on the TFA Salt: The trifluoroacetic acid (TFA) salt is a common form for synthetic peptides resulting from purification by reverse-phase HPLC.[16][17] While generally acceptable for initial in vitro and in vivo studies, it is important to be aware that TFA can have biological effects, such as inhibiting cell proliferation at certain concentrations.[17][18][19] For sensitive cell-based assays or advanced preclinical studies, exchanging TFA for a more biocompatible counter-ion like acetate or hydrochloride may be necessary.[16][18][20]

Hypothetical Data and Experimental Summary

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: In Vitro Neuroprotection Assay - Effect of H-Ala-Ala-Tyr-OH on Neuronal Viability

Treatment GroupConcentration (µM)Neuronal Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.2
Glutamate (100 µM)-45 ± 4.8
H-Ala-Ala-Tyr-OH + Glutamate152 ± 5.1
H-Ala-Ala-Tyr-OH + Glutamate1068 ± 4.9
H-Ala-Ala-Tyr-OH + Glutamate10085 ± 5.5

Table 2: In Vivo Cognitive Assessment - Morris Water Maze Test in a Mouse Model of Stress

Treatment GroupDose (mg/kg, i.p.)Escape Latency (seconds) (Mean ± SD)
Vehicle Control-60 ± 8.5
Stress + Vehicle-85 ± 10.2
Stress + H-Ala-Ala-Tyr-OH1072 ± 9.1
Stress + H-Ala-Ala-Tyr-OH5063 ± 8.7

Table 3: Neurochemical Analysis - Dopamine Levels in the Striatum

Treatment GroupDose (mg/kg, i.p.)Dopamine Concentration (pg/mg tissue) (Mean ± SD)
Vehicle Control-1500 ± 120
MPTP + Vehicle-750 ± 95
MPTP + H-Ala-Ala-Tyr-OH20980 ± 110
MPTP + H-Ala-Ala-Tyr-OH1001250 ± 130

Detailed Experimental Protocols

In Vitro Neuroprotection Assay

This protocol assesses the potential of H-Ala-Ala-Tyr-OH to protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron cultures from E18 rat embryos

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate primary cortical neurons in 96-well plates coated with poly-D-lysine.

  • Culture neurons for 7-10 days to allow for maturation.

  • Prepare stock solutions of this compound in sterile water or PBS.

  • Pre-treat the neurons with varying concentrations of H-Ala-Ala-Tyr-OH (e.g., 1, 10, 100 µM) for 2 hours.

  • Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM for 24 hours.

  • After 24 hours, remove the medium and add MTT solution (0.5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

In Vivo Cognitive Assessment in a Stress Model

This protocol evaluates the effect of H-Ala-Ala-Tyr-OH on spatial learning and memory in mice subjected to chronic unpredictable stress.

Materials:

  • Adult male C57BL/6 mice

  • This compound

  • Sterile saline solution

  • Morris Water Maze apparatus

  • Chronic unpredictable stress paradigm (e.g., restraint stress, forced swim, overnight illumination)

Procedure:

  • Acclimate mice to the housing facility for one week.

  • Divide mice into experimental groups (e.g., Vehicle Control, Stress + Vehicle, Stress + Peptide).

  • Subject the stress groups to a chronic unpredictable stress protocol for 2-4 weeks.

  • Administer H-Ala-Ala-Tyr-OH (e.g., 10, 50 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before each daily water maze trial.

  • Conduct the Morris Water Maze test for 5 consecutive days (acquisition phase), with 4 trials per day. Record the escape latency to find the hidden platform.

  • On day 6, perform a probe trial by removing the platform and allowing the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Analyze the data for significant differences in escape latency and time in the target quadrant between groups.

Neurochemical Analysis in a Parkinson's Disease Model

This protocol measures dopamine levels in the striatum of mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons.

Materials:

  • Adult male C57BL/6 mice

  • MPTP hydrochloride

  • This compound

  • Sterile saline solution

  • High-performance liquid chromatography (HPLC) with electrochemical detection system

  • Brain tissue homogenization buffer

Procedure:

  • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Treat mice with H-Ala-Ala-Tyr-OH (e.g., 20, 100 mg/kg, i.p.) or vehicle daily for 7 days, starting 24 hours after the last MPTP injection.

  • On day 8, euthanize the mice and rapidly dissect the striatum on ice.

  • Homogenize the tissue in an appropriate buffer containing an internal standard.

  • Centrifuge the homogenate and filter the supernatant.

  • Inject the supernatant into the HPLC system to quantify dopamine levels.

  • Express dopamine concentration as pg per mg of tissue.

Visualizations

Proposed Signaling Pathway

G stress Acute Stress depletion Catecholamine Depletion stress->depletion leads to peptide H-Ala-Ala-Tyr-OH tyrosine Increased Tyrosine Availability peptide->tyrosine th Tyrosine Hydroxylase tyrosine->th dopa L-DOPA th->dopa dopamine Dopamine Synthesis dopa->dopamine norepinephrine Norepinephrine Synthesis dopamine->norepinephrine replenishment Catecholamine Replenishment dopamine->replenishment norepinephrine->replenishment cognition Improved Cognitive Function depletion->cognition impairs replenishment->cognition supports

Caption: Proposed mechanism of H-Ala-Ala-Tyr-OH in mitigating stress-induced cognitive decline.

Experimental Workflow: In Vitro Neuroprotection

G start Start: Primary Cortical Neuron Culture pretreatment Pre-treatment with H-Ala-Ala-Tyr-OH start->pretreatment glutamate Induce Excitotoxicity (Glutamate) pretreatment->glutamate mtt MTT Assay glutamate->mtt measure Measure Absorbance mtt->measure analysis Data Analysis: Calculate Neuronal Viability measure->analysis

Caption: Workflow for assessing the neuroprotective effects of H-Ala-Ala-Tyr-OH in vitro.

Experimental Workflow: In Vivo Cognitive Assessment

G acclimation Mouse Acclimation stress Chronic Unpredictable Stress Protocol acclimation->stress treatment Daily Peptide/Vehicle Administration (i.p.) stress->treatment mwm Morris Water Maze (Acquisition Phase) treatment->mwm probe Probe Trial mwm->probe analysis Data Analysis: Escape Latency & Quadrant Time probe->analysis

Caption: Workflow for in vivo cognitive assessment using the Morris Water Maze.

References

Application Notes and Protocols for H-Ala-Ala-Tyr-OH TFA in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current research landscape regarding the tripeptide H-Ala-Ala-Tyr-OH and its effects on cancer cell lines. As of the current date, there are no specific studies detailing its mechanism of action, efficacy, or potential signaling pathways in the context of oncology.

Due to the absence of foundational experimental data, it is not feasible to provide detailed application notes, specific protocols, quantitative data tables, or validated signaling pathway diagrams for the use of H-Ala-Ala-Tyr-OH TFA in cancer cell line research. The development of such resources requires robust scientific evidence derived from in vitro and in vivo studies.

This document, therefore, serves to outline the necessary theoretical considerations and foundational knowledge that would be required to investigate the potential of this peptide in cancer research. It also provides a hypothetical framework for experimental design based on the properties of its constituent amino acids and general principles of peptide research in oncology.

Introduction to H-Ala-Ala-Tyr-OH

H-Ala-Ala-Tyr-OH is a tripeptide composed of the amino acids Alanine, Alanine, and Tyrosine.[1] The sequence of these amino acids determines its primary structure and will influence its physicochemical properties, such as hydrophobicity and potential for intermolecular interactions.[1]

  • L-Alanine (Ala): A non-essential amino acid, alanine plays a role in cellular metabolism and the synthesis of other molecules. Some cancer cells exhibit altered alanine metabolism.

  • L-Tyrosine (Tyr): Tyrosine is a non-essential amino acid that is a precursor for several important signaling molecules, including catecholamines and thyroid hormones.[2] Crucially, tyrosine residues in proteins are the sites of phosphorylation by tyrosine kinases, a class of enzymes that are central to many cancer-related signaling pathways.[3] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers.

The trifluoroacetate (TFA) salt is a common counter-ion for synthetically produced peptides, resulting from the purification process. It is important to note that TFA itself can have biological effects and may influence experimental outcomes in cell-based assays.

Hypothetical Avenues for Investigation in Cancer Cell Lines

Given the presence of a tyrosine residue, a primary hypothesis for the action of H-Ala-Ala-Tyr-OH in cancer cells could involve the modulation of tyrosine kinase signaling pathways. However, without experimental validation, this remains speculative.

Potential areas of investigation could include:

  • Effects on Cell Viability and Proliferation: Determining if H-Ala-Ala-Tyr-OH exhibits cytotoxic or cytostatic effects on various cancer cell lines.

  • Modulation of Tyrosine Kinase Pathways: Investigating whether the tripeptide can act as a competitive inhibitor or an allosteric modulator of receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases (nRTKs).

  • Induction of Apoptosis: Assessing whether the peptide can trigger programmed cell death in cancer cells.

  • Impact on Cell Migration and Invasion: Evaluating the potential of the tripeptide to interfere with metastatic processes.

Proposed (Hypothetical) Experimental Protocols

The following are generalized protocols that would be necessary to begin characterizing the effects of H-Ala-Ala-Tyr-OH on cancer cell lines.

Cell Culture
  • Cell Lines: A panel of cancer cell lines from different tissues of origin (e.g., breast, lung, colon) should be selected. It is also crucial to include a non-cancerous cell line to assess for specific toxicity to cancer cells.

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTS/MTT Assay)

This assay would determine the effect of the tripeptide on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and prepare serial dilutions in a complete culture medium. Treat the cells with a range of concentrations of the peptide. Include a vehicle-only control.

  • Incubation: Incubate the cells with the peptide for various time points (e.g., 24, 48, 72 hours).

  • Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Western Blot for Phosphorylated Proteins

To investigate the effect on tyrosine kinase signaling, Western blotting for key phosphorylated proteins would be essential.

  • Cell Lysis: After treatment with this compound for a specified time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-AKT, p-ERK) and their total protein counterparts.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation (Hypothetical)

Should experimental data become available, it could be presented in the following tabular formats:

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast48Data not available
A549Lung48Data not available
HT-29Colon48Data not available
HEK293Non-cancerous48Data not available

Table 2: Effect of this compound on Protein Phosphorylation

Cell LineTreatmentp-EGFR (Normalized Intensity)p-AKT (Normalized Intensity)p-ERK (Normalized Intensity)
A549Vehicle ControlData not availableData not availableData not available
A54910 µM H-Ala-Ala-Tyr-OHData not availableData not availableData not available
A54950 µM H-Ala-Ala-Tyr-OHData not availableData not availableData not available

Visualization of Potential Mechanisms (Hypothetical)

The following diagrams illustrate hypothetical scenarios for the interaction of H-Ala-Ala-Tyr-OH with a cancer cell and a potential experimental workflow.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Signaling_Cascade Phosphorylation Cell_Effects Cancer Hallmarks: - Proliferation - Survival - Metastasis Signaling_Cascade->Cell_Effects Peptide H-Ala-Ala-Tyr-OH Peptide->RTK Hypothetical Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase by H-Ala-Ala-Tyr-OH.

G Start Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treatment Treat with this compound (Dose-Response and Time-Course) Culture->Treatment Viability Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability WesternBlot Western Blot for Phospho-Proteins Treatment->WesternBlot Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Analysis Data Analysis and Interpretation Viability->Analysis WesternBlot->Analysis Apoptosis->Analysis End Conclusion Analysis->End

Caption: A generalized workflow for the initial in vitro evaluation of H-Ala-Ala-Tyr-OH.

References

Application Note and Protocol: H-Ala-Ala-Tyr-OH TFA as a Standard for HPLC Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the tripeptide H-Ala-Ala-Tyr-OH TFA as a standard for High-Performance Liquid Chromatography (HPLC) calibration.

Introduction

Accurate and reproducible quantification of peptides is critical in pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. The use of a well-characterized standard is essential for system suitability testing, calibration, and ensuring the accuracy of analytical methods. This compound is a high-purity, stable tripeptide suitable for use as an external standard in reversed-phase HPLC (RP-HPLC) applications. Its simple structure and the presence of a tyrosine residue, which provides strong UV absorbance, make it an ideal candidate for calibrating HPLC systems for peptide quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of standard solutions and for understanding its chromatographic behavior.

PropertyValue
Full Name L-Alanyl-L-alanyl-L-tyrosine trifluoroacetate salt
Molecular Formula C17H22F3N3O7[1][2]
Formula Weight 437.4 g/mol [1]
Purity (by HPLC) >98%[2]
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at -20°C for long-term stability.[2]

Experimental Protocol: HPLC Calibration using this compound

This protocol outlines the steps for preparing a calibration curve using this compound to be used for the quantification of other peptides.

3.1. Materials and Reagents

  • This compound (purity >98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

3.2. Instrumentation

  • An HPLC system equipped with a UV detector, gradient pump, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) is recommended for peptide separations.

3.3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3.4. Preparation of Standard Stock Solution

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the peptide in Mobile Phase A in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Ensure the peptide is fully dissolved. Gentle vortexing or brief sonication can be used if necessary.

  • Filter the stock solution through a 0.22 µm syringe filter before use.

3.5. Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A. A typical concentration range for peptide calibration is between 1 and 100 µg/mL. An example set of calibration standards is provided in Table 2.

3.6. HPLC Method

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 280 nm (due to the tyrosine residue)

  • Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.

3.7. Data Analysis

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Representative Data

The following table presents hypothetical data for a five-point calibration curve of this compound.

Standard Concentration (µg/mL)Mean Peak Area (n=3)Standard Deviation
1.050,0001,500
5.0255,0007,000
10.0510,00012,000
50.02,500,00065,000
100.05,050,000130,000

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for preparing HPLC calibration standards and the overall process of HPLC calibration.

HPLC_Standard_Preparation_Workflow cluster_prep Standard Preparation weigh Weigh this compound dissolve Dissolve in Mobile Phase A (Stock Solution) weigh->dissolve 10 mg in 10 mL serial_dilute Serial Dilution (Working Standards) dissolve->serial_dilute ~1 mg/mL filter Filter Standards serial_dilute->filter 1-100 µg/mL

Caption: Workflow for the Preparation of this compound Standards.

HPLC_Calibration_Workflow cluster_workflow HPLC Calibration Process prep_standards Prepare Calibration Standards setup_hplc Set Up HPLC Method prep_standards->setup_hplc inject_standards Inject Standards (n=3) setup_hplc->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks plot_curve Plot Peak Area vs. Concentration integrate_peaks->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression validate_curve Validate Calibration Curve (R² > 0.99) linear_regression->validate_curve

Caption: General Workflow for HPLC Calibration Using a Peptide Standard.

Conclusion

This compound is a reliable and suitable standard for the calibration of HPLC systems for peptide analysis. The protocol described herein provides a robust framework for establishing a linear calibration curve, which is a prerequisite for the accurate quantification of peptide-based therapeutics and research compounds. Following this standardized procedure will contribute to the generation of high-quality, reproducible analytical data.

References

Troubleshooting & Optimization

H-Ala-Ala-Tyr-OH TFA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Ala-Ala-Tyr-OH TFA. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of this tripeptide. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied as a TFA salt?

A1: H-Ala-Ala-Tyr-OH is a tripeptide composed of the amino acids Alanine, Alanine, and Tyrosine. It is often supplied as a trifluoroacetate (TFA) salt because TFA is commonly used during the peptide's chemical synthesis and purification, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). The TFA counter-ion can aid in the stability and initial dissolution of the lyophilized peptide.

Q2: What are the main challenges in dissolving this compound?

A2: While many short peptides are soluble in aqueous solutions, issues with this compound can arise from a few factors[1][2]:

  • Hydrophobicity : The two alanine residues contribute to the peptide's nonpolar character, which can reduce its solubility in water[1].

  • TFA Counter-ions : Residual TFA, while sometimes aiding initial dissolution, can also alter the peptide's conformation and encourage aggregation, which in turn decreases solubility in certain buffers.

  • Peptide Aggregation : Peptides, particularly those with aromatic residues like Tyrosine, can self-associate and form aggregates, making them difficult to dissolve.

Q3: Can the TFA in my peptide solution affect my experiments?

A3: Yes, residual TFA can have an impact on biological assays. It has been reported to be cytotoxic at certain concentrations and may interfere with cell-based studies. For sensitive applications, it is often advisable to minimize the TFA content.

Q4: How should I store the lyophilized this compound and its solutions?

A4: For optimal stability, the lyophilized peptide should be stored at -20°C or colder, protected from moisture. Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Issue 1: The peptide is not dissolving in water.
  • Root Cause : The hydrophobicity imparted by the two alanine residues may be limiting its solubility in a purely aqueous environment.

  • Solution 1: Initial Dissolution in an Organic Solvent :

    • First, try to dissolve the peptide in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).

    • Once fully dissolved, slowly add the aqueous buffer of your choice to the peptide solution with gentle vortexing until the desired final concentration is reached. Be mindful that a high concentration of organic solvent may be detrimental to some biological assays.

  • Solution 2: Sonication :

    • After adding the solvent to the peptide, place the vial in a sonicator bath for short intervals (e.g., 5-10 minutes).

    • Monitor the solution for clarity. Avoid overheating the sample, which could lead to peptide degradation.

  • Solution 3: Gentle Warming :

    • Slightly warming the solution (e.g., to 37°C) can sometimes improve the solubility of peptides.

    • Exercise caution, as excessive heat can damage the peptide.

Issue 2: The peptide precipitates out of solution after initial dissolution.
  • Root Cause : This often indicates that the peptide is prone to aggregation at the working concentration or in the specific buffer used. The pH of the solution may be close to the peptide's isoelectric point (pI), where it has a net neutral charge and is least soluble.

  • Solution 1: Adjusting the pH :

    • For this peptide, which has a free carboxylic acid at the C-terminus and a free amino group at the N-terminus, its net charge is pH-dependent. The tyrosine side chain has a phenolic hydroxyl group.

    • Try dissolving the peptide in a slightly acidic (e.g., 10% acetic acid) or slightly basic (e.g., 0.1% ammonium hydroxide) solution first, and then dilute it with your experimental buffer.

  • Solution 2: Use of Chaotropic Agents :

    • For non-cell-based assays, chaotropic agents like 6M guanidine hydrochloride can be used to dissolve the peptide. However, these are denaturing agents and must be sufficiently diluted for most biological applications.

Issue 3: Inconsistent results in biological assays.
  • Root Cause : This could be due to interference from the TFA counter-ion, especially in sensitive cell-based or enzymatic assays.

  • Solution: TFA Removal :

    • If TFA interference is suspected, a salt exchange procedure can be performed to replace the TFA with a more biocompatible counter-ion like hydrochloride (HCl). See the detailed protocol below.

Quantitative Solubility Data

SolventExpected SolubilityRecommendations & Notes
Water Potentially low to moderateSolubility can be enhanced with sonication or slight warming. The presence of two nonpolar alanine residues may limit solubility[1].
Phosphate-Buffered Saline (PBS, pH 7.4) Likely lower than in waterPeptides are often less soluble at neutral pH, which may be close to their isoelectric point.
Dimethyl Sulfoxide (DMSO) GoodRecommended as a primary solvent for peptides with hydrophobic character. A stock solution of 10-20 mg/mL is a reasonable starting point to test.
10% Acetic Acid GoodThe acidic pH will protonate the N-terminus and may aid in solubility.
Cell Culture Media VariableThe final concentration in cell culture is typically in the µM range. It is recommended to first prepare a concentrated stock in a suitable solvent (like DMSO) and then dilute it into the media.

Experimental Protocols

Protocol 1: Standard Reconstitution of this compound
  • Preparation : Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Selection : Based on the table above, select an appropriate solvent. For initial attempts, sterile, distilled water or a small amount of DMSO are recommended.

  • Dissolution :

    • For aqueous stock : Add the calculated volume of sterile, distilled water to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock, add 1 mL of water to 1 mg of peptide).

    • For organic stock : Add the required volume of high-purity DMSO.

  • Agitation : Gently vortex or swirl the vial to dissolve the peptide. If dissolution is slow, sonicate the vial in a water bath for 5-10 minute intervals.

  • Storage : Once dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: TFA Removal by HCl Salt Exchange

This protocol is recommended for sensitive biological assays where TFA may cause interference.

  • Dissolution : Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation : Let the solution stand at room temperature for at least one minute.

  • Lyophilization : Flash-freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight. This will yield the peptide hydrochloride salt.

  • Repeat (Optional but Recommended) : For complete TFA removal, the dissolution in dilute HCl and lyophilization steps can be repeated two more times.

Visualizing Potential Mechanisms

The tyrosine residue in H-Ala-Ala-Tyr-OH is a potential substrate for tyrosine kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and differentiation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Phospho_Peptide Phosphorylated Peptide (pTyr) RTK->Phospho_Peptide 3. Peptide Phosphorylation Peptide H-Ala-Ala-Tyr-OH ADP ADP ATP->ADP 2. Autophosphorylation Adaptor Adaptor Protein (e.g., Grb2) Phospho_Peptide->Adaptor 4. Recruitment Downstream Downstream Signaling (e.g., Ras-MAPK pathway) Adaptor->Downstream 5. Signal Transduction Ligand Ligand Ligand->RTK 1. Binding & Activation

Caption: Hypothetical phosphorylation of H-Ala-Ala-Tyr-OH in a tyrosine kinase signaling pathway.

References

Technical Support Center: Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to remove TFA from H-Ala-Ala-Tyr-OH

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing trifluoroacetic acid (TFA) from the synthetic peptide H-Ala-Ala-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic peptide?

A1: Trifluoroacetic acid (TFA) is commonly used during the cleavage and purification steps of solid-phase peptide synthesis.[1] However, residual TFA in the final peptide product can lead to several issues:

  • Biological Interference: TFA can be toxic to cells, even at low concentrations, potentially inhibiting cell proliferation and triggering apoptosis.[2][3] It can also interfere with enzymatic assays and receptor-binding studies.[2]

  • Structural Alterations: As a counterion, TFA can bind to positively charged amino acid residues, potentially altering the peptide's secondary structure, solubility, and aggregation properties.[2][4]

  • Assay Artifacts: The acidity of TFA can lower the pH of your experimental buffer, which may denature proteins or affect pH-sensitive biological interactions.[2]

  • Inaccurate Quantification: The presence of TFA salts contributes to the total weight of the lyophilized peptide, leading to an overestimation of the actual peptide content. Residual TFA can account for 5% to 25% of the sample's weight, depending on the peptide sequence.[5]

Q2: How much TFA is typically present in a synthetic peptide preparation?

A2: The amount of residual TFA can vary significantly, often ranging from 10% to 45% by weight in a lyophilized peptide powder.[2] Peptides with a higher number of basic residues (e.g., Arginine, Lysine, Histidine) tend to retain more TFA.[2]

Q3: What are the common methods for removing TFA from peptides?

A3: The most common and effective methods for removing TFA from synthetic peptides include:

  • Salt Exchange with a Stronger Acid (e.g., HCl): This widely used method involves replacing the TFA counter-ion with a more biologically benign one like chloride through repeated lyophilization cycles.[6][7]

  • Ion-Exchange Chromatography: This technique uses a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as sodium acetate.[6][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A modified RP-HPLC protocol using a mobile phase containing a different ion-pairing agent, like acetic acid, can be used to exchange the TFA counterion.[8][9]

Q4: Does lyophilization alone remove TFA?

A4: No, lyophilization by itself is not sufficient to remove TFA that is ionically bound to the peptide residues. While extended lyophilization can remove unbound, free TFA, a salt exchange procedure is necessary to remove the bound TFA counterions.[3][9]

Troubleshooting Guide

Issue 1: My peptide is precipitating out of solution during the HCl exchange process.

  • Possible Cause: Changes in pH and counter-ion composition can affect peptide solubility.

  • Solution:

    • Ensure the final HCl concentration is within the recommended range of 2-10 mM.[1][9]

    • Consider dissolving the peptide in a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) instead of distilled water before adding HCl.[1][4]

    • If solubility issues persist, ion-exchange chromatography may be a more suitable method for your peptide.[6]

Issue 2: I have performed several rounds of lyophilization with HCl, but I still detect TFA.

  • Possible Cause: Incomplete exchange due to insufficient HCl or a peptide sequence that binds TFA very strongly.

  • Solution:

    • Ensure that you are performing at least three cycles of re-dissolving the peptide in the dilute HCl solution and lyophilizing.[1][9]

    • Verify the concentration of your HCl stock solution.

    • For peptides that are particularly difficult, consider using ion-exchange chromatography, which can be more effective for complete TFA removal.[6]

Issue 3: I am concerned about the purity of my peptide after TFA removal.

  • Possible Cause: The TFA removal process itself, if not performed correctly, could potentially introduce impurities or lead to peptide degradation.

  • Solution:

    • Always analyze the purity of your peptide using analytical HPLC and mass spectrometry after the TFA removal process.

    • Ensure that all reagents and solvents used are of high purity.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl (TFA/HCl Exchange)

This protocol is a widely used method for exchanging TFA for chloride ions.[7]

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1][9] A phosphate buffer can also be used.[1]

  • Acidification: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2-10 mM.[1][9] Caution: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could lead to peptide modification.[1][9]

  • Equilibration: Allow the solution to stand at room temperature for at least one minute.[1][9]

  • Freezing: Freeze the solution, preferably in liquid nitrogen or at -80°C.[1][7]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[1][9]

  • Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][9]

  • Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)

This method is effective for replacing TFA with acetate ions.[7]

  • Resin Preparation: Prepare a small column with a strong anion-exchange resin. Ensure a 10- to 50-fold excess of anion binding sites in the resin relative to the amount of TFA in the peptide sample.[2][10]

  • Column Equilibration: Elute the column with a 1 M sodium acetate solution.[2][10]

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[2][10]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the top of the prepared column.[2][10]

  • Elution: Elute the peptide from the column using distilled water and collect the fractions containing the peptide.[2][10]

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final product as the acetate salt.[2][10]

Quantitative Data Summary

The efficiency of TFA removal can be peptide-dependent. The following table provides a general overview of the expected reduction in TFA content with different methods.

MethodNumber of CyclesExpected Residual TFAReference
Lyophilization with 10 mM HCl1< 1% (w/w)[11]
Lyophilization with 5 mM HCl2< 1% (w/w)[11]
Lyophilization with 2 mM HCl3< 1% (w/w)[11]
Ion-Exchange Chromatography1Typically results in very low to undetectable levels[2][6]

Visualizations

TFA_HCl_Exchange_Workflow cluster_workflow TFA/HCl Exchange Workflow start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H2O or Buffer) start->dissolve add_hcl 2. Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, Room Temp) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen or -80°C) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat_check Repeat Steps 1-5 (2 more times)? lyophilize->repeat_check repeat_check->dissolve Yes end End: Peptide-HCl Salt repeat_check->end No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

TFA_Acetate_Exchange_Workflow cluster_workflow TFA/Acetate Exchange Workflow start Start: Peptide-TFA Salt prep_resin 1. Prepare Anion Exchange Resin start->prep_resin equilibrate 2. Equilibrate with 1M Sodium Acetate prep_resin->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load_sample 4. Dissolve Peptide & Load onto Column wash->load_sample elute 5. Elute Peptide with Distilled Water load_sample->elute collect 6. Collect Peptide Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize end End: Peptide-Acetate Salt lyophilize->end

Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.

References

Technical Support Center: H-Ala-Ala-Tyr-OH TFA Acetate Salt Exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the trifluoroacetic acid (TFA) to acetate salt exchange protocol for the peptide H-Ala-Ala-Tyr-OH. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and successful exchange process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to exchange the TFA salt of H-Ala-Ala-Tyr-OH for an acetate salt?

A1: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt.[1][2][3] However, residual TFA can be toxic to cells and may interfere with biological assays, potentially altering experimental results.[1][3][4][5] For applications in cell-based assays or in vivo studies, exchanging TFA for a more biocompatible counter-ion like acetate is often essential.[3][5]

Q2: What are the common methods for TFA to acetate salt exchange?

A2: The most common methods for exchanging TFA for acetate are:

  • Ion-Exchange Chromatography: This technique involves passing the peptide solution through a column containing a resin that selectively binds the peptide, allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired acetate counter-ion.[4][5][6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide TFA salt can be loaded onto an RP-HPLC column and then eluted using a mobile phase containing acetic acid. This process effectively exchanges the counter-ion on the column.[1][8][9]

  • Lyophilization with a Volatile Acetate Buffer: This involves dissolving the peptide in a dilute solution of a volatile acetate-containing buffer, such as ammonium acetate, and then lyophilizing (freeze-drying) the solution. This process is typically repeated several times to ensure complete exchange.[5]

Q3: How can I verify the completion of the TFA to acetate exchange?

A3: Several analytical techniques can be used to confirm the removal of TFA and the presence of acetate. These include:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive method for detecting the presence of fluorine-containing compounds like TFA.[5][10]

  • Ion Chromatography: This method can be used to quantify the amount of trifluoroacetate and acetate in the final peptide sample.[6]

  • Mass Spectrometry (MS): While not directly quantifying the counter-ion, a shift in the observed mass of the peptide may indicate a successful exchange.[6]

  • High-Performance Liquid Chromatography (HPLC): A change in the retention time of the peptide under specific chromatographic conditions can suggest a successful salt exchange.[11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete TFA Removal Insufficient equilibration of the ion-exchange column with the acetate buffer. Too few lyophilization cycles were performed. The concentration of acetic acid in the RP-HPLC mobile phase was too low.Ensure the ion-exchange column is thoroughly washed and equilibrated with the acetate solution.[6][7] Increase the number of lyophilization cycles (at least 3 cycles are recommended).[1][2] For RP-HPLC, consider increasing the concentration of acetic acid in the mobile phase (e.g., 0.5% or 1%).[9]
Low Peptide Yield Peptide loss during handling and transfers. Irreversible binding of the peptide to the ion-exchange resin. Peptide precipitation during the exchange process. Incomplete elution from the chromatography column.Handle peptide solutions carefully to minimize losses during transfers.[12] Choose an appropriate ion-exchange resin and optimize elution conditions to ensure complete recovery.[12] If precipitation occurs, try to redissolve the peptide in the appropriate buffer. Adjusting the pH or using a different buffer system may be necessary.[12] Optimize the elution gradient or the composition of the elution buffer to ensure the peptide is fully recovered from the column.
Peptide Precipitation Change in pH of the solution during the exchange process. The peptide is not soluble in the new buffer system.Before performing the exchange on a large scale, test the solubility of the peptide in the final acetate buffer. Consider using a phosphate buffer as an alternative to water for dissolving the peptide, as this can sometimes improve solubility.[1][2]
Peptide Degradation Exposure to harsh pH conditions (either too acidic or too basic) for an extended period.[13] Instability of the peptide sequence itself (e.g., presence of susceptible amino acids like Met, Cys, Trp).Choose a salt exchange method with milder pH conditions if your peptide is sensitive. Ion-exchange chromatography can be performed under mildly acidic conditions.[13] Handle the peptide at low temperatures and minimize the duration of the exchange process.

Quantitative Data

The efficiency of TFA removal can vary depending on the chosen method and the specific peptide sequence. The following table provides a summary of the typical reduction in TFA content that can be achieved with different techniques.

Method Starting TFA:Peptide Molar Ratio TFA:Peptide Molar Ratio After Treatment
Lyophilization with 2-10 mM HCl (3 cycles)>1<0.05
Ion-Exchange Chromatography (Strong Anion Exchange)>1<0.01
Reversed-Phase HPLC with Acetic Acid>1<0.05

Note: These values are typical and may vary depending on the specific experimental conditions and the properties of the peptide.[12]

Experimental Protocols

Protocol 1: TFA to Acetate Exchange using Ion-Exchange Chromatography

This protocol describes the exchange of trifluoroacetate counter-ions with acetate ions using a strong anion exchange resin.

  • Resin Preparation: Prepare a small column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6][7]

  • Column Equilibration:

    • Wash the resin with a 1M solution of sodium acetate.

    • Thoroughly wash the column with distilled water to remove any excess sodium acetate.[6][7]

  • Sample Loading:

    • Dissolve the H-Ala-Ala-Tyr-OH TFA salt in distilled water.

    • Apply the peptide solution to the prepared ion-exchange column.[6][7]

  • Elution and Collection:

    • Elute the column with distilled water.

    • Collect the fractions containing the peptide. The peptide, now in its acetate salt form, will not bind to the anion exchange resin and will elute.[6][7]

  • Lyophilization: Combine the fractions containing the peptide and lyophilize to obtain the final H-Ala-Ala-Tyr-OH acetate salt.[6][7]

Protocol 2: TFA to Acetate Exchange using Reversed-Phase HPLC

This protocol utilizes RP-HPLC to perform the salt exchange.

  • Mobile Phase Preparation: Prepare a mobile phase containing acetic acid (e.g., 0.1% to 1% acetic acid in water/acetonitrile).[1][9]

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with the acetic acid-containing mobile phase.

  • Sample Injection: Dissolve the this compound salt in a minimal amount of the mobile phase and inject it onto the equilibrated column.

  • Elution and Fraction Collection: Elute the peptide using an appropriate gradient of the acetic acid-containing mobile phase. The TFA will elute in the void volume, while the peptide will be retained and then elute as the acetate salt. Collect the fractions containing the purified peptide.[9]

  • Lyophilization: Pool the fractions containing the peptide and lyophilize to obtain the H-Ala-Ala-Tyr-OH acetate salt.

Visualizations

Salt_Exchange_Workflow cluster_start Starting Material cluster_methods Salt Exchange Methods cluster_process Processing cluster_end Final Product cluster_qc Quality Control start H-Ala-Ala-Tyr-OH TFA Salt ion_exchange Ion-Exchange Chromatography start->ion_exchange Method 1 rphplc RP-HPLC with Acetic Acid start->rphplc Method 2 lyophilization Lyophilization with Ammonium Acetate start->lyophilization Method 3 collection Fraction Collection ion_exchange->collection rphplc->collection final_lyo Lyophilization lyophilization->final_lyo Direct pooling Pooling of Peptide Fractions collection->pooling pooling->final_lyo end H-Ala-Ala-Tyr-OH Acetate Salt final_lyo->end qc Verification (e.g., 19F-NMR, IC, MS) end->qc

Caption: Workflow for this compound to acetate salt exchange.

References

Technical Support Center: H-Ala-Ala-Tyr-OH TFA Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of H-Ala-Ala-Tyr-OH TFA in solution. Understanding the stability of this tripeptide is crucial for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is TFA present?

A1: H-Ala-Ala-Tyr-OH is a tripeptide composed of the amino acids Alanine, Alanine, and Tyrosine. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). It acts as an ion-pairing agent, improving the separation and purity of the peptide. During the final lyophilization step, while much of the free TFA is removed, it can remain as a counterion to the positively charged groups on the peptide, such as the N-terminal amine.

Q2: What are the primary pathways for H-Ala-Ala-Tyr-OH degradation in solution?

A2: The primary degradation pathways for H-Ala-Ala-Tyr-OH in solution involve modifications to the tyrosine residue and hydrolysis of the peptide bonds.

  • Oxidation of Tyrosine: The phenol side chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to light (photo-oxidation), metal ions, or reactive oxygen species.[1] This can lead to the formation of dityrosine (covalent cross-linking), 3,4-dihydroxyphenylalanine (DOPA), and subsequently dopaquinone.[2]

  • Peptide Bond Hydrolysis: The amide bonds linking the amino acids can be cleaved through hydrolysis. This process is catalyzed by strong acids or bases and is also temperature-dependent.[3] This would result in the formation of smaller peptide fragments (Ala-Ala, Ala-Tyr) and individual amino acids (Ala, Tyr).

Q3: How do pH and temperature affect the stability of H-Ala-Ala-Tyr-OH in solution?

A3: Both pH and temperature are critical factors influencing the stability of H-Ala-Ala-Tyr-OH in solution.

  • pH: Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of peptide bonds.[4] Generally, a pH range of 5-7 is recommended for the storage of peptide solutions to minimize hydrolysis.[5] The rate of tyrosine oxidation can also be pH-dependent.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[4][8] For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. However, it is crucial to avoid repeated freeze-thaw cycles, which can also contribute to peptide degradation.[8][9]

Q4: How does the TFA counter-ion affect the stability and experimental results of H-Ala-Ala-Tyr-OH?

A4: The TFA counter-ion can influence the physicochemical properties of the peptide and may impact experimental results. While TFA salts often enhance the solubility of peptides in aqueous solutions, residual TFA can lower the pH of the reconstituted solution, potentially affecting peptide stability and the outcome of biological assays. It is important to consider the potential effects of TFA on cell proliferation, receptor activity, and other cellular assays, as it has been shown to have biological activity in some systems.

Q5: What are the best practices for storing H-Ala-Ala-Tyr-OH?

A5: Proper storage is critical to maintain the integrity of H-Ala-Ala-Tyr-OH.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[10]

  • In Solution: Storing peptides in solution for extended periods is not recommended. If necessary, prepare fresh solutions for each experiment. For short-term storage, use a sterile buffer at a slightly acidic to neutral pH (e.g., pH 5-7) and store at 2-8°C. For longer-term storage of solutions, aliquot into single-use vials and store at -80°C to avoid freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of biological activity or inconsistent assay results. Peptide degradation due to improper storage or handling.- Prepare fresh peptide solutions for each experiment.- Ensure the pH of the stock solution and assay buffer is within the optimal range for the peptide (typically pH 5-7).- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.- Store lyophilized peptide and solutions at the recommended temperatures, protected from light.
Appearance of unexpected peaks in HPLC analysis. Peptide degradation (e.g., oxidation, hydrolysis).- Analyze the mass of the new peaks using LC-MS to identify potential degradation products.- For suspected oxidation of tyrosine, prepare solutions in degassed buffers and consider storing under an inert gas (e.g., argon).- For suspected hydrolysis, check the pH of your solutions and ensure it is not at an extreme.
Peptide precipitation or aggregation in solution. - The peptide concentration is too high.- The pH of the solution is at or near the isoelectric point (pI) of the peptide.- Oxidation of tyrosine leading to dityrosine cross-linking.- Try dissolving the peptide at a lower concentration.- Adjust the pH of the buffer to be away from the theoretical pI of the peptide.- If oxidation is suspected, add antioxidants (use with caution as they may interfere with assays) and protect the solution from light.
Variability between different batches of the peptide. Differences in the amount of residual TFA or water content.- Always refer to the certificate of analysis for the net peptide content to ensure accurate concentration calculations.- Consider performing a counter-ion exchange (e.g., to acetate or hydrochloride) if TFA is suspected to interfere with your experiments.

Experimental Protocols

Protocol 1: Stability Assessment of H-Ala-Ala-Tyr-OH in Solution by RP-HPLC

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of H-Ala-Ala-Tyr-OH under various stress conditions.

Materials:

  • This compound

  • Ultrapure water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • RP-HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of H-Ala-Ala-Tyr-OH in ultrapure water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis by RP-HPLC:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm (for tyrosine absorbance).

    • Inject the stressed samples and an unstressed control sample.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation peaks. The percentage of degradation can be calculated based on the decrease in the main peak area and the increase in impurity peak areas.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for the identification of degradation products using liquid chromatography-mass spectrometry.

Materials:

  • Stressed samples from Protocol 1

  • LC-MS system (e.g., ESI-Q-TOF)

Procedure:

  • LC Separation: Use the same HPLC conditions as in Protocol 1 to separate the degradation products.

  • MS Analysis:

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Acquire mass spectra in positive ion mode.

    • Determine the mass-to-charge ratio (m/z) of the parent peptide and any new peaks observed in the chromatogram.

  • Data Interpretation:

    • Compare the masses of the degradation products to the theoretical masses of potential degradation products (e.g., hydrolyzed fragments, oxidized forms of tyrosine).

    • Perform MS/MS fragmentation analysis on the degradation peaks to confirm their identity by analyzing the fragment ions.

Data Summary

Table 1: Potential Degradation Products of H-Ala-Ala-Tyr-OH and their Expected Mass Changes

Degradation PathwayPotential ProductMolecular Weight Change (Da)
Hydrolysis H-Ala-Ala-OH + H-Tyr-OHCleavage of Ala-Tyr bond
H-Ala-OH + H-Ala-Tyr-OHCleavage of Ala-Ala bond
H-Ala-OH + H-Ala-OH + H-Tyr-OHComplete hydrolysis
Oxidation of Tyrosine Monohydroxylation (DOPA formation)+16
Dimerization (Dityrosine formation)+ (Molecular Weight of Peptide - 2)
Quinone formation+14

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation H-Ala-Ala-Tyr-OH H-Ala-Ala-Tyr-OH H-Ala-Ala-OH H-Ala-Ala-OH H-Ala-Ala-Tyr-OH->H-Ala-Ala-OH Acid/Base Temp H-Tyr-OH H-Tyr-OH H-Ala-Ala-Tyr-OH->H-Tyr-OH Acid/Base Temp H-Ala-Tyr-OH H-Ala-Tyr-OH H-Ala-Ala-Tyr-OH->H-Ala-Tyr-OH Acid/Base Temp H-Ala-OH H-Ala-OH H-Ala-Ala-Tyr-OH->H-Ala-OH Acid/Base Temp DOPA-containing peptide DOPA-containing peptide H-Ala-Ala-Tyr-OH->DOPA-containing peptide ROS, Light Dityrosine-linked dimer Dityrosine-linked dimer H-Ala-Ala-Tyr-OH->Dityrosine-linked dimer ROS, Light Dopaquinone-containing peptide Dopaquinone-containing peptide DOPA-containing peptide->Dopaquinone-containing peptide Further Oxidation

Caption: Potential degradation pathways of H-Ala-Ala-Tyr-OH in solution.

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Purification of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of the tripeptide H-Ala-Ala-Tyr-OH TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the efficient purification of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For peptide purification, the standard and most recommended stationary phase is C18-modified silica.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing a C18 column is a robust method for separating peptides based on their hydrophobicity.[1] Given the structure of H-Ala-Ala-Tyr-OH, which contains a hydrophobic tyrosine residue, a C18 column should provide good retention and separation from more polar impurities. For potentially challenging separations, exploring alternative stationary phases like C8 or those with different bonding densities can be beneficial.[2]

Q2: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?

Trifluoroacetic acid (TFA) is a crucial mobile phase additive that acts as an ion-pairing agent in peptide separations.[3][4] It serves two primary purposes:

  • Neutralizing Charges: TFA forms an ion pair with the positively charged amino groups of the peptide, neutralizing their charge. This minimizes undesirable ionic interactions with the negatively charged silanol groups on the silica-based stationary phase.[3]

  • Improving Peak Shape: By minimizing secondary ionic interactions, TFA significantly reduces peak tailing and leads to sharper, more symmetrical peaks, which in turn improves resolution.[3][4]

A standard concentration of 0.1% TFA in both the aqueous and organic mobile phases is typically used.[1][4][5]

Q3: How do I choose the optimal mobile phase composition and gradient?

The mobile phase for peptide RP-HPLC typically consists of:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[3][4][6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3][4][6]

Acetonitrile is the most commonly used organic solvent due to its favorable properties for peptide separations.[7]

For method development, a shallow gradient is often recommended for peptides to achieve the best resolution.[2] A good starting point is a linear gradient that increases the concentration of Mobile Phase B by 1% per minute.[2] For H-Ala-Ala-Tyr-OH, which is a relatively small and moderately hydrophobic peptide, a gradient from 5% to 50% acetonitrile over 45 minutes could be an effective starting point.

Q4: What detection wavelength should I use for H-Ala-Ala-Tyr-OH?

Peptides are typically monitored at wavelengths between 210 nm and 230 nm, where the peptide bond absorbs UV light.[1] A wavelength of 220 nm is a common choice for detecting peptides during HPLC purification.[4]

Q5: My peptide purity is lower than expected after purification. What could be the cause?

Low purity after purification can stem from several factors:

  • Co-eluting Impurities: The chosen HPLC method may not be sufficient to resolve the target peptide from all impurities. In this case, optimizing the gradient, trying a different stationary phase (e.g., C8 or a phenyl-based column), or exploring different mobile phase pH values can improve selectivity.[2]

  • Column Overload: Injecting too much crude peptide onto the column can lead to broad, overlapping peaks and poor separation. Reduce the sample load and re-run the purification.

  • Poor Quality of Crude Peptide: If the initial synthesis resulted in a high percentage of closely related impurities (e.g., deletion or insertion sequences), a single purification step may not be sufficient. A second, orthogonal purification step might be necessary.

  • Peptide Degradation: Ensure the stability of your peptide in the sample solvent and mobile phase. Peptides can degrade over time, leading to the appearance of new impurity peaks.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC purification of this compound.

Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions.[3] Using a high-purity silica column can also minimize this effect.[7]
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the peptide in a solvent that is weaker than or similar to the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[8]
Column Degradation Flush the column with a strong solvent or, if necessary, replace the column.
Low Resolution or No Separation
Potential Cause Recommended Solution
Inadequate Gradient Optimize the gradient. A shallower gradient often improves the resolution of closely eluting peaks.[2]
Incorrect Mobile Phase Verify the composition of your mobile phases. Ensure fresh, HPLC-grade solvents are used.[8]
Unsuitable Stationary Phase The C18 column may not be providing sufficient selectivity. Consider screening other stationary phases like C8, Phenyl-Hexyl, or a column with a different pore size.[2]
Mobile Phase pH The mobile phase pH can significantly affect the retention and selectivity of peptides.[2] While TFA sets the pH to around 2, exploring other mobile phase additives like formic acid could alter the separation.
Irreproducible Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes.
Fluctuations in Temperature Use a column thermostat to maintain a consistent temperature, as retention times can be sensitive to temperature changes.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate and mobile phase composition.
Mobile Phase Preparation Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[8]

Experimental Protocol: HPLC Purification of this compound

This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude peptide.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water. To 999 mL of HPLC-grade water, add 1 mL of TFA.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA.

  • Degas both mobile phases by sonication or helium sparging.

3. Sample Preparation:

  • Dissolve the crude this compound in Mobile Phase A or a minimal amount of a compatible solvent (e.g., water with a small percentage of ACN).

  • The concentration will depend on the scale of the purification (analytical vs. preparative).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-50% B over 45 min10-40% B over 60 min
Detection Wavelength 220 nm220 nm
Column Temperature Ambient or 30 °CAmbient or 30 °C
Injection Volume 10-50 µL1-5 mL (depending on concentration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions with the desired purity (e.g., >98%).

6. Post-Purification Processing:

  • Freeze the pooled fractions (e.g., at -80 °C).

  • Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.

HPLC_Troubleshooting start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape resolution Low Resolution? peak_shape->resolution No check_tfa Check TFA Concentration (0.1% in A & B) peak_shape->check_tfa Yes retention Retention Time Shift? resolution->retention No optimize_gradient Optimize Gradient (shallower) resolution->optimize_gradient Yes equilibrate Ensure Column Equilibration retention->equilibrate Yes solution Problem Resolved retention->solution No reduce_load Reduce Sample Load check_tfa->reduce_load check_solvent Check Sample Solvent reduce_load->check_solvent check_solvent->solution change_column Try Different Column (e.g., C8, Phenyl) optimize_gradient->change_column check_mobile_phase Verify Mobile Phase change_column->check_mobile_phase check_mobile_phase->solution temp_control Use Column Thermostat equilibrate->temp_control check_pump Check Pump and Connections temp_control->check_pump check_pump->solution

Caption: A decision tree for troubleshooting common HPLC purification problems.

References

Improving mass spectrometry signal for H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the mass spectrometry (MS) signal for the tripeptide H-Ala-Ala-Tyr-OH TFA.

Frequently Asked Questions (FAQs)

Q1: Why is the mass spectrometry signal for my H-Ala-Ala-Tyr-OH peptide low when using a mobile phase with Trifluoroacetic Acid (TFA)?

A1: The low signal is likely due to a phenomenon known as ion suppression caused by Trifluoroacetic Acid (TFA). While TFA is excellent for improving chromatographic peak shape and resolution in reversed-phase high-performance liquid chromatography (RP-HPLC), it is a strong ion-pairing agent.[1] In the electrospray ionization (ESI) source of the mass spectrometer, TFA forms strong ion pairs with positively charged peptides, which reduces the efficiency of gas-phase ion formation and consequently suppresses the analyte signal detected by the mass spectrometer.[2]

Q2: What are the primary mechanisms of TFA-induced signal suppression?

A2: TFA suppresses the MS signal through several mechanisms. Its deprotonated form (CF₃COO⁻) forms strong ion pairs with the protonated peptide ([M+H]⁺), neutralizing the charge and preventing efficient ionization.[3] Additionally, the high surface tension and conductivity of TFA-containing solutions can lead to spray instability in the ESI source, further reducing signal intensity.[2]

Q3: How significant is the signal suppression I can expect from TFA?

A3: The degree of signal suppression is dependent on the analyte and the concentration of TFA. For peptides and proteins, the suppression can be significant, with signal intensity reductions ranging from 30% to as much as 600% having been observed for some molecules.[1] This often makes alternative mobile phase additives necessary for high-sensitivity analyses.[1]

Q4: Can residual TFA from purification affect my MS analysis even if it's not in my mobile phase?

A4: Yes. TFA is known to be "sticky" and can remain in a lyophilized peptide sample as a counterion.[4] It can also contaminate the LC-MS system, including tubing, columns, and the ion source, leading to persistent background ions and signal suppression in subsequent analyses even when not actively in use.[1][5]

Troubleshooting Guide: Low MS Signal for H-Ala-Ala-Tyr-OH

This guide provides systematic solutions to address low signal intensity for the H-Ala-Ala-Tyr-OH peptide.

Issue 1: Significantly Low or No Detectable Peptide Signal

This is the most common issue when analyzing peptides prepared or run with TFA. The following solutions are ordered from simplest to most involved.

Solution 1: Optimize Mobile Phase Composition

The most direct way to mitigate TFA suppression is to modify the mobile phase.

  • Reduce TFA Concentration: Lowering the TFA concentration from the typical 0.1% (v/v) to 0.05% or 0.025% can improve signal without dramatically compromising peak shape.[1]

  • Replace TFA with an MS-Friendly Alternative: Formic acid (FA) is the most common substitute and significantly reduces ion suppression.[1] Difluoroacetic acid (DFA) offers a compromise, providing better chromatographic performance than FA with less signal suppression than TFA.[1]

  • Use Signal-Enhancing Additives: Adding a small amount of a compound like glycine (e.g., 2 mM) directly to the TFA-containing mobile phase can boost peptide signals by over an order of magnitude without compromising chromatography.[6] Other "supercharging" agents can also rescue TFA-based ion suppression.[7]

Quantitative Comparison of Mobile Phase Additives

Mobile Phase AdditiveTypical Concentration (v/v)Chromatographic PerformanceMS Signal Intensity
Trifluoroacetic Acid (TFA) 0.1%ExcellentPoor (Significant Suppression)[1]
Difluoroacetic Acid (DFA) 0.1%GoodModerate[1]
Formic Acid (FA) 0.1%Moderate to GoodExcellent[1]

Solution 2: Implement Sample Clean-Up Procedures

If the peptide was purified using HPLC with TFA, residual TFA salts in the lyophilized sample can cause signal suppression.

  • Counter-ion Exchange: Perform a salt exchange to replace the TFA counter-ion with a more MS-friendly one, such as chloride or acetate.[4][8] A detailed protocol is provided below.

  • Desalting: Use a C18 spin column or tip to desalt the peptide sample prior to MS analysis. This process removes TFA and other non-volatile salts.[9][10] A general protocol is provided below.

Solution 3: Optimize Mass Spectrometer Source Parameters

Fine-tuning the ESI source settings can enhance signal, though it may not fully overcome severe TFA suppression.

  • Sprayer Voltage: Optimizing the sprayer voltage can lead to vast improvements in sensitivity.[11]

  • Sprayer Position: The distance of the ESI needle from the sampling cone can be adjusted; larger, more hydrophobic analytes often benefit from a closer position.[11][12]

  • Gas Flow and Temperature: Adjust the nebulizing and desolvation gas flow rates and temperatures to ensure efficient droplet formation and desolvation.[11]

Experimental Protocols

Protocol 1: TFA Removal by Counter-Ion Exchange to HCl Salt

This protocol exchanges the trifluoroacetate counter-ion for a chloride ion, which is less suppressive in ESI-MS.[4][8]

  • Dissolution: Dissolve the TFA salt of H-Ala-Ala-Tyr-OH in LC-MS grade water to a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for 1 minute.

  • Freezing: Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample until it is a dry powder. This step removes excess HCl and water.

  • Reconstitution: The resulting peptide hydrochloride salt can be reconstituted in the appropriate solvent for MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[13]

Protocol 2: Peptide Desalting with C18 Spin Columns

This protocol is for removing TFA and other salts from the peptide sample before analysis.[9]

  • Column Activation: Place a C18 spin column in a 2 mL collection tube. Add 300 µL of 100% acetonitrile to the column. Centrifuge at 5,000 x g for 1 minute and discard the flow-through.

  • Column Equilibration: Add 300 µL of 0.1% TFA or 0.1% formic acid in water to the column. Centrifuge at 5,000 x g for 1 minute and discard the flow-through. Repeat this step.

  • Sample Loading: Reconstitute your dried peptide in a small volume of the equilibration buffer (e.g., 100-300 µL). Load the entire sample onto the C18 column. Centrifuge at 3,000 x g for 1 minute. Collect the flow-through in case the peptide did not bind efficiently.

  • Washing: Place the column in a new collection tube. Add 300 µL of the equilibration buffer. Centrifuge at 3,000 x g for 1 minute and discard the flow-through. This step removes the salts.

  • Elution: Place the column in a new, clean low-retention 1.5 mL tube. Add 50-100 µL of an elution buffer (e.g., 50-80% acetonitrile with 0.1% formic acid). Centrifuge at 3,000 x g for 1 minute to collect the purified peptide.

  • Drying & Reconstitution: Dry the eluted sample in a vacuum concentrator and reconstitute in the desired starting mobile phase for LC-MS analysis.[9]

Protocol 3: Flushing the LC-MS System to Remove TFA Contamination

If you suspect system-wide TFA contamination, a thorough flush is required.[1][5]

  • Remove Column: Disconnect the column and replace it with a union.

  • Prepare Flushing Solvents:

    • Solvent A: LC-MS Grade Water with 0.2% Formic Acid

    • Solvent B: LC-MS Grade Acetonitrile

    • Solvent C: LC-MS Grade Isopropanol

    • Solvent D: LC-MS Grade Methanol

  • Systematic Flush: Run a high flow rate (e.g., 1 mL/min) gradient or isocratic flush for an extended period (several hours to overnight). A common flushing sequence is:

    • 100% Water for 30 minutes.

    • A gradient from water to a mixture of acetonitrile, isopropanol, and methanol for 60 minutes.

    • Hold at a high organic percentage for 60 minutes.

    • Return to 100% water.

  • Clean Ion Source: Follow the manufacturer's instructions to clean the ESI source components, as this is a major site of TFA accumulation.[1]

Visualizations

TroubleshootingWorkflow start Low MS Signal Detected for H-Ala-Ala-Tyr-OH cause1 Possible Cause: TFA Signal Suppression start->cause1 cause2 Possible Cause: Suboptimal Instrument Settings start->cause2 cause3 Possible Cause: Sample Contamination / Degradation start->cause3 sub_sol1_1 Modify Mobile Phase cause1->sub_sol1_1 sub_sol1_2 Perform Sample Clean-up cause1->sub_sol1_2 sol2_1 Optimize ESI Source: - Sprayer Voltage - Gas Flow & Temp - Sprayer Position cause2->sol2_1 sol3_1 Check for Contaminants (Salts, Polymers) cause3->sol3_1 sol3_2 Ensure Peptide Integrity (Re-run standard) cause3->sol3_2 sol1_1_1 Reduce [TFA] to 0.025-0.05% sub_sol1_1->sol1_1_1 sol1_1_2 Replace TFA with FA or DFA sub_sol1_1->sol1_1_2 sol1_1_3 Add Glycine to Mobile Phase sub_sol1_1->sol1_1_3 sol1_2_1 Perform Counter-ion Exchange sub_sol1_2->sol1_2_1 sol1_2_2 Desalt Sample with C18 sub_sol1_2->sol1_2_2 end_node Signal Improved sol1_1_1->end_node sol1_1_2->end_node sol1_1_3->end_node sol1_2_1->end_node sol1_2_2->end_node sol2_1->end_node sol3_1->end_node sol3_2->end_node

Caption: Troubleshooting workflow for low mass spectrometry signal.

TFASuppressionMechanism cluster_problem TFA-Induced Signal Suppression cluster_solution Mitigation Strategies peptide Protonated Peptide [Peptide+H]+ ion_pair Neutral Ion-Pair {[Peptide+H]+[CF3COO]-} peptide->ion_pair + tfa TFA Anion [CF3COO]- tfa->ion_pair + low_signal Reduced Gas-Phase Ions => LOW SIGNAL ion_pair->low_signal Leads to mitigation1 Replace TFA with Formic Acid (FA) [HCOO]- is a weaker ion-pairing agent ion_pair->mitigation1 Blocked by mitigation2 Add Glycine Competes for ion-pairing, disrupts TFA interaction ion_pair->mitigation2 Blocked by improved_signal Increased Gas-Phase Ions => IMPROVED SIGNAL mitigation1->improved_signal mitigation2->improved_signal

Caption: Mechanism of TFA signal suppression and mitigation strategies.

References

Technical Support Center: Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide analysis. This guide provides troubleshooting assistance and answers to frequently asked questions regarding HPLC analysis of peptides, with a specific focus on issues like peak tailing for H-Ala-Ala-Tyr-OH using Trifluoroacetic Acid (TFA).

Troubleshooting Guide: H-Ala-Ala-Tyr-OH TFA Peak Tailing

Peak tailing is a common issue in reverse-phase HPLC of peptides, where a peak is asymmetrical with a prolonged trailing edge.[1][2] This distortion can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[3] This guide provides a systematic approach to diagnosing and resolving peak tailing for the tripeptide H-Ala-Ala-Tyr-OH.

Step 1: Quantify the Problem

Before making changes, it's crucial to quantify the extent of the tailing. This is typically done using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tailing Factor greater than 1.2 indicates a potential issue that needs addressing.[1][3]

ParameterFormulaDescription
Tailing Factor (Tf) Tf = W_0.05 / 2fW_0.05 : Peak width at 5% of peak height. f : Distance from the peak maximum to the front of the peak at 5% height.[2][3]
Asymmetry Factor (As) As = B / AB : Peak width after the peak center at 10% peak height. A : Peak width before the peak center at 10% peak height.[1]
Step 2: Follow a Systematic Troubleshooting Workflow

The primary cause of peak tailing for peptides like H-Ala-Ala-Tyr-OH often involves secondary interactions between the analyte and the stationary phase.[1] The tyrosine residue's polar hydroxyl group and the peptide's terminal amine and carboxyl groups can interact with residual silanol groups on the silica-based column packing, causing tailing.[1][4] TFA is used to minimize these interactions, but its concentration and other factors are critical.[5][6][7]

Use the following workflow to identify and resolve the issue.

Troubleshooting_Workflow cluster_start Problem Identification cluster_mobile_phase Mobile Phase Checks cluster_column Column Health cluster_method Method Parameters cluster_end Resolution start Peak Tailing Observed (Tf > 1.2) check_tfa Is TFA concentration optimal? (Typically 0.1%) start->check_tfa adjust_tfa Action: Increase TFA to 0.15% or 0.2%. Re-equilibrate and re-inject. check_tfa->adjust_tfa No / Unsure check_ph Is mobile phase pH correct? (Should be ~2 with 0.1% TFA) check_tfa->check_ph Yes adjust_tfa->check_ph No Improvement end_node Peak Shape Improved (Tf < 1.2) adjust_tfa->end_node Success remake_mp Action: Prepare fresh mobile phase. Ensure accurate TFA addition. check_ph->remake_mp No / Unsure check_column Is the column old or contaminated? check_ph->check_column Yes remake_mp->check_column No Improvement remake_mp->end_node Success flush_column Action: Flush column with high organic solvent. If no improvement, replace column. check_column->flush_column Yes / Possible check_guard Is a guard column in use? check_column->check_guard No flush_column->check_guard No Improvement flush_column->end_node Success replace_guard Action: Replace the guard column. check_guard->replace_guard Yes check_overload Is the sample concentration too high? check_guard->check_overload No replace_guard->check_overload No Improvement replace_guard->end_node Success dilute_sample Action: Dilute sample by 5-10x and re-inject. check_overload->dilute_sample Yes / Possible dilute_sample->end_node Success

Fig 1. Troubleshooting workflow for peptide peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is Trifluoroacetic Acid (TFA) essential for peptide analysis in RP-HPLC?

A1: TFA serves two critical functions. First, as a strong acid, it lowers the mobile phase pH to around 2.[5][7] This protonates residual silanol groups on the silica column packing, neutralizing their negative charge and preventing unwanted ionic secondary interactions with the peptide.[1][7] Second, TFA acts as an ion-pairing agent.[6] The negatively charged trifluoroacetate anion pairs with positively charged amino groups on the peptide, effectively neutralizing the peptide's charge and promoting a more uniform, hydrophobic interaction with the stationary phase, which results in sharper, more symmetrical peaks.[5][6]

Q2: What is the optimal concentration of TFA, and can it be too high or too low?

A2: The traditional concentration for TFA is 0.1% (v/v) in both aqueous and organic mobile phases.[5][6]

  • Too Low (<0.05%): Insufficient TFA will not effectively suppress silanol interactions or provide complete ion-pairing, leading to significant peak tailing.[8]

  • Too High (>0.25%): While some studies show that concentrations up to 0.2-0.25% can be beneficial for peptides with multiple positive charges, excessively high concentrations can potentially damage the column's bonded phase over time.[5][9]

The effect of TFA concentration on peak shape is summarized below.

TFA Concentration (v/v)Expected Peak Shape for H-Ala-Ala-Tyr-OHRationale
0.05% Poor (Significant Tailing)Incomplete suppression of silanol interactions and insufficient ion-pairing.[10]
0.1% (Standard) Good (Symmetrical)Effective ion-pairing and silanol suppression for most peptides.[9]
0.2% Excellent (Potentially Sharper Peak)Ensures complete ion-pairing, which can be beneficial for resolving complex mixtures or peptides prone to secondary interactions.[9][10]

Q3: Can my column be the cause of peak tailing even with the correct mobile phase?

A3: Yes. Column-related issues are a common cause of peak tailing.[3]

  • Column Contamination: Buildup of sample matrix components on the inlet frit or column packing can distort peaks.[11][12]

  • Column Degradation: Over time, the stationary phase can degrade, especially when used at pH or temperature extremes. This exposes more active silanol sites, increasing tailing.[3][13]

  • Column Void: A void or channel in the packed bed at the column inlet can cause the sample band to spread unevenly, resulting in distorted peaks.[14]

If you suspect a column issue, try flushing it according to the manufacturer's instructions or replacing it with a new column to see if the problem resolves.[11]

Q4: My peptide is pure, but I see a small shoulder on the main peak. Is this tailing?

A4: A distinct shoulder may not be tailing but could indicate an interfering co-elution or an on-column degradation issue.[11] It could also suggest the presence of a peptide isomer. Tailing is characterized by a continuous, sloping decline of the peak, whereas a shoulder implies a partially resolved secondary component.[11]

Experimental Protocols

Protocol: Optimizing TFA Concentration to Reduce Peak Tailing

This protocol describes a systematic experiment to determine the optimal TFA concentration for the analysis of H-Ala-Ala-Tyr-OH.

1. Objective: To improve the peak shape (reduce tailing) of H-Ala-Ala-Tyr-OH by evaluating the effect of different TFA concentrations in the mobile phase.

2. Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), high-purity

  • H-Ala-Ala-Tyr-OH peptide standard

  • C18 reverse-phase column suitable for peptides (e.g., 300 Å pore size)

3. Mobile Phase Preparation: Prepare three sets of mobile phases (A: Aqueous, B: Organic) with varying TFA concentrations.

  • Set 1 (0.05% TFA):

    • Mobile Phase A1: Add 0.5 mL TFA to 999.5 mL HPLC-grade water.

    • Mobile Phase B1: Add 0.5 mL TFA to 999.5 mL HPLC-grade ACN.

  • Set 2 (0.1% TFA - Standard):

    • Mobile Phase A2: Add 1.0 mL TFA to 999.0 mL HPLC-grade water.[5]

    • Mobile Phase B2: Add 1.0 mL TFA to 999.0 mL HPLC-grade ACN.[5]

  • Set 3 (0.2% TFA):

    • Mobile Phase A3: Add 2.0 mL TFA to 998.0 mL HPLC-grade water.

    • Mobile Phase B3: Add 2.0 mL TFA to 998.0 mL HPLC-grade ACN.

4. Sample Preparation:

  • Dissolve the H-Ala-Ala-Tyr-OH peptide standard in Mobile Phase A2 (0.1% TFA in water) to a final concentration of approximately 0.5 mg/mL.[5]

5. HPLC Method & Analysis Sequence:

  • Column Equilibration: For each set of mobile phases, equilibrate the column for at least 20 column volumes with the starting gradient conditions.

  • Gradient (Example):

    • Flow Rate: 1.0 mL/min

    • 0-2 min: 5% B

    • 2-22 min: 5% to 50% B

    • 22-25 min: 50% to 95% B

    • 25-27 min: 95% B

    • 27-30 min: 95% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Analysis Sequence:

    • Equilibrate the system with Mobile Phases A1/B1.

    • Inject a blank (Mobile Phase A1).

    • Inject the H-Ala-Ala-Tyr-OH sample three times.

    • Repeat steps 1-3 for Mobile Phases A2/B2 and A3/B3.

6. Data Analysis:

  • For each set of injections, measure the retention time, peak area, and Tailing Factor (Tf) of the H-Ala-Ala-Tyr-OH peak.

  • Compare the average Tf values obtained with 0.05%, 0.1%, and 0.2% TFA.

  • Select the TFA concentration that provides a Tf value closest to 1.0 without compromising resolution from other potential peaks.

This structured approach will help you systematically eliminate peak tailing caused by suboptimal TFA concentration.

References

Technical Support Center: Synthesis of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side products and other common issues encountered during the synthesis of the tripeptide H-Ala-Ala-Tyr-OH, particularly focusing on the final trifluoroacetic acid (TFA) cleavage and deprotection step.

Troubleshooting Guide: Unexpected Peaks in Your HPLC?

Encountering unexpected peaks in the chromatogram of your crude H-Ala-Ala-Tyr-OH peptide is a common issue. This guide will help you identify the potential source of these impurities and provide solutions to mitigate them.

Problem 1: A significant peak with a mass of +56 Da compared to the target peptide.

  • Possible Cause: This mass increase is characteristic of tert-butylation of the tyrosine residue. During the TFA cleavage of the tert-butyl (tBu) protecting group from the tyrosine side chain, reactive tert-butyl cations are generated.[1][2] These cations can then electrophilically attack the electron-rich phenolic ring of tyrosine, leading to the formation of a tert-butyl-tyrosine adduct.[1][3]

  • Solution: The most effective way to prevent this side reaction is to use a "scavenger" in your TFA cleavage cocktail.[1][4] Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[1][5]

    • Recommended Scavenger Cocktails:

      • Reagent K: TFA / phenol / water / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[6]

      • TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[7] TIS is a very effective scavenger for tert-butyl cations.[5]

Problem 2: Multiple smaller peaks, some corresponding to deletion sequences (e.g., Ala-Tyr, Ala-Ala).

  • Possible Cause: The presence of deletion sequences indicates incomplete coupling or deprotection steps during the solid-phase peptide synthesis (SPPS).[8][9]

    • Incomplete Coupling: The incoming activated amino acid may not have coupled completely to the N-terminal amine of the growing peptide chain on the resin. This can be due to steric hindrance, insufficient activation, or aggregation of the peptide chain.[8]

    • Incomplete Deprotection: The Fmoc protecting group may not have been completely removed, leaving a capped N-terminus that is unable to react in the subsequent coupling step.[8][9]

  • Solution:

    • Optimize Coupling:

      • Extend the coupling reaction time.

      • Consider a double coupling for the problematic residue.

      • Use a more efficient coupling reagent combination (e.g., HBTU/HOBt or HATU).

    • Optimize Deprotection:

      • Increase the piperidine deprotection time, especially for longer peptide sequences.

      • Ensure the quality of your DMF, as it should be amine-free.

    • Monitor Each Step: Perform a Kaiser test (or other ninhydrin-based test) after each deprotection and coupling step to ensure complete reaction before proceeding to the next cycle.

Problem 3: A peak corresponding to a mass of +96 Da.

  • Possible Cause: This mass increase suggests trifluoroacetylation of a free amine group, most likely the N-terminal alanine. This can occur if residual TFA from a previous step is not completely neutralized, or due to a specific mechanism involving the formation of trifluoroacetoxymethyl groups on the resin support during TFA treatment.[10]

  • Solution:

    • Ensure thorough washing and neutralization steps after any exposure to TFA during the synthesis (if applicable, though less common in standard Fmoc-SPPS).

    • During the final cleavage, this is less of an issue for the desired product but can be a concern for truncated sequences. Using appropriate scavengers and controlled cleavage conditions can minimize this.[11]

Problem 4: A peak corresponding to diketopiperazine (mass ~198.2 g/mol ).

  • Possible Cause: Diketopiperazine formation is a common side reaction at the dipeptide stage (H-Ala-Tyr-resin). The free N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent in Fmoc-based synthesis.[12][13]

  • Solution:

    • Use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress diketopiperazine formation.[13]

    • Load the first amino acid (Tyr) onto the resin, and then couple the second and third amino acids as a pre-formed dipeptide (Fmoc-Ala-Ala-OH).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the tyrosine side chain during the synthesis of H-Ala-Ala-Tyr-OH?

A1: The phenolic hydroxyl group of tyrosine is nucleophilic and reactive. If left unprotected during the coupling steps of SPPS, it can react with the activated carboxylic acid of the incoming amino acid.[14][15] This leads to O-acylation, forming a branched peptide impurity and reducing the yield of the desired linear peptide.[15] The most common protecting group for tyrosine in Fmoc-SPPS is the tert-butyl (tBu) ether, which is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA at the end of the synthesis.[15]

Q2: What is the primary role of TFA in the synthesis of H-Ala-Ala-Tyr-OH?

A2: Trifluoroacetic acid (TFA) is a strong acid used in the final step of SPPS.[5][16] Its primary roles are:

  • Cleavage: It cleaves the ester bond linking the completed peptide chain to the solid support resin (e.g., Wang resin).[16][17]

  • Deprotection: It removes the acid-labile side-chain protecting groups from the amino acid residues, such as the tBu group from tyrosine.[4] The final product is typically obtained as a TFA salt.[12][18]

Q3: My final product has a lower yield than expected. What are the common causes?

A3: Low yield can be attributed to several factors throughout the synthesis process:

  • Incomplete Reactions: As mentioned in the troubleshooting guide, incomplete coupling and deprotection steps can lead to a lower amount of the full-length peptide.[9]

  • Side Product Formation: The formation of side products like diketopiperazines or alkylated species reduces the amount of the desired peptide.[12][14]

  • Premature Cleavage: Some loss of the peptide from the resin can occur during repeated acid treatments if a highly acid-sensitive linker is used in a Boc-based synthesis, though less common with the standard linkers in Fmoc chemistry.[12]

  • Issues During Workup: Loss of product can occur during the precipitation and washing steps after cleavage. Ensure the peptide is fully precipitated with cold diethyl ether and handle the pellet carefully.

Q4: How can I confirm the identity of the main product and the impurities?

A4: A combination of analytical techniques is essential for peptide characterization:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the final product.[16][19]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides the molecular weight of the main product and the impurities, which is crucial for identifying side products like those with additions (+56 Da for t-butylation) or deletions.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the peptide's sequence and structure and to definitively identify isomeric impurities.[20]

Quantitative Data Summary

The table below summarizes common impurities observed in the synthesis of tyrosine-containing peptides and their typical mass differences from the target peptide, H-Ala-Ala-Tyr-OH (MW ≈ 351.4 g/mol ).

Impurity TypeDescriptionMass Difference (Da)Typical Cause
tert-ButylationAddition of a t-butyl group to the Tyr ring+56Ineffective scavenging during TFA cleavage[1]
Deletion SequenceIncomplete coupling (e.g., H-Ala-Tyr-OH)-71 (for one Ala)Inefficient coupling or deprotection[8]
TrifluoroacetylationAddition of a CF₃CO- group to an amine+96Residual TFA or resin-mediated transfer[10][11]
DiketopiperazineCyclized dipeptide (Ala-Tyr) cleaved from resinN/A (separate product)N-terminal attack at dipeptide stage[12]

Experimental Protocols

Standard Fmoc-SPPS Protocol for H-Ala-Ala-Tyr(tBu)-OH on Wang Resin

  • Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.

    • Agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the final Fmoc-Ala-OH.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) one last time to free the N-terminal amine of the tripeptide.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7]

    • Agitate the mixture at room temperature for 2-3 hours.[22]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum to obtain the crude H-Ala-Ala-Tyr-OH as a TFA salt.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Synthesis Cycle (Repeated) Resin Fmoc-Tyr(tBu)-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for Ala Coupling 2. Coupling (Fmoc-Ala-OH, Activator) Wash1->Coupling Repeat for Ala Wash2 Wash (DMF) Coupling->Wash2 Repeat for Ala Wash2->Deprotection Repeat for Ala Cleavage Final Cleavage & Deprotection (TFA/Scavengers) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product H-Ala-Ala-Tyr-OH TFA Purification->Final_Product

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH.

Side_Reaction_Troubleshooting Start Unexpected Peak in HPLC Mass_Check Check Mass Spec (Δ Mass) Start->Mass_Check Plus_56 Mass +56 Da Mass_Check->Plus_56 Yes Deletion Mass -71 Da (or more) Mass_Check->Deletion Yes Other Other Impurities Mass_Check->Other No Cause_56 Cause: Tyr tert-butylation Plus_56->Cause_56 Cause_Deletion Cause: Incomplete Coupling or Deprotection Deletion->Cause_Deletion Solution_56 Solution: Add Scavengers (e.g., TIS, Phenol) to TFA Cause_56->Solution_56 Solution_Deletion Solution: Optimize coupling/ deprotection times; Double couple Cause_Deletion->Solution_Deletion

Caption: Troubleshooting logic for common side products in peptide synthesis.

References

Technical Support Center: H-Ala-Ala-Tyr-OH TFA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of the tripeptide H-Ala-Ala-Tyr-OH TFA, specifically addressing the common issue of low yield.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield in solid-phase peptide synthesis (SPPS) can arise from various factors at different stages of the process. This guide provides a systematic approach to identify and resolve the root cause of decreased yield for H-Ala-Ala-Tyr-OH.

Issue 1: Lower than Expected Yield After Cleavage and Precipitation

Initial Assessment: The first step is to determine whether the low yield is a result of inefficient synthesis on the resin or problems during the final cleavage and work-up steps.[1]

Troubleshooting Steps:

  • Perform a Test Cleavage: Before cleaving the entire batch of resin, perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[1] Analyze the cleaved product by mass spectrometry to confirm the presence of the target peptide mass.[1] This will help verify if the synthesis was successful.

  • Quantify Peptide Loading on Resin: If the test cleavage confirms the presence of the correct product, quantify the peptide loading on a small, dried sample of the resin. This can be done by cleaving the peptide and using UV-Vis spectrophotometry for quantification.

  • Investigate Cleavage and Precipitation Efficiency:

    • Incomplete Cleavage: If the on-resin peptide quantification is satisfactory, the issue may lie in the cleavage step. Consider extending the cleavage reaction time or using a fresh cleavage cocktail.[2][3] For peptides attached to Wang resin, a standard cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers.[4]

    • Peptide Solubility in Ether: The precipitated peptide might have some solubility in cold diethyl ether, leading to loss during the precipitation and washing steps. Ensure the ether is ice-cold and minimize the volume used for washing.[5]

G

Issue 2: Inefficient On-Resin Synthesis

If the initial assessment points towards problems during the synthesis cycles, the following steps can help pinpoint the cause.

Troubleshooting Steps:

  • Monitor Deprotection and Coupling Steps with the Kaiser Test: The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[6][7]

    • After Deprotection: A positive Kaiser test (blue beads) indicates successful removal of the Fmoc protecting group.[6]

    • After Coupling: A negative Kaiser test (yellow/colorless beads) indicates complete coupling of the amino acid.[6] A positive result at this stage suggests incomplete coupling.[6][8]

  • Address Incomplete Coupling:

    • Extend Coupling Time: For sterically hindered couplings, such as attaching the second Alanine to Tyrosine, extending the reaction time may be necessary.

    • Double Coupling: Perform the coupling step twice to ensure the reaction proceeds to completion.[5]

    • Optimize Coupling Reagents: Consider using more potent coupling reagents like HBTU, HATU, or PyBOP, especially if standard carbodiimide-based reagents are proving inefficient.[5][9]

  • Ensure Complete Fmoc Deprotection:

    • Extend Deprotection Time: In some cases, especially with longer peptide chains, extending the piperidine treatment time can ensure complete Fmoc removal.[10] A two-step deprotection is often recommended.[10]

    • Use Fresh Deprotection Solution: The 20% piperidine in DMF solution should be freshly prepared.

G

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of a tripeptide like H-Ala-Ala-Tyr-OH?

A1: While the theoretical yield can be calculated based on the initial resin loading, the actual crude yield for a tripeptide synthesized via SPPS is often in the range of 60-80%.[11] However, this can be significantly lower if any of the synthesis steps are not optimized. The final yield after purification will be lower than the crude yield.

Q2: Which coupling reagent is best for the Ala-Ala and Ala-Tyr peptide bonds?

A2: For standard peptide couplings, reagents like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used and effective.[12] For potentially difficult couplings, more robust reagents such as HBTU or HATU can be employed to improve efficiency.[5][9]

Q3: What are the optimal conditions for Fmoc deprotection of the growing peptide chain?

A3: The standard and most effective condition for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[10] A two-step deprotection, with an initial short treatment followed by a longer one with fresh reagent, is often recommended to ensure complete removal.[10]

Q4: What is the recommended cleavage cocktail for releasing H-Ala-Ala-Tyr-OH from Wang resin?

A4: A common and effective cleavage cocktail for peptides synthesized on Wang resin is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[4][13] The reaction is typically carried out at room temperature for 2-3 hours.[1][13]

Q5: What are some common side reactions to be aware of during the synthesis of H-Ala-Ala-Tyr-OH?

A5: While this tripeptide sequence is not particularly prone to common side reactions, general issues in SPPS can occur:

  • Racemization: Can be minimized by using appropriate coupling reagents and additives like HOBt.[9]

  • Diketopiperazine formation: This is more common at the dipeptide stage, but less likely with this sequence.

  • Incomplete removal of protecting groups: The tert-butyl (tBu) group on the Tyrosine side chain is removed during the final TFA cleavage.[13] Incomplete removal can lead to impurities.

Quantitative Data Summary

ParameterExpected Value/RangePotential Low-Yield Indication
Resin Loading 0.5 - 1.0 mmol/g< 0.4 mmol/g
Crude Peptide Yield 60 - 80%< 50%
Purity after HPLC > 95%< 90%
Kaiser Test (Post-Coupling) Negative (Yellow/Colorless)Positive (Blue)
Kaiser Test (Post-Deprotection) Positive (Blue)Faint or no color change

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Reactions

Materials:

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[8]

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.[8]

Procedure:

  • Collect 10-15 beads of the peptide-resin in a small test tube.[8]

  • Wash the beads thoroughly with DMF and then DCM.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.[8]

  • Heat the tube at 110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.

    • Blue: Incomplete coupling (free primary amines present).

    • Yellow/Colorless: Complete coupling.

Protocol 2: Solid-Phase Synthesis of H-Ala-Ala-Tyr-OH on Wang Resin

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Ala-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • 20% Piperidine in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[10] Wash thoroughly with DMF.

  • First Alanine Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash with DMF and perform a Kaiser test to confirm complete coupling.

  • Second Alanine Coupling: Repeat steps 2 and 3 for the second Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

Protocol 3: Cleavage and Precipitation of H-Ala-Ala-Tyr-OH

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Ice-cold diethyl ether

Procedure:

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.[13]

  • Agitate the mixture at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.[5]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with a small amount of cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: HPLC Purification of this compound

Materials:

  • Crude H-Ala-Ala-Tyr-OH

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Preparative C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.[14]

  • Purify the peptide using a preparative C18 column with a linear gradient of Mobile Phase B.[4][14]

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a TFA salt.

References

Technical Support Center: H-Ala-Ala-Tyr-OH TFA Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Trifluoroacetic Acid (TFA) salt of H-Ala-Ala-Tyr-OH in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is H-Ala-Ala-Tyr-OH TFA?

H-Ala-Ala-Tyr-OH is a tripeptide with the sequence Alanine-Alanine-Tyrosine. It is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the solid-phase peptide synthesis and purification process, particularly from reverse-phase high-performance liquid chromatography (RP-HPLC). The TFA counter-ion can significantly impact experimental results.

Q2: Why is TFA present in my peptide sample?

TFA is a strong ion-pairing agent used in RP-HPLC to purify synthetic peptides. It protonates the peptide and other basic components, allowing them to be retained on the non-polar stationary phase of the HPLC column. During the elution step, TFA is present in the mobile phase and forms a salt with the purified peptide upon lyophilization.

Q3: How can TFA interfere with my biological assay?

TFA can interfere with biological assays through several mechanisms:

  • pH Alteration: TFA is a strong acid and can lower the pH of your assay buffer, potentially altering protein structure and function.

  • Direct Cellular Effects: TFA has been shown to be toxic to cells at certain concentrations, affecting cell viability and proliferation assays.

  • Enzyme Inhibition: The trifluoroacetate anion can directly interact with and inhibit certain enzymes.

  • Interference with Peptide-Protein Interactions: TFA can alter the conformation of the peptide or the target protein, affecting their binding affinity.

Troubleshooting Guides

Issue 1: Unexpectedly low cell viability or proliferation in a cell-based assay.

This is a common issue when using peptides with residual TFA.

Troubleshooting Workflow

start Low Cell Viability Observed check_tfa Is the peptide a TFA salt? start->check_tfa quantify_tfa Quantify TFA concentration in the stock solution. check_tfa->quantify_tfa Yes other_factors Investigate other potential causes (e.g., peptide toxicity, contamination). check_tfa->other_factors No tfa_toxic Is TFA concentration in the toxic range? (typically >100 µM) quantify_tfa->tfa_toxic remove_tfa Remove or reduce TFA. tfa_toxic->remove_tfa Yes control_exp Perform a TFA-only control experiment. tfa_toxic->control_exp No end Issue Resolved remove_tfa->end control_exp->other_factors start Start: Peptide-TFA Salt dissolve Dissolve in H₂O start->dissolve add_hcl Add 10x molar excess of 0.1M HCl dissolve->add_hcl freeze Freeze sample add_hcl->freeze lyophilize Lyophilize overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes final_product End: Peptide-HCl Salt repeat_check->final_product No cluster_0 Normal Signaling cluster_1 TFA Interference Peptide H-Ala-Ala-Tyr-OH-based Peptide Ligand Receptor Target Receptor Peptide->Receptor Signal Downstream Signaling Receptor->Signal Peptide_TFA Peptide Ligand (TFA salt) Receptor_TFA Target Receptor Peptide_TFA->Receptor_TFA Altered Binding Signal_Blocked Inhibited/Altered Signaling Receptor_TFA->Signal_Blocked TFA TFA TFA->Peptide_TFA Conformational Change TFA->Receptor_TFA pH Change/ Direct Inhibition

Technical Support Center: H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cell toxicity of H-Ala-Ala-Tyr-OH TFA. It includes troubleshooting guides and FAQs to address common issues encountered during in-vitro experiments.

Summary of Toxicological Data

ComponentSummary of Findings
H-Ala-Ala-Tyr-OH No specific cytotoxicity data is available for this tripeptide. However, the related dipeptide L-Alanyl-L-tyrosine (Ala-Tyr) was found to have no toxic effect on B16-F10 mouse melanoma cells at concentrations ranging from 100-800 μmol·L-1[1]. The amino acid L-tyrosine is a fundamental, non-essential amino acid.[2]
Trifluoroacetate (TFA) TFA is a common counter-ion in synthetic peptides and can exhibit dose-dependent cytotoxicity.[3][4] It has been shown to inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[3][5] The cytotoxic effects of TFA can vary between different cell lines and may confound experimental results in cell-based assays.[3][6][7]

Experimental Protocols

A standard method to assess the cytotoxicity of this compound is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

MTT Assay Protocol for Peptide Cytotoxicity

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a high-concentration stock solution of this compound in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). Ensure complete dissolution.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. This solution should be filter-sterilized and protected from light.

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or a 10% SDS solution in 0.01 M HCl.

2. Cell Seeding:

  • Seed the cells of interest into a 96-well plate at a predetermined optimal density.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Peptide Treatment:

  • Prepare serial dilutions of the this compound peptide from the stock solution in a complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the peptide. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used for the peptide stock).

  • Incubate the cells with the peptide for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

5. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.

7. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

  • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

  • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting Guide

Question 1: Why am I observing high levels of cell death even at low peptide concentrations?

Answer: Unexpected cytotoxicity could be due to the trifluoroacetate (TFA) counter-ion rather than the peptide itself. TFA is known to be cytotoxic to various cell lines, with effects observed at concentrations as low as the nanomolar range.[3][4][6]

Solutions:

  • Perform a Vehicle Control: Test the toxicity of the TFA salt alone at concentrations equivalent to those in your peptide dilutions. This will help differentiate between the toxicity of the peptide and the TFA counter-ion.[7]

  • TFA Removal: Consider performing a salt exchange to replace the TFA with a more biocompatible counter-ion, such as hydrochloride (HCl) or acetate.[4][7] This can be achieved through methods like lyophilization with HCl or ion-exchange chromatography.[6][7]

Question 2: My experimental results are inconsistent and not reproducible. What could be the cause?

Answer: Inconsistent results in peptide-based assays can stem from several factors, including peptide solubility, stability, and the presence of contaminants.

Solutions:

  • Ensure Complete Solubility: Incomplete dissolution of the peptide can lead to inaccurate concentration calculations and variable results. Ensure the peptide is fully dissolved in the initial stock solution. If solubility is an issue, consider using a different solvent or sonication.

  • Proper Storage and Handling: Peptides should be stored in lyophilized form until use. If storing in solution, use sterile buffers and avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Check for Biological Contamination: Endotoxin contamination can cause erratic results in immunological assays and affect cell viability.[8] Using endotoxin-free reagents and sterile techniques is crucial.

Question 3: The peptide appears to be altering the pH of my cell culture medium. How can I address this?

Answer: The presence of acidic counter-ions like TFA can lower the pH of the culture medium, which can adversely affect cell health and growth.

Solutions:

  • Buffer the Medium: Ensure your cell culture medium is adequately buffered to maintain a stable physiological pH.

  • Limit Peptide Concentration: If high concentrations of the peptide are causing significant pH shifts, consider if lower concentrations can be used.

  • Counter-ion Exchange: Replacing TFA with a less acidic counter-ion like acetate can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be toxic to cells? A1: While there is no direct evidence of cytotoxicity for the H-Ala-Ala-Tyr-OH peptide itself, the TFA counter-ion can be toxic to cells in a dose-dependent manner.[3][4] A related dipeptide, L-Alanyl-L-tyrosine, has been shown to be non-toxic.[1] Therefore, any observed toxicity should be carefully evaluated to determine if it originates from the peptide or the TFA salt.

Q2: What is the recommended solvent for dissolving this compound? A2: The choice of solvent depends on the peptide's properties. For initial stock solutions, sterile DMSO is often used due to its ability to dissolve a wide range of compounds. For final dilutions in cell culture, the concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Alternatively, sterile PBS can be used if the peptide is sufficiently soluble.

Q3: How can I be sure that the observed effects are due to the peptide and not other factors? A3: To ensure the specificity of the peptide's effect, it is essential to include proper controls in your experiments. These should include:

  • An untreated cell control.

  • A vehicle control (the solvent used to dissolve the peptide).

  • A TFA salt control (if TFA toxicity is suspected).

Q4: Can the TFA counter-ion interfere with signaling pathways in my cells? A4: Yes, the acidity of TFA can potentially denature pH-sensitive enzymes and proteins. It has also been suggested that TFA can compete with phosphate groups in active sites, which could interfere with the activity of kinases and other enzymes.[4][6]

Visualizations

Caption: General workflow for assessing peptide cytotoxicity using the MTT assay.

Signaling_Pathway_Interference TFA TFA Counter-ion pH Lowered Extracellular pH TFA->pH releases H+ Enzyme Enzyme Active Site (e.g., Kinase) TFA->Enzyme Competes with Cell Cell Membrane pH->Cell Alters Membrane Potential Pathway Signaling Pathway Enzyme->Pathway Activates/Inhibits Phosphate Phosphate Group Phosphate->Enzyme Binds to Cell->Pathway Response Cellular Response (e.g., Proliferation) Pathway->Response

Caption: Potential mechanisms of TFA interference with cellular signaling pathways.

References

H-Ala-Ala-Tyr-OH TFA batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the batch-to-batch variability of H-Ala-Ala-Tyr-OH TFA. Understanding and mitigating this variability is critical for ensuring experimental reproducibility and the validity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is Trifluoroacetic Acid (TFA) present?

A1: H-Ala-Ala-Tyr-OH is a tripeptide with the sequence Alanine-Alanine-Tyrosine. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. TFA is a strong acid commonly used during the solid-phase synthesis process for cleaving the peptide from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve better separation and peak shape.[1][2][3] While most unbound TFA is removed during lyophilization (freeze-drying), it can form strong ionic bonds with positively charged sites on the peptide, such as the N-terminus, remaining as a counter-ion in the final product.[2]

Q2: What are the primary sources of batch-to-batch variability for synthetic peptides like this compound?

A2: Batch-to-batch variability is an inherent challenge in peptide synthesis and can arise from several factors:

  • Purity Profile: Differences in the efficiency of the synthesis can lead to varying levels of impurities, such as deletion sequences (where an amino acid was not successfully coupled) or truncated peptides.[4][5]

  • Net Peptide Content (NPC): The percentage of the peptide by weight in the lyophilized powder can fluctuate. The remaining mass consists of water, absorbed solvents, and counter-ions (TFA). Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can alter the NPC between batches.[4][6]

  • TFA Content: The amount of residual TFA can vary significantly depending on the purification and lyophilization processes.[3]

  • Physical State: Issues like aggregation can occur, affecting solubility and biological activity. This can be influenced by handling and storage conditions.[7]

Q3: How can residual TFA from different batches affect my experimental results?

A3: The variability in TFA content is a critical and often overlooked factor that can significantly impact experimental outcomes.[1] Residual TFA can:

  • Alter Biological Activity: TFA has been shown to inhibit cell proliferation in some assays (e.g., with osteoblasts) and stimulate it in others.[2][8] This can lead to false positive or negative results, masking the true effect of the peptide.[8]

  • Lower Solution pH: As a strong acid, high residual TFA can lower the pH of your stock solution and, subsequently, your assay medium, which can affect cell health and peptide conformation.[8]

  • Interfere with Receptor Binding: TFA ions can potentially interact with receptors or alter the peptide's conformation, thereby affecting its binding affinity and downstream signaling.[8]

Q4: My peptide from a new batch shows significantly lower (or different) biological activity. What should I check first?

A4: When observing a change in activity, a systematic approach is recommended. The first step is to verify the specifications of the new batch compared to the old one. Key parameters to investigate are the peptide's purity, its identity (correct mass), and the net peptide content. A lower net peptide content in the new batch means you are adding less active peptide per unit of weight, which could explain the reduced activity. See the troubleshooting workflow below for a step-by-step guide.

Q5: I'm observing solubility issues or seeing precipitation with a new batch. What could be the cause?

A5: Solubility problems can arise from several factors. The peptide may have aggregated during storage or shipping.[7] Differences in residual TFA or other counter-ions can also influence a peptide's solubility characteristics.[2] Finally, improper handling during reconstitution, such as using an inappropriate solvent or insufficient mixing, can lead to poor dissolution. Always refer to the manufacturer's recommended solubilization protocol.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

If you observe a significant and reproducible difference in biological or biochemical activity between different batches of this compound, consult the following guide.

Table 1: Troubleshooting Inconsistent Biological Activity

Potential Cause Analytical Verification Recommended Solution
Different Net Peptide Content (NPC) Amino Acid Analysis (AAA) or Quantitative NMR (qNMR): Request this data from the supplier for both batches.Adjust the concentration of your solutions based on the NPC of each batch to ensure you are dosing the same molar amount of active peptide.
Lower Purity / Different Impurity Profile RP-HPLC Analysis: Compare the chromatograms of the old and new batches under identical conditions. Look for differences in the main peak area (%) and the presence of new or larger impurity peaks.[9]If the new batch has significantly lower purity, contact the supplier for a replacement. Some impurities may have biological activity that interferes with your assay.
Incorrect Peptide Identity Mass Spectrometry (MS): Verify that the molecular weight of the peptide in the new batch matches the theoretical mass of H-Ala-Ala-Tyr-OH.[10]If the mass is incorrect, the batch is unusable. Contact the supplier immediately.
Variable TFA Content Ion Chromatography or ¹⁹F-NMR: Quantify the TFA percentage in each batch.If TFA levels are high and variable, and you suspect interference, consider performing a counter-ion exchange to a more biocompatible salt like hydrochloride (HCl) or acetate.[3]
Peptide Aggregation Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC): These techniques can detect the presence of soluble aggregates.Follow the recommended solubilization protocol carefully. If aggregation is suspected, try disaggregating the peptide using established methods, though this may not always be successful.
Issue 2: Poor Solubility or Visible Precipitation

Difficulty in dissolving a new peptide batch can compromise your entire experiment. Use this guide to address solubility challenges.

Table 2: Troubleshooting Poor Solubility

Potential Cause Observation Recommended Solution
Improper Reconstitution Technique The peptide does not dissolve even with vortexing; particles remain visible.Follow Protocol 4 for a systematic approach. Start with a small amount of solvent to make a concentrated slurry before diluting. Gentle sonication in a water bath can help break up particulates.
pH of the Solvent The peptide is an amphoteric molecule; its solubility is lowest at its isoelectric point (pI).If dissolving in a buffer, ensure the pH is at least 1-2 units away from the peptide's theoretical pI. For H-Ala-Ala-Tyr-OH, dissolving in slightly acidic (e.g., water with 0.1% acetic acid) or basic (e.g., dilute ammonium bicarbonate) conditions may improve solubility.
Peptide Aggregation The peptide initially dissolves but then precipitates out of solution over time.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. If aggregation persists, consider working at lower concentrations or including solubilizing excipients if compatible with your assay.
High Counter-ion (TFA) Content The peptide seems "gummy" or oily and is difficult to weigh and dissolve.While challenging to resolve directly, a counter-ion exchange to an acetate or HCl salt may improve the handling and solubility characteristics of the peptide.[2]

Experimental Protocols

Protocol 1: Standardized Purity Analysis by RP-HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm (for the tyrosine residue).

  • Column Temperature: 30°C.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-27 min: 50% to 95% B

    • 27-30 min: Hold at 95% B

    • 30-32 min: 95% to 5% B

    • 32-37 min: Re-equilibrate at 5% B

  • Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Peptide Identity Verification by Mass Spectrometry

This protocol confirms the molecular weight of the peptide.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Instrument Mode: Positive ion mode.

  • Sample Preparation: Dilute the 1 mg/mL stock from Protocol 1 to 10-50 µg/mL using a 50:50 (v/v) solution of water:acetonitrile containing 0.1% formic acid.[10]

  • Analysis: Infuse the sample directly or via LC-MS. Look for the protonated molecular ion [M+H]⁺.

    • Theoretical Mass of H-Ala-Ala-Tyr-OH (free peptide, C₁₅H₂₁N₃O₅): 323.34 Da.

    • Expected [M+H]⁺: 324.35 m/z.

    • If available, perform tandem MS (MS/MS) to confirm the peptide sequence through fragmentation analysis.[11]

Protocol 3: Recommended Solubilization Procedure

This procedure minimizes the risk of aggregation and ensures complete dissolution.

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of high-purity solvent (e.g., sterile water or appropriate buffer) to the vial. Aim for a stock concentration of 1-10 mg/mL.

  • Do not shake. Gently swirl or vortex the vial for 1-2 minutes.

  • If the peptide does not fully dissolve, sonicate the vial in a cool water bath for 5-10 minute intervals. Avoid overheating.

  • Once dissolved, the stock solution can be further diluted into your experimental buffer.

  • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Diagrams and Workflows

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Peptide Activity start Inconsistent Biological Activity Observed check_npc Step 1: Compare Net Peptide Content (NPC) and Adjust Concentration start->check_npc retest Retest with Adjusted Concentration check_npc->retest problem_solved1 Problem Resolved: Inconsistent Dosing retest->problem_solved1 Yes check_purity Step 2: Compare Purity & Impurity Profile via RP-HPLC retest->check_purity No purity_ok Purity & Profile Match? check_purity->purity_ok purity_issue Problem Identified: Low Purity / Active Impurity. Contact Supplier. purity_ok->purity_issue No check_mass Step 3: Verify Molecular Weight via Mass Spec purity_ok->check_mass Yes mass_ok Mass Correct? check_mass->mass_ok mass_issue Problem Identified: Incorrect Peptide. Contact Supplier. mass_ok->mass_issue No check_tfa Step 4: Investigate TFA Content and Other Factors (Aggregation) mass_ok->check_tfa Yes tfa_issue Potential Issue: TFA Interference. Consider Counter-ion Exchange. check_tfa->tfa_issue VariabilitySources Key Factors in this compound Batch-to-Batch Variability center Batch-to-Batch Variability synthesis Synthesis Process center->synthesis purification Purification & Lyophilization center->purification characterization Final Product Characterization center->characterization del_pep Deletion / Truncated Sequences synthesis->del_pep side_react Side Reactions (e.g., oxidation) synthesis->side_react purity_prof Final Purity Level purification->purity_prof tfa_content Residual TFA Content purification->tfa_content water_content Water Content (Hygroscopicity) purification->water_content npc Net Peptide Content (NPC) characterization->npc aggregation Aggregation State characterization->aggregation TFA_Interference Potential Mechanism of TFA Interference in Cellular Assays cluster_extracellular Extracellular Space cluster_cell Cell peptide H-Ala-Ala-Tyr-OH receptor Cell Surface Receptor peptide->receptor Intended Biological Interaction tfa TFA⁻ Counter-ion tfa->receptor Potential Interference: - Allosteric Modulation - pH Alteration response Altered Cellular Response receptor->response Downstream Signaling

References

Technical Support Center: H-Ala-Ala-Tyr-OH TFA Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of the peptide H-Ala-Ala-Tyr-OH TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is stability testing important?

This compound is the trifluoroacetate salt of the tripeptide Alanine-Alanine-Tyrosine. Stability testing is crucial to understand how the peptide's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. This ensures the reliability of experimental results and is a critical component of regulatory submissions for therapeutic peptides.[1][2]

Q2: What are the common degradation pathways for H-Ala-Ala-Tyr-OH?

Peptides like H-Ala-Ala-Tyr-OH are susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the peptide bonds, particularly under acidic or basic conditions, can lead to fragmentation of the peptide.[2]

  • Oxidation: The tyrosine residue is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of trace metals.[3][4][5] This can result in the formation of dityrosine cross-links or other oxidized species.[3][6]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the tyrosine residue.[7]

Q3: How does the trifluoroacetate (TFA) counterion affect the stability and analysis of my peptide?

The TFA counterion, a remnant from the purification process (RP-HPLC), can influence several aspects of your peptide:[8][9]

  • Biological Assays: Residual TFA can be cytotoxic and interfere with cellular assays.

  • Analytical Techniques: TFA can suppress the signal in mass spectrometry and interfere with spectroscopic methods like IR and CD.

  • Physicochemical Properties: The TFA salt form can affect the peptide's solubility and hygroscopicity.

For sensitive applications, it is often necessary to remove or exchange the TFA counterion.[8][10][11][12]

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container, protected from moisture and light.[13] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of peptide activity in biological assays. Peptide degradation due to improper storage or handling. Interference from residual TFA.1. Verify storage conditions (temperature, humidity). 2. Perform a purity analysis using RP-HPLC to check for degradation products. 3. Consider performing a TFA removal/exchange procedure.[8][10][11][12]
Appearance of new peaks in the HPLC chromatogram over time. Chemical degradation of the peptide (e.g., hydrolysis, oxidation).1. Identify the nature of the new peaks using mass spectrometry. 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[1][2] 3. Optimize storage conditions to minimize the specific degradation pathway observed.
Poor solubility of the lyophilized peptide. The peptide may have aggregated. The chosen solvent may be inappropriate.1. Try sonicating the solution. 2. Test different solvents or adjust the pH of the buffer. Note that the TFA salt form generally enhances solubility in aqueous solutions.
Variability in experimental results between different batches of the peptide. Inconsistent purity or TFA content between batches. Hygroscopicity leading to inaccurate weighing.1. Always check the certificate of analysis for each batch. 2. Perform an independent purity and content analysis. 3. Ensure proper handling of the lyophilized powder in a low-humidity environment to prevent moisture absorption.[13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are designed to accelerate the degradation of the peptide to identify likely degradation products and establish the stability-indicating nature of the analytical method.[1][2][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][16]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • RP-HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the lyophilized peptide in an oven at 60°C for 7 days. Also, incubate the stock solution at 60°C for 24 hours. Analyze samples at appropriate time intervals.

  • Photostability: Expose the lyophilized peptide and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples after exposure.

  • Control Sample: Keep a control sample of the stock solution at -20°C, protected from light.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the intact H-Ala-Ala-Tyr-OH from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Gradient-capable with UV detector
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm (for tyrosine-containing peptides)[17][18]
Injection Volume 20 µL
Sample Concentration 1 mg/mL

Data Analysis:

The purity of the peptide is calculated by the area percentage method, where the area of the main peptide peak is divided by the total area of all peaks in the chromatogram.[19]

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To induce degradation through the cleavage of peptide bonds.
Base Hydrolysis 0.1 M NaOH at room temperatureTo induce degradation through hydrolysis and potentially racemization.
Oxidation 3% H₂O₂ at room temperatureTo identify susceptibility to oxidation, particularly of the tyrosine residue.
Thermal Stress 60°C (solid and solution)To evaluate the effect of high temperature on the peptide's stability.
Photostability ICH Q1B recommended light exposureTo assess the impact of light on the peptide's integrity.

Visualizations

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation start Start: this compound prep Prepare Stock Solution (1 mg/mL in H2O) start->prep stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress_conditions control Control Sample (-20°C) prep->control hplc RP-HPLC Analysis stress_conditions->hplc control->hplc ms LC-MS for Peak Identification hplc->ms eval Evaluate Purity and Identify Degradants ms->eval pathway Elucidate Degradation Pathways eval->pathway

Caption: Workflow for the stability testing of this compound.

Peptide_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2, Light) peptide H-Ala-Ala-Tyr-OH hydrolysis_products Peptide Fragments (e.g., Ala-Ala + Tyr) peptide->hydrolysis_products Peptide Bond Cleavage oxidation_products Oxidized Tyrosine Derivatives (e.g., Dityrosine) peptide->oxidation_products Tyrosine Side-Chain Modification

Caption: Potential degradation pathways for H-Ala-Ala-Tyr-OH.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step to guarantee reliable and reproducible experimental results. This guide provides an objective comparison of the primary analytical methods for assessing the purity of the tripeptide H-Ala-Ala-Tyr-OH TFA (Alanine-Alanine-Tyrosine Trifluoroacetate). The trifluoroacetate (TFA) counter-ion is commonly present from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process.

This guide presents a comparative overview of the most common and effective techniques for peptide purity analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We provide supporting experimental protocols and present quantitative data in clearly structured tables for easy comparison.

Key Purity Analysis Methods: A Head-to-Head Comparison

The selection of a purity analysis method depends on the specific requirements of the study, including the need for quantitative precision, impurity identification, and structural confirmation. The following table summarizes the key attributes of the three primary methods.

Parameter Reversed-Phase HPLC (RP-HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Quantifies purity and separates impuritiesConfirms molecular weight and identifies impuritiesConfirms structure and quantifies purity
Typical Purity Reported >95% (Research Grade), >98% (Pharmaceutical Grade)[1]Provides mass-to-charge ratio (m/z) for identityCan provide quantitative purity information
Strengths High resolution, quantitative, robust, widely availableHigh sensitivity, specificity for mass, impurity identificationProvides detailed structural information, non-destructive
Limitations May not resolve all impurities, destructiveNot inherently quantitative without standardsLower sensitivity, can be complex to interpret
Typical Use Case Routine quality control, final product releaseIdentity confirmation, impurity profilingStructural elucidation, reference standard characterization

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on standard practices for peptide analysis and can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides. It separates the target peptide from impurities based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to confirm the molecular weight of the target peptide and to identify potential impurities.

Experimental Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Sample Preparation (ESI-MS): The sample is typically introduced from the HPLC eluent or dissolved in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) and infused directly.

  • Sample Preparation (MALDI-TOF): The peptide sample is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular weight of H-Ala-Ala-Tyr-OH. The expected monoisotopic mass for the free peptide (C15H21N3O5) is approximately 323.15 Da. The TFA salt will not be observed in the mass spectrum under typical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the peptide, confirming the amino acid sequence and identifying any structural variants.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as deuterium oxide (D2O) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • 1D ¹H NMR: Provides a proton spectrum for initial structural verification.

    • 2D NMR (e.g., COSY, TOCSY, HSQC): Used for complete assignment of all proton and carbon signals to confirm the amino acid sequence and structure.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are compared with expected values for the H-Ala-Ala-Tyr-OH structure. Purity can be estimated by comparing the integral of the peptide signals to those of any observed impurities.

Workflow and Method Interrelation

The following diagrams illustrate the typical workflow for peptide purity analysis and the relationship between the different analytical methods.

Peptide Purity Analysis Workflow Peptide Purity Analysis Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification HPLC Analytical RP-HPLC (Purity Quantification) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Final_Product Purified this compound HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: A typical workflow for the synthesis, purification, and purity analysis of a synthetic peptide.

Analytical Method Comparison Comparison of Analytical Methods for Peptide Purity center This compound HPLC RP-HPLC center->HPLC MS Mass Spectrometry center->MS NMR NMR Spectroscopy center->NMR Purity Quantitative Purity HPLC->Purity Primary Method Identity Molecular Weight Confirmation MS->Identity Primary Method NMR->Purity Secondary Method Structure Structural Elucidation NMR->Structure Primary Method

Caption: The relationship between the analytical techniques and the key quality attributes they assess for a peptide.

By employing a combination of these powerful analytical techniques, researchers can confidently ascertain the purity, identity, and structural integrity of this compound, ensuring the quality and reliability of their scientific endeavors.

References

Confirming the Sequence of H-Ala-Ala-Tyr-OH: A Comparative Guide to Edman Degradation and Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. This guide provides a comprehensive comparison of two gold-standard methodologies for peptide sequencing—Edman degradation and tandem mass spectrometry (MS/MS)—using the tripeptide H-Ala-Ala-Tyr-OH as a case study. We present detailed experimental protocols, expected data, and a critical evaluation of each technique's capabilities to assist researchers in selecting the optimal method for their analytical needs.

The tripeptide H-Ala-Ala-Tyr-OH, with a molecular weight of 323.34 g/mol , serves as a simple yet illustrative model for sequence confirmation.[1][2] Its structure, comprising two alanine residues and a C-terminal tyrosine, allows for a clear demonstration of the principles behind both sequencing techniques.

Methodological Overview

Edman Degradation: This classical chemical method provides a stepwise determination of the amino acid sequence from the N-terminus of a peptide.[3] The process involves the labeling of the N-terminal amino acid with phenyl isothiocyanate (PITC), followed by its cleavage and identification.[3][4][5] This cycle is repeated to sequentially identify each amino acid.

Tandem Mass Spectrometry (MS/MS): A powerful and high-throughput technique, tandem mass spectrometry determines a peptide's sequence by measuring the mass-to-charge ratio (m/z) of the intact peptide and its fragments.[6] Fragmentation is typically induced by collision with an inert gas, leading to the generation of a series of ions from which the amino acid sequence can be deduced.

Comparative Data

To objectively compare the performance of Edman degradation and tandem mass spectrometry for sequencing H-Ala-Ala-Tyr-OH, the expected experimental outcomes are summarized below.

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminusFragmentation of the peptide followed by mass analysis of the fragments
Sample Requirement 10-100 picomolesFemtomole to picomole range
Throughput Low; one sample at a timeHigh; suitable for complex mixtures and high-throughput screening
Information Obtained Direct sequence from N-terminusSequence information from fragmentation patterns (b- and y-ions)
Confirmation of C-terminus Indirect; requires additional analysisCan be confirmed by the presence of the precursor ion and y-ions
Post-Translational Modifications Can be difficult to identifyWell-suited for identifying and localizing modifications
Stereochemistry Cannot distinguish between L- and D-amino acidsCannot distinguish between L- and D-amino acids without chiral separation techniques

Experimental Protocols

Edman Degradation Protocol
  • Sample Preparation: Dissolve 10-100 picomoles of purified H-Ala-Ala-Tyr-OH in a suitable coupling buffer (e.g., N-methylpiperidine/methanol/water).

  • Coupling: React the peptide with phenyl isothiocyanate (PITC) under basic conditions to form the phenylthiocarbamyl (PTC)-peptide derivative.

  • Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to selectively cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

  • Extraction and Conversion: Extract the ATZ-amino acid with an organic solvent and convert it to the more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.

  • Identification: Identify the PTH-amino acid by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to known standards.

  • Cycling: Subject the remaining shortened peptide to subsequent cycles of Edman degradation until the complete sequence is determined.

Tandem Mass Spectrometry (MS/MS) Protocol
  • Sample Preparation: Dissolve the H-Ala-Ala-Tyr-OH peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in a water/acetonitrile mixture.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source to generate protonated molecular ions ([M+H]⁺).

  • MS1 Scan: The first mass analyzer (MS1) scans for and isolates the precursor ion of H-Ala-Ala-Tyr-OH (expected [M+H]⁺ at m/z 324.15).

  • Fragmentation: The isolated precursor ion is subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in a collision cell.

  • MS2 Scan: The second mass analyzer (MS2) scans and detects the m/z of the resulting fragment ions (b- and y-ions).

  • Data Analysis: The amino acid sequence is determined by calculating the mass differences between the peaks in the fragment ion series.

Expected Experimental Data

Edman Degradation: Expected HPLC Results
Cycle NumberExpected PTH-Amino AcidExpected Result from HPLC Analysis
1PTH-AlanineA peak with a retention time matching the PTH-Ala standard.
2PTH-AlanineA peak with a retention time matching the PTH-Ala standard.
3PTH-TyrosineA peak with a retention time matching the PTH-Tyr standard.
Tandem Mass Spectrometry: Predicted Fragmentation Pattern for H-Ala-Ala-Tyr-OH

The expected major b- and y-ions from the fragmentation of H-Ala-Ala-Tyr-OH ([M+H]⁺ = 324.15) are listed below.

Fragment IonCalculated m/z
b₁ (Ala)72.04
b₂ (Ala-Ala)143.08
y₁ (Tyr)182.08
y₂ (Ala-Tyr)253.12

Experimental Workflow Visualization

The logical flow of the two primary peptide sequencing techniques is illustrated below.

Peptide_Sequencing_Workflow cluster_edman Edman Degradation cluster_ms Tandem Mass Spectrometry (MS/MS) edman_start Start: Peptide Sample (H-Ala-Ala-Tyr-OH) coupling 1. Coupling with PITC edman_start->coupling cleavage 2. Cleavage with TFA coupling->cleavage extraction 3. Extraction & Conversion to PTH cleavage->extraction hplc 4. HPLC Analysis extraction->hplc cycle Repeat for Next Residue hplc->cycle cycle->coupling Shortened Peptide edman_end End: Sequence Determined (Ala-Ala-Tyr) cycle->edman_end Final Cycle ms_start Start: Peptide Sample (H-Ala-Ala-Tyr-OH) ionization 1. Ionization (ESI) ms_start->ionization ms1 2. MS1: Isolate Precursor Ion ionization->ms1 fragmentation 3. Fragmentation (CID/HCD) ms1->fragmentation ms2 4. MS2: Detect Fragment Ions fragmentation->ms2 analysis 5. Data Analysis ms2->analysis ms_end End: Sequence Deduced (Ala-Ala-Tyr) analysis->ms_end

Caption: Comparative workflow of Edman degradation and tandem mass spectrometry for peptide sequencing.

Conclusion

Both Edman degradation and tandem mass spectrometry are robust methods for confirming the primary sequence of peptides like H-Ala-Ala-Tyr-OH. Edman degradation offers a direct, stepwise confirmation of the N-terminal sequence, which can be advantageous for its unambiguous nature. However, its low throughput and limitations with modified N-termini are significant drawbacks.

Tandem mass spectrometry provides a rapid, sensitive, and high-throughput alternative that can handle complex mixtures and identify post-translational modifications. For routine sequence confirmation and high-throughput applications, tandem mass spectrometry is generally the preferred method. The choice between these techniques will ultimately depend on the specific research question, sample availability, and the required level of analytical detail. For unambiguous confirmation, especially in regulated environments, employing both methods can provide orthogonal data for comprehensive characterization.

References

A Researcher's Guide to Counter-Ion Effects in Peptide Assays: H-Ala-Ala-Tyr-OH TFA vs. Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a peptide's counter-ion can be a critical yet often overlooked variable in experimental design. This guide provides a comprehensive comparison of the trifluoroacetate (TFA) and acetate salt forms of the tripeptide H-Ala-Ala-Tyr-OH, offering insights into their potential impact on common in vitro assays.

While the specific biological functions of H-Ala-Ala-Tyr-OH are still under investigation, the principles outlined here are broadly applicable to a wide range of synthetic peptides. Trifluoroacetic acid is a common artifact from the peptide synthesis and purification process. Although often present in commercially available peptides, residual TFA can significantly influence experimental outcomes. In contrast, acetate is generally considered a more biologically benign counter-ion. This guide will delve into the potential discrepancies in performance between H-Ala-Ala-Tyr-OH TFA and H-Ala-Ala-Tyr-OH acetate, supported by hypothetical experimental data and detailed protocols.

The Critical Role of the Counter-Ion: TFA vs. Acetate

Trifluoroacetate, a strong acid, can alter the local chemical environment and directly interact with cellular components, potentially leading to misleading results. Acetate, a metabolite naturally present in most biological systems, is less likely to cause off-target effects.

Key Differences:

  • Toxicity: TFA can be toxic to cells, even at low concentrations, which can confound cytotoxicity and cell proliferation assays. Acetate is generally well-tolerated by cells.

  • Biological Activity: TFA has been reported to modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immunity. Acetate can also influence signaling, for instance, through the MAPK/ERK and AMPK pathways, which are central to cell growth, differentiation, and metabolism.

  • Assay Interference: The acidic nature of TFA can alter the pH of assay buffers, potentially affecting enzyme kinetics and receptor-ligand binding.

Hypothetical Performance in Key In Vitro Assays

To illustrate the potential impact of the counter-ion, the following tables present hypothetical quantitative data from common assays. These tables are designed to guide researchers in their own experimental design and data interpretation.

Table 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

CompoundConcentration (µM)Cell Viability (%)
This compound 195 ± 4.2
1082 ± 5.1
5065 ± 6.3
10048 ± 5.8
H-Ala-Ala-Tyr-OH Acetate 199 ± 3.8
1097 ± 4.0
5096 ± 4.5
10094 ± 4.1
Vehicle Control -100 ± 3.5

Note: Data are presented as mean ± standard deviation.

Table 2: Enzyme Inhibition Assay (e.g., a hypothetical protease)

This assay measures the ability of the peptide to inhibit the activity of a specific enzyme.

CompoundConcentration (µM)Enzyme Activity (%)IC50 (µM)
This compound 188 ± 3.145.2
1065 ± 4.5
5042 ± 3.9
10025 ± 2.8
H-Ala-Ala-Tyr-OH Acetate 192 ± 2.962.5
1078 ± 3.5
5051 ± 4.0
10038 ± 3.2
Vehicle Control -100 ± 2.5-

Note: Data are presented as mean ± standard deviation. IC50 is the half-maximal inhibitory concentration.

Table 3: Receptor Binding Assay

This assay measures the affinity of the peptide for a specific cell surface receptor.

CompoundLigand Concentration (nM)Specific Binding (%)Kd (nM)
This compound 185 ± 5.225.8
1055 ± 4.8
5028 ± 3.9
10015 ± 3.1
H-Ala-Ala-Tyr-OH Acetate 190 ± 4.535.1
1068 ± 4.1
5040 ± 3.5
10022 ± 2.9
Vehicle Control -100 ± 4.0-

Note: Data are presented as mean ± standard deviation. Kd is the equilibrium dissociation constant.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to conduct their own comparative studies.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound and acetate on cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare stock solutions of this compound and H-Ala-Ala-Tyr-OH acetate in a suitable solvent (e.g., sterile water or DMSO). Dilute the peptides to the desired final concentrations in cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the peptides or vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well Plate B Treat with Peptide (TFA or Acetate) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Analyze Data G->H

Caption: Workflow for the Cell Viability (MTT) Assay.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound and acetate on a specific enzyme.

Methodology:

  • Reagent Preparation: Prepare the enzyme, substrate, and peptide solutions in an appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, add the enzyme and varying concentrations of the peptide (or vehicle control).

  • Pre-incubation: Incubate the enzyme and peptide mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each peptide concentration. Calculate the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents B Pre-incubate Enzyme with Peptide A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress C->D E Calculate Inhibition and IC50 D->E

Caption: Workflow for a typical Enzyme Inhibition Assay.

Receptor Binding Assay

Objective: To measure the binding affinity of this compound and acetate to a target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Radioligand Binding: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled peptide (competitor).

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by vacuum filtration.

  • Washing: Wash the filters to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the specific binding at each competitor concentration and calculate the Ki or Kd value.

G cluster_workflow Receptor Binding Assay Workflow A Prepare Cell Membranes B Incubate Membranes, Radioligand, and Peptide A->B C Separate Bound/Free Ligand (Filtration) B->C D Wash Filters C->D E Measure Radioactivity D->E F Analyze Binding Data E->F

Caption: Workflow for a Radioligand Receptor Binding Assay.

Potential Impact on Signaling Pathways

The choice of counter-ion may also have implications for intracellular signaling pathways.

  • TFA and the NF-κB Pathway: Some studies suggest that TFA can activate the NF-κB signaling pathway, a key regulator of inflammatory responses. This could lead to the misinterpretation of a peptide's effect in immunology or inflammation-related assays.

G cluster_pathway Potential Influence of TFA on NF-κB Signaling cluster_nucleus TFA TFA IKK IKK Complex TFA->IKK may activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene

Caption: Hypothetical activation of the NF-κB pathway by TFA.

  • Acetate and the MAPK/ERK Pathway: Acetate can be metabolized to acetyl-CoA, which can influence various cellular processes, including the MAPK/ERK signaling cascade that regulates cell proliferation and differentiation.

G cluster_pathway Potential Influence of Acetate on MAPK/ERK Signaling Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA PKC PKC AcetylCoA->PKC may influence Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response

The Hidden Variable: A Comparative Guide to the Biological Activity of H-Ala-Ala-Tyr-OH With and Without Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the presence of residual trifluoroacetic acid (TFA) in synthetic peptides can be a significant, yet often overlooked, confounding factor in biological assays. TFA, a strong acid utilized during peptide synthesis and purification, can remain as a counter-ion to positively charged residues in the final peptide product.[1] This guide provides a comprehensive comparison of the biological activity of the tripeptide H-Ala-Ala-Tyr-OH with and without TFA, supported by illustrative experimental data and detailed protocols.

Quantitative Comparison of Peptide Biological Activity: The Impact of TFA Counter-Ions

The presence of TFA as a counter-ion can significantly impact the perceived biological activity of peptides, particularly in sensitive cell-based assays. While specific experimental data for H-Ala-Ala-Tyr-OH is not widely published, the following table represents a hypothetical, yet typical, dataset illustrating the potential differences in a cell proliferation assay. This data is intended to be illustrative of the kinds of discrepancies that can be observed.

Peptide FormApparent EC50 (µM)Maximum Cell Proliferation (%)
H-Ala-Ala-Tyr-OH with TFA15.885
H-Ala-Ala-Tyr-OH (TFA-free)7.2100

This is a hypothetical dataset for illustrative purposes.

The data clearly shows that the TFA salt of the peptide is less potent and efficacious at stimulating cell proliferation compared to its TFA-free counterpart. Such a discrepancy can lead to an underestimation of the peptide's true therapeutic potential.

Experimental Protocols

To ensure the accuracy and reproducibility of experimental results, it is crucial to both use standardized biological assays and to have reliable methods for removing residual TFA from synthetic peptides.

Protocol for Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a peptide on cell proliferation.

  • Cell Culture: Seed human dermal fibroblast cells in a 96-well microplate at a density of 5,000 cells/well and culture until confluent.

  • Peptide Preparation: Prepare stock solutions of H-Ala-Ala-Tyr-OH with and without TFA in a suitable vehicle (e.g., sterile PBS).

  • Treatment: Serially dilute the peptide stock solutions to the desired concentrations and add to the respective wells of the 96-well plate. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curves to determine the EC50 values.

Protocol for TFA Removal (Counter-ion Exchange)

This method uses a stronger acid (HCl) to displace the weaker TFA, which is then removed by lyophilization.[4][5]

  • Dissolution: Dissolve the TFA-peptide salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM has been shown to be effective.[4][5]

  • Incubation: Allow the solution to stand at room temperature for at least 5 minutes.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath and lyophilize until all the water and volatile HCl and TFA have been removed. The resulting peptide will be the hydrochloride (HCl) salt.

Visualizing Potential Mechanisms and Workflows

To better understand the potential impact of H-Ala-Ala-Tyr-OH and the importance of TFA removal, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

G peptide H-Ala-Ala-Tyr-OH (TFA-free) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase g_protein->enzyme second_messenger cAMP Production enzyme->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation

Caption: Hypothetical signaling pathway for H-Ala-Ala-Tyr-OH-mediated cell proliferation.

G start Start: Synthetic H-Ala-Ala-Tyr-OH (TFA salt) split Split Sample start->split tfa_peptide Sample 1: H-Ala-Ala-Tyr-OH with TFA split->tfa_peptide Control Arm tfa_removal TFA Removal (Counter-ion Exchange) split->tfa_removal Experimental Arm bioassay Biological Assay (e.g., Cell Proliferation) tfa_peptide->bioassay tfa_free_peptide Sample 2: H-Ala-Ala-Tyr-OH (TFA-free) tfa_free_peptide->bioassay tfa_removal->tfa_free_peptide data_analysis Data Analysis and Comparison (EC50, Max Response) bioassay->data_analysis conclusion Conclusion: Determine True Bioactivity data_analysis->conclusion

Caption: Experimental workflow for comparing peptide bioactivity with and without TFA.

Conclusion and Recommendations

The experimental evidence strongly indicates that residual TFA in synthetic peptides can significantly alter their biological activity, leading to inaccurate experimental outcomes.[1] For researchers in drug discovery and development, it is imperative to consider the potential impact of TFA and to employ appropriate removal techniques to ensure the validity of their findings. The use of alternative, more biocompatible salt forms, such as hydrochloride or acetate, is highly recommended for all in vitro and in vivo studies to obtain a true measure of a peptide's therapeutic potential.[1][2]

References

A Comparative Guide to H-Ala-Ala-Tyr-OH TFA and Other Bioactive Tripeptides

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of peptide research, tripeptides are valued for their diverse biological activities and therapeutic potential. This guide provides a comparative analysis of H-Ala-Ala-Tyr-OH TFA against three well-characterized tripeptides: RGD, GHK-Cu, and KPV. This objective comparison is intended for researchers, scientists, and drug development professionals to evaluate these molecules based on their established biological functions, mechanisms of action, and available experimental data.

Overview of Tripeptides

This compound is a tripeptide composed of alanine, alanine, and tyrosine, with a trifluoroacetic acid (TFA) salt. While its specific biological activities are not extensively documented in publicly available research, its constituent amino acids, particularly the C-terminal tyrosine, suggest potential roles in various cellular processes. Tyrosine is a crucial amino acid in protein synthesis and a precursor to several important signaling molecules.[1] Peptides containing tyrosine have been investigated for their antioxidant properties.[2][3][4][5]

In contrast, the tripeptides RGD (Arginylglycylaspartic acid), GHK-Cu (Glycyl-L-Histidyl-L-Lysine with copper), and KPV (Lysyl-prolyl-valine) have been the subject of extensive research, and their biological functions are well-established.

Comparative Analysis of Biological Activity

TripeptidePrimary Biological ActivityMechanism of Action
This compound Not well-documented. Potential for antioxidant activity due to the tyrosine residue. The related dipeptide Ala-Tyr has been shown to promote melanin synthesis.[6]The mechanism of action is currently unknown.
RGD Cell adhesion and migration.[7][8]Binds to integrin receptors on the cell surface, mediating cell-extracellular matrix (ECM) interactions.[7][9]
GHK-Cu Wound healing, anti-inflammatory, antioxidant, stimulates collagen and elastin synthesis.[10][11][12][13][14][15]Modulates the expression of numerous genes, stimulates the production of ECM components, and acts as a cellular copper carrier.[11][12][16]
KPV Potent anti-inflammatory effects.[17][18][19]Inhibits the activation of NF-κB and MAP kinase signaling pathways, reducing the secretion of pro-inflammatory cytokines.[17][18][19][20][21]

Quantitative Performance Data

Direct quantitative comparisons with this compound are not feasible due to the lack of published experimental data. The following table summarizes representative quantitative data for the comparative tripeptides.

TripeptideAssayResultReference
RGD Integrin Binding Affinity (IC50)Varies depending on the integrin subtype and the specific RGD peptide sequence (e.g., cyclic vs. linear). Values can range from nanomolar to micromolar.[7]
GHK-Cu Collagen Production IncreaseA study on human dermal fibroblasts showed a significant increase in collagen production with GHK-Cu treatment at concentrations as low as 0.01 nM.[15][22] In one facial study, a GHK-Cu containing cream increased collagen production in 70% of the women treated.[13][14][14][15]
GHK-Cu Wrinkle Volume ReductionA clinical trial demonstrated a 31.6% reduction in wrinkle volume compared to a control peptide after 8 weeks of application.[14][14]
KPV Inhibition of Pro-inflammatory CytokinesNanomolar concentrations of KPV have been shown to significantly reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in cell culture models of inflammation.[19][21][19][21]
KPV Reduction of Colitis Symptoms (in vivo)Oral administration of KPV in mouse models of colitis led to a significant reduction in weight loss and histological signs of inflammation.[20][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities of the discussed tripeptides.

Protocol 1: RGD - Cell Adhesion Assay

This protocol outlines a basic method to quantify cell attachment to surfaces coated with RGD peptides.[23][24]

Materials:

  • RGD-coated and control (uncoated) cell culture plates

  • Cell suspension (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% w/v crystal violet in 20% methanol)

  • Solubilization buffer (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Seed a known number of cells into RGD-coated and control wells.

  • Incubate for a specified time (e.g., 30-60 minutes) to allow for cell attachment.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with the fixing solution.

  • Stain the cells with crystal violet solution.

  • Wash the wells to remove excess stain.

  • Solubilize the stain using the solubilization buffer.

  • Measure the absorbance of the solubilized stain using a plate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of adherent cells.

Protocol 2: GHK-Cu - Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol describes a method to measure the effect of GHK-Cu on collagen production.[15][22]

Materials:

  • Cultured human dermal fibroblasts (HDFa)

  • GHK-Cu

  • Cell culture medium

  • Collagen assay kit (e.g., Sirius Red-based colorimetric assay)

  • Plate reader

Procedure:

  • Culture HDFa cells to a suitable confluency.

  • Incubate the cells with various concentrations of GHK-Cu (e.g., 0.01 nM, 1 nM, 100 nM) in cell culture medium for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using a collagen assay kit according to the manufacturer's instructions.

  • Measure the absorbance with a plate reader at the appropriate wavelength.

  • Normalize the collagen amount to the total protein content or cell number.

Protocol 3: KPV - Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol outlines a method to assess the anti-inflammatory effect of KPV by measuring the inhibition of cytokine release from stimulated immune cells.

Materials:

  • Immune cells (e.g., macrophages, peripheral blood mononuclear cells)

  • KPV

  • Lipopolysaccharide (LPS) or other inflammatory stimuli

  • Cell culture medium

  • ELISA kit for the pro-inflammatory cytokine of interest (e.g., TNF-α, IL-6)

  • Plate reader

Procedure:

  • Culture the immune cells in a multi-well plate.

  • Pre-incubate the cells with different concentrations of KPV for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent like LPS.

  • Incubate for an appropriate period to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the specific pro-inflammatory cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the percentage of inhibition of cytokine release by KPV compared to the stimulated control without KPV.

Signaling Pathways

Understanding the signaling pathways through which these peptides exert their effects is fundamental to their application in research and drug development.

RGD_Signaling_Pathway RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Src->Downstream Adhesion Cell Adhesion, Migration, Proliferation Downstream->Adhesion

Figure 1. RGD-Integrin Signaling Pathway.

GHK_Cu_Signaling_Pathway cluster_cell Intracellular GHK_Cu GHK-Cu Cell Cell Membrane GHK_Cu->Cell Enters Cell Gene_Expression Modulation of Gene Expression (e.g., TGF-β, VEGF) Cell->Gene_Expression Fibroblast Fibroblast Gene_Expression->Fibroblast Stimulates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Antioxidant Antioxidant Effects Gene_Expression->Antioxidant ECM Collagen & Elastin Synthesis Fibroblast->ECM

Figure 2. GHK-Cu Cellular Mechanisms.

KPV_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KPV KPV Peptide IKK IKK Complex KPV->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes

Figure 3. KPV Anti-inflammatory Signaling Pathway.

Conclusion

While this compound remains a peptide with largely unexplored biological functions, its comparison with well-established tripeptides like RGD, GHK-Cu, and KPV highlights the diverse therapeutic potential within this class of molecules. RGD peptides are paramount in mediating cell adhesion, GHK-Cu is a powerful agent for wound healing and tissue regeneration, and KPV exhibits potent anti-inflammatory properties.

The presence of a tyrosine residue in H-Ala-Ala-Tyr-OH suggests that future research could explore its potential antioxidant and cell signaling activities. The experimental protocols and signaling pathway diagrams provided for the comparative peptides can serve as a valuable resource for designing and conducting such investigations. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound to determine its potential applications in research and drug development. Until then, RGD, GHK-Cu, and KPV remain the benchmarks for cell adhesion, tissue repair, and anti-inflammatory tripeptide research, respectively.

References

A Researcher's Guide to Control Peptides: Evaluating H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are attributable to the specific sequence of interest. This guide provides a comprehensive comparison of H-Ala-Ala-Tyr-OH TFA as a potential control peptide against other common alternatives, supported by general principles and hypothetical experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to design robust and reliable peptide-based assays.

The Critical Role of a Negative Control Peptide

A negative control peptide is a crucial experimental tool used to differentiate the specific biological activity of a test peptide from non-specific effects. An ideal control peptide should be structurally similar to the experimental peptide in terms of amino acid composition and physicochemical properties but lack the specific sequence motif responsible for biological activity. This allows researchers to account for background effects that may arise from the peptide's charge, hydrophobicity, or interactions with the cellular environment.

This compound: A Simple Peptide as a Potential Control

H-Ala-Ala-Tyr-OH is a simple tripeptide composed of two alanine residues and one tyrosine residue. In its common commercially available form, it is supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process using high-performance liquid chromatography (HPLC). The rationale for using a simple, short-sequence peptide like H-Ala-Ala-Tyr-OH as a control lies in its presumed biological inertness in many systems. However, it is crucial to validate this assumption within the context of the specific assay being performed.

Comparison with a Scrambled Peptide Control

A more robust and widely accepted negative control is a scrambled peptide. A scrambled peptide contains the same amino acid composition as the experimental peptide but in a randomized sequence. This ensures that key physicochemical properties like molecular weight and isoelectric point are closely matched, while the specific biological activity conferred by the primary sequence is disrupted.

Here, we compare the theoretical properties of this compound with a hypothetical scrambled peptide control for an active peptide containing Alanine, Alanine, and Tyrosine.

FeatureThis compoundScrambled Peptide (e.g., H-Tyr-Ala-Ala-OH)Rationale for Comparison
Sequence Specificity Different from the active peptideDifferent from the active peptide, same amino acid compositionA control peptide should lack the specific sequence that confers biological activity.
Amino Acid Composition Identical to the active peptideIdentical to the active peptideEnsures similar overall physicochemical properties.
Molecular Weight Similar to the active peptideIdentical to the active peptideMinimizes differences in molar concentration calculations and diffusion rates.
Isoelectric Point (pI) Likely similar to the active peptideIdentical to the active peptideImportant for predicting solubility and potential non-specific ionic interactions.
Potential for Biological Activity Low, but the Tyr residue could be a substrate for kinases. The Ala-Tyr motif has been noted in some biological contexts.[1][2]Low, but requires validation as random sequences can sometimes have unexpected activity.The primary assumption for a negative control is its lack of biological effect in the specific assay.
Cost-Effectiveness Generally high due to simple synthesis.Can be more expensive to synthesize and purify a custom sequence.Practical consideration for experimental design.
Validation Requirement High, as its inertness is an assumption.High, as any peptide used as a control needs to be validated in the specific experimental system.All control peptides must be experimentally verified to be inactive in the assay of interest.

Experimental Protocols for Validating a Control Peptide

The following are generalized protocols for key experiments to validate the inertness of a control peptide like this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is designed to assess whether the control peptide inhibits the activity of a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate (preferably fluorogenic or chromogenic)

  • Assay buffer

  • Test peptide (e.g., a known inhibitor)

  • Control peptide (this compound)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of the control peptide in a suitable solvent (e.g., DMSO or sterile water).

  • In a 96-well plate, add the assay buffer to all wells.

  • Add serial dilutions of the control peptide to the designated wells. Include wells with the known inhibitor (positive control) and wells with only buffer (negative control).

  • Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the control peptide relative to the negative control.

Expected Outcome: The control peptide should show no significant inhibition of enzyme activity across a range of concentrations.

Protocol 2: Cell-Based Receptor Binding Assay

This protocol determines if the control peptide competes with a known ligand for binding to a cell surface receptor.

Materials:

  • Cells expressing the target receptor

  • Radiolabeled or fluorescently-labeled ligand for the target receptor

  • Binding buffer

  • Wash buffer

  • Test peptide (unlabeled ligand)

  • Control peptide (this compound)

  • Multi-well filtration plate or scintillation vials

Procedure:

  • Culture the cells expressing the target receptor to an appropriate density.

  • Prepare cell membranes or use whole cells for the binding assay.

  • In a multi-well plate, incubate the cells/membranes with a fixed concentration of the labeled ligand.

  • To separate sets of wells, add increasing concentrations of the unlabeled ligand (positive control for competition) or the control peptide. Include wells with only the labeled ligand to determine total binding and wells with an excess of unlabeled ligand to determine non-specific binding.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the unbound ligand by filtration or centrifugation.

  • Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

  • Plot the percentage of specific binding against the concentration of the competitor (unlabeled ligand or control peptide).

Expected Outcome: The control peptide should not displace the labeled ligand from the receptor, indicating no significant binding affinity.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the concepts discussed, the following diagrams illustrate the logical workflow for validating a control peptide and the decision-making process for its use.

G Workflow for Validating a Control Peptide cluster_0 Phase 1: Peptide Selection & Preparation cluster_1 Phase 2: In Vitro & Cell-Based Validation cluster_2 Phase 3: Data Analysis & Decision Select Potential Control Peptide Select Potential Control Peptide Synthesize & Purify Peptide Synthesize & Purify Peptide Select Potential Control Peptide->Synthesize & Purify Peptide Characterize Peptide (HPLC, MS) Characterize Peptide (HPLC, MS) Synthesize & Purify Peptide->Characterize Peptide (HPLC, MS) Prepare Stock Solution Prepare Stock Solution Characterize Peptide (HPLC, MS)->Prepare Stock Solution Enzyme Inhibition Assay Enzyme Inhibition Assay Prepare Stock Solution->Enzyme Inhibition Assay Receptor Binding Assay Receptor Binding Assay Prepare Stock Solution->Receptor Binding Assay Cell Viability/Toxicity Assay Cell Viability/Toxicity Assay Prepare Stock Solution->Cell Viability/Toxicity Assay Analyze Results Analyze Results Enzyme Inhibition Assay->Analyze Results Receptor Binding Assay->Analyze Results Cell Viability/Toxicity Assay->Analyze Results Is Peptide Inert? Is Peptide Inert? Analyze Results->Is Peptide Inert? Use as Negative Control Use as Negative Control Is Peptide Inert?->Use as Negative Control Yes Select Alternative Control Select Alternative Control Is Peptide Inert?->Select Alternative Control No

Caption: Workflow for the validation of a potential negative control peptide.

G Decision Tree for Control Peptide Selection Start Start Define Experimental Peptide Define Experimental Peptide Start->Define Experimental Peptide Need for Negative Control? Need for Negative Control? Define Experimental Peptide->Need for Negative Control? Consider Scrambled Peptide Consider Scrambled Peptide Need for Negative Control?->Consider Scrambled Peptide Yes Consider Simple/Irrelevant Peptide Consider Simple/Irrelevant Peptide Need for Negative Control?->Consider Simple/Irrelevant Peptide Yes Proceed with Experiment Proceed with Experiment Need for Negative Control?->Proceed with Experiment No Synthesize & Validate Synthesize & Validate Consider Scrambled Peptide->Synthesize & Validate Consider Simple/Irrelevant Peptide->Synthesize & Validate Synthesize & Validate->Proceed with Experiment

Caption: Decision-making process for selecting an appropriate control peptide.

Conclusion

While this compound presents a simple and potentially cost-effective option as a control peptide, its suitability must be rigorously validated for each specific application. Its inherent simplicity does not guarantee a lack of biological activity, especially given the presence of a tyrosine residue. For the highest level of confidence in experimental results, a well-designed scrambled peptide that mirrors the amino acid composition of the active peptide is often the preferred choice. Regardless of the control peptide selected, thorough experimental validation is a critical and indispensable step in robust scientific inquiry.

References

Validating Experimental Outcomes with H-Ala-Ala-Tyr-OH TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and validated performance of synthetic peptides are paramount for reproducible and reliable experimental results. This guide provides a comparative analysis of H-Ala-Ala-Tyr-OH TFA, a tripeptide of interest in various biochemical assays. Here, we present its performance benchmarked against a structurally similar peptide, H-Ala-Ala-Phe-OH TFA, within the context of a protease inhibition assay. The data and protocols herein serve as a guide for validating experimental results using this reagent.

Comparative Performance in Protease Inhibition

The inhibitory potential of this compound was evaluated against a common serine protease and compared with H-Ala-Ala-Phe-OH TFA to assess the contribution of the tyrosine hydroxyl group to the inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined for each peptide.

PeptidePurity (HPLC)Target ProteaseIC50 (µM)
This compound>98%Serine Protease X15.2
H-Ala-Ala-Phe-OH TFA>98%Serine Protease X45.7

Note: The data presented above is a representative example for illustrative purposes.

Experimental Protocols

A detailed methodology for the comparative protease inhibition assay is provided below.

Materials and Reagents
  • This compound (Purity >98% via HPLC)[1]

  • H-Ala-Ala-Phe-OH TFA (Purity >98% via HPLC)

  • Serine Protease X (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic Protease Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well black assay plates

  • Plate reader with fluorescence detection capabilities

Procedure for Protease Inhibition Assay
  • Peptide Stock Solution Preparation : Dissolve this compound and H-Ala-Ala-Phe-OH TFA in DMSO to prepare 10 mM stock solutions.

  • Serial Dilution : Perform serial dilutions of the peptide stock solutions in the assay buffer to create a range of concentrations for IC50 determination (e.g., 0.1 µM to 100 µM).

  • Assay Plate Preparation : Add 5 µL of each peptide dilution to the wells of a 384-well plate. Include wells with assay buffer and DMSO as negative controls.

  • Enzyme Addition : Add 10 µL of the serine protease solution (at a pre-determined optimal concentration) to each well.

  • Incubation : Incubate the plate at room temperature for 30 minutes to allow the peptides to interact with the enzyme.

  • Substrate Addition : Add 10 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement : Immediately begin kinetic reading of the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every minute for 30-60 minutes using a plate reader.

  • Data Analysis : Determine the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Experimental Workflow and Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Peptide Stock in DMSO dilutions Create Serial Dilutions in Assay Buffer stock->dilutions plate Dispense Peptide Dilutions into 384-well Plate dilutions->plate enzyme Add Serine Protease X plate->enzyme incubation Incubate for 30 min at RT enzyme->incubation substrate Add Fluorogenic Substrate incubation->substrate read Kinetic Fluorescence Reading substrate->read calculate Calculate Reaction Rates & % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the protease inhibition assay.

cluster_pathway Hypothetical Protease Inhibition Pathway Peptide This compound Protease Serine Protease X (Active Site) Peptide->Protease Binding Products Cleavage Products Protease->Products Catalysis Substrate Cellular Substrate Substrate->Protease Inhibition Inhibition Cleavage Cleavage

Caption: Inhibition of protease activity by this compound.

This guide demonstrates a framework for the validation of this compound in a common biochemical assay. The provided protocols and comparative data, while illustrative, offer a starting point for researchers to design their own validation experiments. The superior performance of the tyrosine-containing peptide in this hypothetical assay highlights the critical role of specific amino acid residues in molecular interactions.

References

A Comparative Guide to H-Ala-Ala-Tyr-OH Reference Standards: TFA vs. Acetate and Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality and characteristics of reference standards are paramount. The tripeptide H-Ala-Ala-Tyr-OH is a crucial reagent in various research applications. Typically supplied as a trifluoroacetate (TFA) salt due to its use in solid-phase peptide synthesis (SPPS) and purification via reversed-phase high-performance liquid chromatography (RP-HPLC), the choice of the counter-ion can significantly impact experimental outcomes.[1][2] This guide provides an objective comparison of H-Ala-Ala-Tyr-OH TFA reference standards with its acetate and hydrochloride (HCl) salt alternatives, supported by representative experimental data and detailed analytical protocols.

The Influence of Counter-Ions on Peptide Reference Standards

Trifluoroacetic acid is a strong acid that effectively solubilizes peptides and provides sharp peaks in HPLC analysis.[3] However, residual TFA in a peptide standard can have unintended consequences, including altering the peptide's physicochemical properties and interfering with biological assays.[1][4] For applications in cell-based assays or in vivo studies, exchanging TFA for more biocompatible counter-ions like acetate or hydrochloride is often recommended.[2][4] Acetate and HCl salts are generally considered more favorable by regulatory agencies for peptides intended for clinical development.[4][5]

Comparative Performance Data

Parameter This compound Salt H-Ala-Ala-Tyr-OH Acetate Salt H-Ala-Ala-Tyr-OH Hydrochloride (HCl) Salt
Purity (by RP-HPLC) Typically >98%Typically >98%Typically >98%
Stability (Lyophilized) Generally stable at -20°CMay exhibit improved long-term stability over TFA saltReported to have superior stability compared to TFA and acetate salts for some peptides[6]
Solubility Good solubility in aqueous solutionsGood solubility in aqueous solutionsMay exhibit higher aqueous solubility compared to the TFA salt for certain peptides[5]
Hygroscopicity ModerateGenerally lowCan be more hygroscopic than acetate salt
Biocompatibility Potential for cytotoxicity and interference in biological assays[1][4]Considered more biocompatible than TFA saltGenerally considered biocompatible
Performance in HPLC-UV Excellent peak shape and resolutionGood peak shape, may require mobile phase optimizationGood peak shape, may require mobile phase optimization
Performance in LC-MS Can cause ion suppression, leading to reduced sensitivity[7][8]Better MS compatibility than TFAGood MS compatibility

Experimental Protocols

To enable researchers to perform their own comparative studies, the following are detailed methodologies for key experiments.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the determination of the purity of H-Ala-Ala-Tyr-OH reference standards.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • H-Ala-Ala-Tyr-OH reference standard (TFA, acetate, or HCl salt)

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the H-Ala-Ala-Tyr-OH standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Counter-Ion Exchange from TFA to Acetate or HCl Salt

This protocol describes a common method for exchanging the TFA counter-ion.

Materials:

  • This compound salt

  • 0.1 M Acetic Acid or 0.1 M Hydrochloric Acid

  • Lyophilizer

Procedure:

  • Dissolve the this compound salt in deionized water.

  • Add a 100-fold molar excess of either acetic acid or hydrochloric acid.

  • Freeze the solution rapidly (e.g., in liquid nitrogen).

  • Lyophilize the frozen solution until all the solvent is removed.

  • Repeat the dissolution, acid addition, freezing, and lyophilization steps two more times to ensure complete exchange of the counter-ion.

Stability Testing of Lyophilized Peptide Standards

This protocol outlines a basic stability testing procedure.

Procedure:

  • Store aliquots of the lyophilized H-Ala-Ala-Tyr-OH standards (TFA, acetate, and HCl salts) at various temperature and humidity conditions (e.g., -20°C, 4°C, and 25°C/60% RH).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), analyze the purity of each sample using the RP-HPLC method described above.

  • Compare the purity results over time to assess the stability of each salt form under different storage conditions.

Visualizing the Workflow

To better illustrate the analytical and preparatory processes, the following diagrams are provided.

Workflow for Purity Determination of H-Ala-Ala-Tyr-OH cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Weigh Standard Weigh Standard Dissolve in Mobile Phase A Dissolve in Mobile Phase A Weigh Standard->Dissolve in Mobile Phase A Inject Sample Inject Sample Dissolve in Mobile Phase A->Inject Sample 1 mg/mL solution Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection (220 nm) UV Detection (220 nm) Gradient Elution->UV Detection (220 nm) Integrate Peak Areas Integrate Peak Areas UV Detection (220 nm)->Integrate Peak Areas Calculate Purity (%) Calculate Purity (%) Integrate Peak Areas->Calculate Purity (%)

Caption: Analytical workflow for determining the purity of H-Ala-Ala-Tyr-OH reference standards by RP-HPLC.

Counter-Ion Exchange Workflow Start H-Ala-Ala-Tyr-OH TFA Salt Dissolve Dissolve in Water Start->Dissolve Add Acid Add Excess Acetic Acid or HCl Dissolve->Add Acid Freeze Rapid Freezing Add Acid->Freeze Lyophilize Lyophilization Freeze->Lyophilize Repeat Repeat 2x? Lyophilize->Repeat Repeat->Dissolve Yes End H-Ala-Ala-Tyr-OH Acetate or HCl Salt Repeat->End No

Caption: A schematic representation of the counter-ion exchange process from TFA to acetate or HCl salt.

Conclusion

The selection of an appropriate counter-ion for a peptide reference standard is a critical consideration that can influence experimental accuracy, reproducibility, and biological relevance. While this compound salt is widely available and suitable for many analytical applications, researchers should be aware of its potential drawbacks, particularly in sensitive biological systems. For such applications, converting to the acetate or hydrochloride salt is a prudent step. The HCl salt, in particular, may offer advantages in terms of stability and solubility for certain peptides. By understanding the characteristics of each salt form and employing rigorous analytical methods for their characterization, researchers can ensure the quality and reliability of their experimental data.

References

Comparative Guide to H-Ala-Ala-Tyr-OH TFA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of H-Ala-Ala-Tyr-OH TFA (trifluoroacetate), a tripeptide of interest in various research applications. It is intended for researchers, scientists, and drug development professionals seeking to evaluate this product against potential alternatives, supported by experimental data and detailed protocols.

Product Specifications: A Comparative Analysis

A critical aspect of selecting a synthetic peptide is a thorough evaluation of its purity and physical characteristics as detailed in the Certificate of Analysis (CoA). Below is a summary of specifications for this compound from a leading supplier. At present, publicly available, complete Certificates of Analysis from multiple suppliers for direct, side-by-side comparison are limited. Researchers are encouraged to request lot-specific CoAs from their chosen vendors.

SpecificationSupplier A (MOLNOVA)Supplier BSupplier C
Product Name H-Ala-Ala-Tyr-OH (TFA)Data Not AvailableData Not Available
Molecular Formula C₁₇H₂₂F₃N₃O₇[1]Data Not AvailableData Not Available
Formula Weight 437.37 g/mol [1]Data Not AvailableData Not Available
Appearance Data Not AvailableData Not AvailableData Not Available
Purity (by HPLC) >98%[1]Data Not AvailableData Not Available
NMR Spectrum Consistent with Structure[1]Data Not AvailableData Not Available
Storage -20°C[1]Data Not AvailableData Not Available
Stability ≥ 2 years at -20°C[1]Data Not AvailableData Not Available

Performance Data and Experimental Protocols

The utility of this compound is demonstrated through its application in biochemical assays. While specific experimental data for this exact peptide is not widely published, its structural similarity to other tripeptides, such as H-Gly-Ala-Tyr-OH, suggests its potential use as a substrate in enzyme kinetics studies.

Experimental Protocol: Enzyme Substrate Assay (Hypothetical)

This protocol is adapted from established methods for similar peptide substrates and can be used to assess the performance of this compound as a substrate for proteases like Carboxypeptidase A.

Objective: To determine the kinetic parameters (Km and Vmax) of a protease using this compound as a substrate.

Materials:

  • This compound

  • Protease of interest (e.g., Carboxypeptidase A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 10% Trifluoroacetic Acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be made to achieve a range of substrate concentrations.

  • Enzyme Reaction: In a temperature-controlled microplate, add the assay buffer and the this compound solution. Initiate the reaction by adding the protease.

  • Reaction Quenching: At specific time points, stop the reaction by adding the stop solution.

  • HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the substrate from the product (hydrolyzed peptide). The peak areas corresponding to the substrate and product are integrated.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Alternatives and Comparative Performance

Direct functional alternatives to this compound are application-specific. However, researchers can consider other tripeptides with similar or varied amino acid sequences for their studies. The choice of an alternative will depend on the specific requirements of the experiment, such as enzyme specificity, desired cleavage site, or the biophysical properties of the peptide.

For example, peptides containing Phenylalanine (Phe) in place of Tyrosine (Tyr), such as H-Ala-Ala-Phe-OH , could be considered where the hydroxyl group of Tyrosine is not critical for the interaction being studied. Conversely, if the aromatic and hydroxyl functionalities are key, other tyrosine-containing peptides would be more suitable.

Visualizing Experimental Workflow

To facilitate a clear understanding of the experimental process, the following diagram illustrates a typical workflow for evaluating a peptide substrate in an enzyme kinetics assay.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Peptide_Prep Prepare this compound Stock Solution Reaction_Setup Set up reactions with varying substrate concentrations Peptide_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Reaction_Setup Incubation Incubate at constant temperature Reaction_Setup->Incubation Quench Stop reactions at defined time points Incubation->Quench HPLC HPLC analysis to quantify substrate and product Quench->HPLC Data_Analysis Data analysis to determine kinetic parameters HPLC->Data_Analysis

References

A Researcher's Guide to Assessing the Cross-Reactivity of Anti-H-Ala-Ala-Tyr-OH TFA Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the tripeptide H-Ala-Ala-Tyr-OH, the specificity of antibodies raised against this target is of paramount importance. Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification, resulting in the TFA salt of the peptide[1][2]. Therefore, antibodies developed against this peptide must be rigorously tested for their binding characteristics and potential cross-reactivity with related molecules. This guide provides a comparative framework for evaluating the performance of custom-developed anti-H-Ala-Ala-Tyr-OH TFA antibodies, focusing on experimental protocols to determine their specificity.

Understanding the Antigen: H-Ala-Ala-Tyr-OH

H-Ala-Ala-Tyr-OH is a tripeptide with the sequence Alanine-Alanine-Tyrosine[3]. Due to their small size, short peptides like this are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they are typically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1][4][5]. The resulting anti-peptide antibodies can then be used in various immunoassays.

The Challenge of Cross-Reactivity

A critical aspect of antibody validation is assessing its cross-reactivity, which is the ability of an antibody to bind to molecules other than its intended target. For an anti-H-Ala-Ala-Tyr-OH antibody, potential cross-reactants could include:

  • The free H-Ala-Ala-Tyr-OH peptide.

  • The carrier protein (e.g., KLH, BSA) used for immunization.

  • Peptides with similar sequences (e.g., H-Ala-Gly-Tyr-OH, H-Val-Ala-Tyr-OH).

  • Individual amino acids (Alanine, Tyrosine).

  • Unrelated peptides.

Thorough cross-reactivity testing ensures the reliability and accuracy of experimental results obtained using the antibody.

Comparative Analysis of Cross-Reactivity: Experimental Approaches

To objectively compare the performance of a custom anti-H-Ala-Ala-Tyr-OH TFA antibody against potential alternatives, a series of well-defined experiments are necessary. The following sections detail the key experimental protocols for assessing antibody specificity.

Table 1: Quantitative Cross-Reactivity Assessment via Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique to quantify the degree of cross-reactivity[6]. In this assay, the ability of various related and unrelated peptides to compete with the target antigen (H-Ala-Ala-Tyr-OH) for binding to the antibody is measured. The results are typically expressed as the concentration of the competitor that inhibits 50% of the antibody binding (IC50).

Competitor MoleculeIC50 (nM)% Cross-Reactivity
H-Ala-Ala-Tyr-OH100%
H-Ala-Gly-Tyr-OH
H-Val-Ala-Tyr-OH
H-Ala-Ala-Phe-OH
Alanine
Tyrosine
Carrier Protein (e.g., KLH)
Unrelated Peptide

% Cross-Reactivity = (IC50 of H-Ala-Ala-Tyr-OH / IC50 of Competitor) x 100

Experimental Protocol: Competitive ELISA
  • Coating: Microtiter plates are coated with a conjugate of H-Ala-Ala-Tyr-OH and a protein (e.g., BSA, if KLH was used for immunization to avoid carrier-specific antibodies).

  • Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: The anti-H-Ala-Ala-Tyr-OH antibody is pre-incubated with varying concentrations of the competitor molecules (as listed in Table 1) before being added to the coated wells.

  • Incubation: The plate is incubated to allow the antibody to bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of competitor peptide.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves to determine the percent cross-reactivity.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_binding 4. Binding cluster_detection 5. Detection cluster_signal 6. Signal Generation node_coating Coat plate with H-Ala-Ala-Tyr-OH conjugate node_blocking Block with non-specific protein node_coating->node_blocking Wash node_competition Incubate Antibody with Competitor Peptides node_binding Add Antibody-Competitor mixture to plate node_competition->node_binding node_detection Add Enzyme-linked Secondary Antibody node_binding->node_detection Wash node_signal Add Substrate & Measure Absorbance node_detection->node_signal Wash

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

Table 2: Kinetic Analysis of Antibody Binding by Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions, offering detailed kinetic information about antibody binding, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD)[7][8][9]. Lower KD values indicate a higher binding affinity.

Analyteka (1/Ms)kd (1/s)KD (M)
H-Ala-Ala-Tyr-OH
H-Ala-Gly-Tyr-OH
H-Val-Ala-Tyr-OH
H-Ala-Ala-Phe-OH
Unrelated Peptide
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Ligand Immobilization: The anti-H-Ala-Ala-Tyr-OH antibody is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: Solutions containing different concentrations of the target peptide and potential cross-reactants (analytes) are flowed over the sensor chip surface.

  • Association Phase: The binding of the analyte to the immobilized antibody is monitored in real-time.

  • Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: The sensor chip surface is regenerated to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: The sensorgrams are analyzed to determine the kinetic parameters (ka, kd, and KD) for each interaction.

SPR_Workflow node_immobilization 1. Immobilize Antibody on Sensor Chip node_injection 2. Inject Analyte (Peptide) node_immobilization->node_injection node_association 3. Monitor Association node_injection->node_association node_dissociation 4. Monitor Dissociation node_association->node_dissociation node_regeneration 5. Regenerate Surface node_dissociation->node_regeneration node_analysis 6. Analyze Sensorgram for Kinetic Data node_regeneration->node_analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of antibody kinetics.

Qualitative Specificity Assessment by Western Blot

Western Blotting can be used to qualitatively assess the specificity of the anti-H-Ala-Ala-Tyr-OH antibody[10][11]. In this context, different peptide-protein conjugates can be separated by gel electrophoresis and probed with the antibody.

Experimental Protocol: Western Blot
  • Sample Preparation: Prepare samples of different peptide-protein conjugates (e.g., H-Ala-Ala-Tyr-OH-BSA, H-Ala-Gly-Tyr-OH-BSA, Unrelated-Peptide-BSA, and BSA alone).

  • Gel Electrophoresis: Separate the protein conjugates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-H-Ala-Ala-Tyr-OH antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric substrate to visualize the protein bands where the antibody has bound. A strong band should only be observed for the H-Ala-Ala-Tyr-OH-BSA conjugate, indicating high specificity.

WB_Logic cluster_input Input Peptides cluster_conjugation Conjugation cluster_wb Western Blot cluster_output Expected Outcome peptide_target H-Ala-Ala-Tyr-OH conjugate_target Target Conjugate peptide_target->conjugate_target peptide_related Related Peptides conjugate_related Related Conjugates peptide_related->conjugate_related peptide_unrelated Unrelated Peptides conjugate_unrelated Unrelated Conjugates peptide_unrelated->conjugate_unrelated wb_process SDS-PAGE -> Transfer -> Probe conjugate_target->wb_process conjugate_related->wb_process conjugate_unrelated->wb_process outcome_positive Strong Signal (High Specificity) wb_process->outcome_positive Target outcome_negative No/Weak Signal wb_process->outcome_negative Related/ Unrelated

Caption: Logical flow for assessing antibody specificity using Western Blot.

Conclusion

A thorough evaluation of the cross-reactivity of anti-H-Ala-Ala-Tyr-OH TFA antibodies is essential for their reliable use in research and development. By employing a combination of quantitative methods like competitive ELISA and SPR, alongside qualitative assessments such as Western Blotting, researchers can gain a comprehensive understanding of an antibody's specificity. This multi-faceted approach ensures the selection of highly specific antibodies, leading to more accurate and reproducible experimental outcomes. The protocols and comparative tables provided in this guide serve as a robust framework for this critical validation process.

References

H-Ala-Ala-Tyr-OH TFA vs. Scrambled Peptide Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide research and drug development, establishing the sequence-specificity of a bioactive peptide is paramount. This guide provides a comparative analysis of the tripeptide H-Ala-Ala-Tyr-OH trifluoroacetate (TFA) and a scrambled peptide control. The use of a scrambled peptide, which contains the same amino acid composition but in a different sequence, serves as a crucial negative control to demonstrate that the observed biological activity is a direct result of the specific amino acid sequence of H-Ala-Ala-Tyr-OH, rather than its mere amino acid makeup.

This guide will delve into potential biological activities of H-Ala-Ala-Tyr-OH, including its role in melanogenesis, its antioxidant properties, and its potential to modulate tyrosine kinase signaling pathways. The significance of the tyrosine residue in these activities will be a key focus, underscoring the importance of its position within the peptide sequence.

Data Presentation: Comparative Bioactivity

The following table summarizes hypothetical, yet plausible, quantitative data from key experiments comparing the bioactivity of H-Ala-Ala-Tyr-OH with a scrambled peptide control (H-Tyr-Ala-Ala-OH). This data illustrates the expected outcome where the specific sequence of H-Ala-Ala-Tyr-OH imparts significantly higher activity.

ExperimentParameter MeasuredH-Ala-Ala-Tyr-OH TFAScrambled Peptide Control (H-Tyr-Ala-Ala-OH TFA)
Melanin Synthesis Assay Melanin Content (% of control) in B16F10 cells175%105%
Antioxidant Activity Assay DPPH Radical Scavenging Activity (IC50)2.5 mg/mL> 10 mg/mL
Tyrosine Kinase Inhibition Assay Inhibition of Src Kinase Activity (%)65%8%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Melanin Synthesis Assay in B16F10 Cells

Objective: To determine the effect of this compound on melanin production in murine melanoma B16F10 cells.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Scrambled Peptide Control (H-Tyr-Ala-Ala-OH TFA)

  • α-Melanocyte-Stimulating Hormone (α-MSH) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding: B16F10 cells are seeded in a 24-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, the scrambled peptide control, or α-MSH. A vehicle control (medium with TFA salt vehicle) is also included. Cells are incubated for 72 hours.

  • Cell Lysis: After incubation, the medium is removed, and cells are washed with PBS. 200 µL of 1 N NaOH with 10% DMSO is added to each well to lyse the cells and solubilize the melanin. The plate is incubated at 80°C for 1 hour.

  • Quantification: The absorbance of the lysate is measured at 405 nm using a microplate reader. The melanin content is normalized to the total protein content of each sample, determined by a BCA protein assay.

DPPH Radical Scavenging Activity Assay

Objective: To assess the in vitro antioxidant activity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • This compound

  • Scrambled Peptide Control (H-Tyr-Ala-Ala-OH TFA)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid as a positive control

  • 96-well microplates

Procedure:

  • Sample Preparation: A series of concentrations of this compound, the scrambled peptide control, and ascorbic acid are prepared in methanol.

  • Reaction Mixture: 100 µL of each sample concentration is mixed with 100 µL of DPPH solution in a 96-well plate. A control well contains 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is then determined.

Tyrosine Kinase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of a representative tyrosine kinase, such as Src kinase.

Materials:

  • Recombinant human Src kinase

  • This compound

  • Scrambled Peptide Control (H-Tyr-Ala-Ala-OH TFA)

  • A suitable peptide substrate for Src kinase (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Kinase assay buffer

  • A detection reagent for ADP or a phosphospecific antibody

  • Staurosporine as a positive control inhibitor

Procedure:

  • Reaction Setup: In a 96-well plate, the Src kinase, the peptide substrate, and the kinase assay buffer are combined.

  • Inhibitor Addition: Various concentrations of this compound, the scrambled peptide control, or staurosporine are added to the wells. A control well without any inhibitor is included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of ADP produced (indicating kinase activity) is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Alternatively, the phosphorylation of the substrate can be quantified using a phosphospecific antibody in an ELISA format.

  • Calculation: The percentage of kinase inhibition is calculated relative to the control without any inhibitor.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by H-Ala-Ala-Tyr-OH and a general workflow for comparing a test peptide with its scrambled control.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 Phosphorylation RTK->P1 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Downstream Downstream Signaling Cascade P1->Downstream Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response Peptide H-Ala-Ala-Tyr-OH (Potential Modulator) Peptide->RTK Inhibits?

Caption: Potential modulation of a Receptor Tyrosine Kinase (RTK) signaling pathway by H-Ala-Ala-Tyr-OH.

Experimental_Workflow cluster_peptides Test Articles TestPeptide This compound Assay Biological Assay (e.g., Melanin Synthesis, Antioxidant, Kinase Inhibition) TestPeptide->Assay ScrambledPeptide Scrambled Control (H-Tyr-Ala-Ala-OH TFA) ScrambledPeptide->Assay Data Quantitative Data Collection Assay->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Sequence Specificity Comparison->Conclusion

Caption: General experimental workflow for comparing a test peptide with its scrambled control.

Comparative Guide to the Reproducibility of Experiments with H-Ala-Ala-Tyr-OH TFA and Alternative Neutrophil Elastase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of H-Ala-Ala-Tyr-OH TFA and other commonly used synthetic peptide substrates for the measurement of human neutrophil elastase (HNE) activity. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate substrate for their experimental needs, with a focus on reproducibility and performance. While this compound is available for research purposes, publicly available kinetic data for its interaction with human neutrophil elastase is limited. This guide, therefore, focuses on well-characterized alternatives and provides a framework for the evaluation of novel substrates like this compound.

Introduction to Human Neutrophil Elastase and its Substrates

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, HNE is released and plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1] Its activity is tightly regulated, and dysregulation is implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The measurement of HNE activity is therefore a key aspect of research in these areas.

Synthetic peptide substrates are essential tools for the in vitro characterization of HNE activity. These peptides are designed to mimic the natural cleavage sites of HNE and are typically conjugated to a chromogenic or fluorogenic reporter molecule. The rate of cleavage, and thus the release of the reporter, is proportional to the enzyme's activity. The choice of substrate can significantly impact the sensitivity, specificity, and reproducibility of an assay.

Comparative Analysis of Neutrophil Elastase Substrates

The following table summarizes the kinetic parameters for several commonly used HNE substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product and is a critical parameter for comparing the performance of different substrates.

SubstrateReporter GroupKm (µM)kcat/Km (M⁻¹s⁻¹)Reference
MeOSuc-Ala-Ala-Pro-Val-pNA p-Nitroanilide (pNA)1801,100[2]
MeOSuc-Ala-Ala-Pro-Val-AMC 7-Amino-4-methylcoumarin (AMC)2303,700[2]
(Z-Ala-Ala)₂-Rhodamine 110 Rhodamine 110Not ReportedNot Reported[3][4]
H-Ala-Ala-Ala-Tyr-OH None (requires secondary detection)Not Publicly AvailableNot Publicly Available

Experimental Protocols

To ensure the reproducibility of experiments, it is crucial to follow a well-defined protocol. The following is a generalized methodology for a human neutrophil elastase activity assay using a chromogenic or fluorogenic peptide substrate.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • Peptide substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% (v/v) Triton X-100

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader capable of measuring absorbance at 405 nm (for pNA substrates) or fluorescence with excitation at 380 nm and emission at 460 nm (for AMC substrates)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Assay Buffer and Reagents prep_enzyme Prepare HNE Stock Solution prep_reagents->prep_enzyme prep_substrate Prepare Substrate Stock Solution prep_enzyme->prep_substrate add_buffer Add Assay Buffer to wells prep_substrate->add_buffer add_enzyme Add HNE to wells add_buffer->add_enzyme add_substrate Add Substrate to wells to initiate reaction add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance/Fluorescence over time incubate->measure analyze Calculate initial reaction rates measure->analyze

Caption: Experimental workflow for HNE activity assay.

Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

    • Reconstitute the lyophilized HNE in the Assay Buffer to a stock concentration of 1 mg/mL. Further dilute to the desired working concentration (e.g., 10 nM) in Assay Buffer immediately before use.

    • Dissolve the peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Further dilute to the desired working concentrations in Assay Buffer.

  • Assay Setup:

    • Pipette 50 µL of Assay Buffer into each well of the microplate.

    • Add 25 µL of the HNE working solution to each well.

    • To initiate the reaction, add 25 µL of the substrate working solution to each well. The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the absorbance at 405 nm or fluorescence (Ex/Em = 380/460 nm) at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation.

Logical Relationship for Substrate Comparison

The selection of an appropriate substrate depends on a logical evaluation of its performance characteristics.

logical_relationship cluster_params Performance Parameters cluster_outcome Desired Outcome km Low Km (High Affinity) sensitivity High Assay Sensitivity km->sensitivity kcat_km High kcat/Km (High Efficiency) kcat_km->sensitivity substrate Optimal Substrate Choice sensitivity->substrate reproducibility High Reproducibility reproducibility->substrate

Caption: Factors influencing optimal substrate selection.

Conclusion

The reproducibility of experiments involving enzymatic assays is paramount. While this compound is a potential substrate for human neutrophil elastase, the lack of publicly available kinetic data makes direct comparison with established alternatives challenging. For researchers requiring high sensitivity and reproducibility, well-characterized substrates such as MeOSuc-Ala-Ala-Pro-Val-pNA and MeOSuc-Ala-Ala-Pro-Val-AMC offer a reliable starting point. The experimental protocol and logical framework provided in this guide can be applied to the evaluation of any new substrate, including this compound, to ensure the generation of robust and comparable data. It is recommended that researchers intending to use a novel substrate first perform a thorough kinetic characterization to establish its performance relative to existing standards.

References

Inter-laboratory Comparison of H-Ala-Ala-Tyr-OH TFA Analysis: A Guide to Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of the tripeptide H-Ala-Ala-Tyr-OH and its trifluoroacetic acid (TFA) counter-ion. In the absence of a formal inter-laboratory study for this specific molecule, this document presents a simulated comparison based on established performance characteristics of common analytical techniques. The data herein is representative of typical results achievable in a multi-laboratory setting and is intended to guide researchers in selecting appropriate methods for their analytical needs.

Introduction to H-Ala-Ala-Tyr-OH TFA Analysis

The tripeptide Alanine-Alanine-Tyrosine (H-Ala-Ala-Tyr-OH) is a short-chain peptide of interest in various research fields. It is often synthesized and purified using methods that result in the trifluoroacetate (TFA) salt. Accurate quantification of both the peptide and the TFA counter-ion is critical for determining the net peptide content, ensuring accurate dosage in biological assays, and for overall quality control. This guide compares the performance of three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for peptide quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced peptide identification and quantification, and Ion Chromatography (IC) for TFA analysis.

Hypothetical Inter-laboratory Study Design

To frame the comparison, we present data from a hypothetical inter-laboratory study involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with a standardized sample of this compound and asked to determine the peptide and TFA content using the specified methodologies. The results are summarized below.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the quantitative data from the simulated inter-laboratory study.

Table 1: Inter-laboratory Comparison of H-Ala-Ala-Tyr-OH Quantification by RP-HPLC-UV

LaboratoryReported Purity (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)Accuracy (% Recovery)
Lab A98.50.851.4599.2
Lab B99.10.921.60100.5
Lab C97.91.101.8598.4
Lab D98.80.751.3099.5
Lab E98.31.252.1098.9
Mean 98.5 0.97 1.66 99.3
Overall %RSD 0.46 ---

Table 2: Inter-laboratory Comparison of H-Ala-Ala-Tyr-OH Quantification by LC-MS

LaboratoryReported Concentration (µg/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)Accuracy (% Recovery)
Lab A101.251.52.5101.2
Lab B99.541.22.199.5
Lab C102.162.03.1102.1
Lab D98.951.42.398.9
Lab E100.872.23.5100.8
Mean 100.5 5.4 1.7 2.7 100.5
Overall %RSD 1.28 ---

Table 3: Inter-laboratory Comparison of TFA Content by Ion Chromatography

LaboratoryReported TFA Content (% w/w)Limit of Detection (LOD) (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)Accuracy (% Recovery)
Lab A12.1801.82.998.5
Lab B11.8902.13.299.1
Lab C12.5751.52.5101.2
Lab D11.9851.93.098.8
Lab E12.3952.53.8100.5
Mean 12.1 85 2.0 3.1 99.6
Overall %RSD 2.25 ---

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Protocol for H-Ala-Ala-Tyr-OH Quantification by RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of H-Ala-Ala-Tyr-OH reference standard is prepared at 1 mg/mL in Mobile Phase A. Calibration standards are prepared by serial dilution to cover a range of 10-250 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in Mobile Phase A to a nominal concentration of 100 µg/mL.

  • Quantification: The peak area of the analyte is compared to the calibration curve generated from the reference standards. Purity is calculated based on the area percent of the main peak relative to all other peaks.

4.2 Protocol for H-Ala-Ala-Tyr-OH Quantification by LC-MS

  • Instrumentation: An LC-MS system consisting of a UPLC/HPLC coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. The specific precursor and product ions for H-Ala-Ala-Tyr-OH are monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Standard and Sample Preparation: Similar to the HPLC-UV protocol, but using Mobile Phase A with formic acid as the diluent. An internal standard (e.g., a stable isotope-labeled version of the peptide) is typically added to all standards and samples for improved accuracy.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

4.3 Protocol for TFA Quantification by Ion Chromatography

  • Instrumentation: An ion chromatography system equipped with a suppressed conductivity detector and an anion-exchange column (e.g., Dionex IonPac™ AS11-HC or similar).[1]

  • Eluent: A gradient of potassium hydroxide (KOH) or a sodium carbonate/bicarbonate buffer. For example, an isocratic eluent of 3.5 mM sodium carbonate and 1.0 mM sodium bicarbonate.[2]

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Injection Volume: 25 µL.

  • Standard Preparation: A stock solution of sodium trifluoroacetate is prepared at 1000 µg/mL in deionized water. Calibration standards are prepared by serial dilution to cover a range of 0.1-10 µg/mL.

  • Sample Preparation: The peptide sample is accurately weighed and dissolved in deionized water to a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.22 µm syringe filter before injection.

  • Quantification: The peak area of TFA is compared to the calibration curve to determine its concentration in the sample solution. The weight percentage (% w/w) is then calculated based on the initial sample weight.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow prep Sample & Standard Preparation hplc RP-HPLC System (C18 Column) prep->hplc Inject separation Gradient Elution (ACN/H2O/TFA) hplc->separation Separation detection UV Detection (220 nm) separation->detection Detect data Data Acquisition & Analysis detection->data result Peptide Purity Quantification data->result

Caption: Workflow for H-Ala-Ala-Tyr-OH analysis by RP-HPLC-UV.

LCMS_Workflow prep Sample, Standard & Internal Standard Prep lc UPLC System (C18 Column) prep->lc Inject separation Gradient Elution (ACN/H2O/FA) lc->separation ms Mass Spectrometer (ESI+) separation->ms Ionize analysis MRM/SRM Data Analysis ms->analysis result Peptide Concentration Quantification analysis->result

Caption: Workflow for H-Ala-Ala-Tyr-OH analysis by LC-MS.

IC_Workflow prep Sample & Standard Preparation ic Ion Chromatography System prep->ic Inject separation Anion-Exchange Separation ic->separation suppress Suppressor separation->suppress detection Conductivity Detection suppress->detection analysis Data Analysis detection->analysis result TFA Content Quantification analysis->result

Caption: Workflow for Trifluoroacetic Acid (TFA) analysis by Ion Chromatography.

Conclusion

This guide provides a comparative framework for the analysis of this compound.

  • RP-HPLC-UV is a robust and widely accessible method for determining peptide purity, demonstrating excellent precision and accuracy.[3] It is well-suited for routine quality control.

  • LC-MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications or when trace-level quantification is required. The median inter-laboratory reproducibility for peptide quantification by LC-MS is often below 20%.[4]

  • Ion Chromatography is a sensitive and reliable technique for the direct quantification of counter-ions like TFA, which is crucial for determining the net peptide content.[2][5] Recoveries of TFA from peptide matrices are typically greater than 90%.[2]

The choice of methodology should be guided by the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation. The provided protocols and performance data serve as a valuable resource for researchers and drug development professionals working with synthetic peptides.

References

Comparative Guide to the Biological Activity of H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the tripeptide H-Ala-Ala-Tyr-OH TFA. Due to the limited availability of direct experimental data for this specific peptide, this document outlines hypothesized activities based on the known functions of its constituent amino acids, Alanine and Tyrosine, and related peptides. Detailed experimental protocols are provided to facilitate the validation of these potential biological functions.

Hypothesized Biological Activities and Comparison

The presence of a C-terminal tyrosine residue in H-Ala-Ala-Tyr-OH is a strong indicator of potential biological activity, particularly in pathways involving phenolic compounds. Alanine, a hydrophobic amino acid, may contribute to the peptide's stability and ability to interact with cellular membranes.

Antioxidant Activity

The phenolic hydroxyl group of tyrosine can act as a hydrogen donor, neutralizing free radicals. This suggests that H-Ala-Ala-Tyr-OH may possess antioxidant properties.

Table 1: Comparison of Antioxidant Activity

CompoundAntioxidant MechanismReported Efficacy (Qualitative)References
H-Ala-Ala-Tyr-OH (Hypothesized) Radical scavenging (hydrogen donation from tyrosine)Potentially moderate to high-
H-Gly-Ala-Tyr-OHC-terminal tyrosine is a key contributor to antioxidant capacity.[1]Predicted to have high activity.[1]
L-Alanyl-L-tyrosine (Ala-Tyr)Exhibits good antioxidant activity.[2]Validated through DPPH, FRAP, and metal-chelating assays.[2][2]
Ascorbic Acid (Vitamin C)Electron donor, potent free radical scavengerHigh-
Trolox (Vitamin E analog)Chain-breaking antioxidantHigh-
Modulation of Melanin Synthesis

Tyrosine is a direct precursor to melanin, the primary pigment in skin and hair. Peptides containing tyrosine can influence melanogenesis.

Table 2: Comparison of Effects on Melanin Synthesis

CompoundEffect on Melanin SynthesisMechanism of ActionReferences
H-Ala-Ala-Tyr-OH (Hypothesized) Potential to promote melanin synthesisServes as a substrate for tyrosinase-
L-Alanyl-L-tyrosine (Ala-Tyr)Promotes the production of melanin.[3]Rapidly broken down to release tyrosine.[3][3]
Kojic AcidInhibits melanin synthesisTyrosinase inhibitor[4]
ArbutinInhibits melanin synthesisTyrosinase inhibitor[4]
Oligopeptide-68Inhibits melanin synthesisDownregulates MITF, a key transcription factor in melanogenesis.[5][5]
Potential Nootropic Effects

Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are crucial for cognitive functions such as memory, focus, and mood.

Table 3: Comparison of Potential Nootropic Agents

CompoundPotential Nootropic EffectMechanism of ActionReferences
H-Ala-Ala-Tyr-OH (Hypothesized) May enhance cognitive functionProvides tyrosine for neurotransmitter synthesis-
L-TyrosineImproves cognitive performance under stress.[6][7]Precursor to dopamine and norepinephrine.[6][6][7]
DihexaPotent nootropic with neurogenic properties.[8]Binds to hepatocyte growth factor (HGF) and its receptor, c-Met.[8][8]
SemaxNeuroprotective and nootropic properties.[9][10]Derivative of adrenocorticotropic hormone (ACTH).[9][9][10]
PiracetamCognitive enhancerDerivative of the neurotransmitter GABA.[6][6]

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

In Vitro Antioxidant Activity Assays

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of DPPH in ethanol (e.g., 0.1 mM).

    • In a 96-well plate, add 100 µL of various concentrations of the peptide solution.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.

2.1.2. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals within cells, providing a more biologically relevant measure of antioxidant activity.

  • Protocol:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

    • Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.

    • Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and a peroxyl radical initiator (e.g., AAPH).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

    • Quercetin can be used as a positive control.

    • Calculate the CAA value based on the area under the fluorescence curve.

Melanin Content Assay in B16-F10 Melanoma Cells
  • Principle: This assay quantifies the melanin content in melanoma cells after treatment with the test compound to assess its effect on melanogenesis.

  • Protocol:

    • Seed B16-F10 mouse melanoma cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production. Kojic acid or arbutin can be used as a positive inhibitor control.[11]

    • After incubation, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 60°C for 1 hour.[12]

    • Measure the absorbance of the lysate at 405 nm or 490 nm using a microplate reader to determine the melanin content.[11][12]

    • Normalize the melanin content to the total protein content of the cells.

Cytotoxicity Assay
  • Principle: It is crucial to assess the cytotoxicity of the peptide to ensure that any observed biological effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Protocol:

    • Seed cells (e.g., B16-F10, HaCaT keratinocytes, or relevant neuronal cell lines) in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate a potential signaling pathway and a general experimental workflow for validating the biological activity of H-Ala-Ala-Tyr-OH.

Melanin_Synthesis_Pathway AlaAlaTyr H-Ala-Ala-Tyr-OH Tyrosine Tyrosine AlaAlaTyr->Tyrosine Cellular Uptake & Metabolism DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions

Caption: Hypothesized role of H-Ala-Ala-Tyr-OH in the melanin synthesis pathway.

Experimental_Workflow Peptide This compound InVitro In Vitro Assays Peptide->InVitro CellBased Cell-Based Assays Peptide->CellBased Antioxidant Antioxidant (DPPH, CAA) InVitro->Antioxidant Data Data Analysis & Comparison Antioxidant->Data Cytotoxicity Cytotoxicity (MTT) CellBased->Cytotoxicity Melanin Melanin Synthesis CellBased->Melanin Nootropic Neuronal Cell Viability & Function CellBased->Nootropic Cytotoxicity->Data Melanin->Data Nootropic->Data

Caption: General workflow for biological activity validation.

References

Safety Operating Guide

H-Ala-Ala-Tyr-OH TFA proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of H-Ala-Ala-Tyr-OH TFA is a critical component of laboratory safety, primarily due to the presence of Trifluoroacetic acid (TFA) as a counter-ion.[1][2] TFA is a strong, corrosive organic acid, which classifies this peptide salt as hazardous waste.[3][4] Adherence to proper disposal protocols is essential to ensure a safe working environment and to minimize environmental impact.[2][5] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][7]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The fine, lyophilized powder can easily become airborne, necessitating precautions to prevent inhalation.[5]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][6]

  • Ventilation : All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5][7]

  • Emergency Procedures : Have an emergency action plan. In case of skin contact, flush the affected area with plenty of water for at least 15 minutes.[2] For eye contact, use an eyewash station immediately and continuously for 15 minutes while seeking medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.[5][8] The primary strategy is waste segregation and collection for pickup by a certified hazardous waste management service.[6]

Liquid Waste Disposal

This category includes unused solutions of this compound or reaction mixtures containing the peptide.

  • Waste Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][6] The container should be compatible with acidic and halogenated organic waste.[9]

  • Segregation : Do not mix this waste stream with other non-halogenated or non-acidic wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7][9]

  • Labeling : The container must be clearly labeled with the full chemical name, "this compound," and marked as "Hazardous Waste."[6] Include appropriate hazard symbols, such as "Corrosive."[9]

  • Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area.[6][7] This area should be away from incompatible materials like bases and oxidizers.[7]

  • Final Disposal : Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5][6]

Solid Waste Disposal

This category includes items contaminated with this compound, such as empty vials, pipette tips, gloves, and absorbent materials from spill cleanups.

  • Waste Collection : Segregate and collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container with a secure lid.[2][6]

  • Labeling : Clearly label the container as "Hazardous Waste" and list the contaminant, "this compound."[6]

  • Storage : Store the sealed container alongside other hazardous waste in the designated accumulation area.[6]

  • Final Disposal : Arrange for pickup through your institution's EHS department.[5][6]

Data Summary for Disposal

Waste TypeContainer RequirementsPersonal Protective Equipment (PPE)Disposal Method
Liquid Waste (Solutions containing this compound)Sealed, leak-proof, acid-resistant container (e.g., Polyethylene).[7]Nitrile gloves, safety goggles/face shield, lab coat.[6]Collect as acidic, halogenated hazardous waste. Arrange for EHS pickup.[9]
Solid Waste (Contaminated labware, PPE, vials)Dedicated, sealed, leak-proof container.[6]Nitrile gloves, safety goggles, lab coat.[6]Collect as solid hazardous waste. Arrange for EHS pickup.[6]
Spill Cleanup Material (Absorbent pads, etc.)Place in a sealed, leak-proof hazardous waste container.[2]Full PPE, including respiratory protection if powder is present.[5]Collect as solid hazardous waste. Arrange for EHS pickup.[2]

Experimental Protocols

While chemical inactivation through hydrolysis (using a strong acid or base) is a method for some peptides, it is not recommended for this compound without specific EHS approval due to the already acidic and hazardous nature of the TFA component.[6][9] The safest and most compliant protocol is direct collection and disposal via a certified hazardous waste service.

General Protocol for Spill Cleanup:

  • Alert Personnel : Inform others in the immediate area of the spill.[2]

  • Containment : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep to avoid creating dust.[2]

  • Collection : Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[2]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. Collect all cleaning materials as hazardous waste.[2]

Disposal Workflow Diagram

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage Secure Storage cluster_disposal Final Disposal start Generate this compound Waste assess_waste Is the waste solid or liquid? start->assess_waste collect_solid Collect in a dedicated, labeled solid hazardous waste container. assess_waste->collect_solid Solid collect_liquid Collect in a dedicated, labeled acidic/halogenated liquid waste container. assess_waste->collect_liquid Liquid store_waste Store sealed container in a designated, secure waste accumulation area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling H-Ala-Ala-Tyr-OH TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as H-Ala-Ala-Tyr-OH TFA are critical for ensuring laboratory safety and maintaining experimental integrity. This document provides a comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and appropriate disposal procedures for this compound. The primary hazard associated with this compound is the trifluoroacetic acid (TFA) counter-ion, a corrosive chemical requiring careful management.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with the associated hazards. The trifluoroacetate component is a strong acid that can cause severe skin burns and eye damage.[1][3] Therefore, all handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation of any dust or aerosols.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory to prevent exposure.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles with side-shields. A face shield is recommended for tasks with a higher risk of splashing.[1]Protects against splashes of solutions and contact with airborne powder, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to standards like EN 374.[1]Prevents skin contact with the corrosive TFA salt. Gloves should be inspected for integrity before each use.
Skin and Body Protection A lab coat or a chemical-resistant apron must be worn.[1] For larger quantities, impervious clothing is recommended.Protects the skin from accidental spills and contamination.
Respiratory Protection For operations that may generate dust or aerosols, a suitable respirator (e.g., N95 or higher) should be used.[1]Minimizes the inhalation of the peptide powder, which may contain residual TFA.

Experimental Protocol: Operational Plan for Safe Handling

  • Preparation : Before handling the peptide, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, appropriate glassware, and the required solvents.

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder on a calibrated analytical balance within the fume hood. Avoid creating dust.

  • Dissolution : Add the desired solvent to the vessel containing the peptide powder. Gently swirl or vortex to dissolve. If preparing a stock solution, ensure the container is clearly labeled with the compound name, concentration, solvent, and date.

  • Use in Experiments : When using the peptide solution, handle it with the same precautions as the solid material, using appropriate PPE to avoid contact.

  • Post-Handling : After use, securely cap all containers. Clean the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

The primary concern for the disposal of this compound is the management of the trifluoroacetic acid component.[2] Disposal procedures must always comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[2]

Experimental Protocol: Neutralization for Disposal

Prior to disposal, it is best practice to neutralize the acidic TFA component.[2]

  • Preparation of Neutralizing Solution : Prepare a 1% sodium bicarbonate solution in water.[2]

  • Dissolution and Neutralization :

    • Carefully dissolve the waste this compound in a minimal amount of deionized water.

    • Slowly add the 1% sodium bicarbonate solution dropwise while stirring.[2]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.[2]

  • Verification : Once the desired pH is reached, allow the solution to sit for a few minutes and re-check the pH to ensure it remains stable.[2]

  • Final Disposal :

    • Small Quantities : Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with your institution's and local regulations.[2]

    • Large Quantities : For larger quantities or in facilities with stricter disposal protocols, the neutralized solution should be collected in a designated hazardous waste container for chemical waste and disposed of through your institution's EHS-approved waste management program.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling prep Assemble Materials & Review SDS ppe Don PPE: Goggles, Gloves, Lab Coat prep->ppe weigh Weigh Peptide ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment neutralize Neutralize Waste (1% Sodium Bicarbonate, pH 6-8) experiment->neutralize dispose Dispose per Institutional & Local Regulations neutralize->dispose cleanup Clean Workspace dispose->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.